Product packaging for Acarbose Dodeca-acetate(Cat. No.:)

Acarbose Dodeca-acetate

Cat. No.: B15352092
M. Wt: 1150.0 g/mol
InChI Key: SGCYMTMVCPIZOF-JXNIEFDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acarbose Dodeca-acetate is a protected, acetylated derivative of Acarbose, serving as a crucial synthetic intermediate in the production of this established anti-diabetic agent . As a research chemical, it provides scientists with a valuable tool for exploring synthetic pathways and studying the structure-activity relationships of glycosidase inhibitors. The parent compound, Acarbose, is a complex oligosaccharide that functions as a competitive and reversible inhibitor of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidases . By inhibiting these enzymes, Acarbose delays the digestion of complex carbohydrates, reducing postprandial blood glucose and insulin levels, which is the therapeutic basis for its use in managing type 2 diabetes mellitus . Research into analogs and derivatives of Acarbose, such as those explored in studies on acarbose kinase and transglycosylase enzymes, aims to identify compounds with improved pharmacological properties, including enhanced inhibitory potency or metabolic stability . This compound, with its acetyl-protecting groups, is integral to these advanced chemical syntheses. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H67NO30 B15352092 Acarbose Dodeca-acetate

Properties

Molecular Formula

C49H67NO30

Molecular Weight

1150.0 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C49H67NO30/c1-18-35(50-32-14-31(15-64-19(2)51)36(68-22(5)54)41(71-25(8)57)37(32)69-23(6)55)40(70-24(7)56)45(75-29(12)61)48(67-18)79-39-34(17-66-21(4)53)78-49(46(76-30(13)62)43(39)73-27(10)59)80-38-33(16-65-20(3)52)77-47(63)44(74-28(11)60)42(38)72-26(9)58/h14,18,32-50,63H,15-17H2,1-13H3/t18-,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47?,48-,49-/m1/s1

InChI Key

SGCYMTMVCPIZOF-JXNIEFDASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)O)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)N[C@H]4C=C([C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)O)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its mechanism of action involves the competitive inhibition of enzymes in the small intestine responsible for the breakdown of complex carbohydrates, thereby delaying glucose absorption and reducing postprandial hyperglycemia. The synthesis of acarbose and its derivatives is a critical area of research for the development of new and improved antidiabetic agents. Acarbose dodeca-acetate is a key intermediate in the chemical synthesis of acarbose, serving as a fully protected derivative that allows for selective chemical modifications. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Synthesis Pathway

The synthesis of this compound is typically achieved through the peracetylation of acarbose or a precursor. The most common method involves the treatment of the starting material with an acetylating agent in the presence of a catalyst. A widely cited method for this transformation is the acetolysis of a protected pseudo-tetrasaccharide precursor of acarbose, followed by acetylation. This process effectively replaces all free hydroxyl groups and the secondary amine with acetate groups.

A key step in the total synthesis of acarbose involves the acetolysis of a protected pseudo-tetrasaccharide intermediate. This reaction is typically carried out using a mixture of acetic anhydride, acetic acid, and a catalytic amount of sulfuric acid to yield the acarbose peracetate. Another approach involves the direct esterification of a precursor with acetic anhydride in pyridine.

Synthesis_of_Acarbose_Dodeca_acetate Acarbose_Precursor Acarbose or Pseudo-tetrasaccharide Precursor Acarbose_Dodeca_acetate This compound Acarbose_Precursor->Acarbose_Dodeca_acetate Acetolysis & Acetylation Reagents Acetic Anhydride (Ac₂O) Acetic Acid (HOAc) Sulfuric Acid (H₂SO₄) Reagents->Acarbose_Dodeca_acetate

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methods for the peracetylation of acarbose precursors as described in the scientific literature.

Protocol 1: Acetolysis and Acetylation of a Pseudo-tetrasaccharide Precursor

This protocol is adapted from the total synthesis of acarbose and involves the acetolysis of a protected intermediate.

Materials:

  • Pseudo-tetrasaccharide precursor of acarbose

  • Acetic anhydride (Ac₂O)

  • Glacial acetic acid (HOAc)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of the pseudo-tetrasaccharide precursor in a mixture of acetic anhydride and glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The solution is cooled to 0 °C in an ice bath.

  • A catalytic amount of concentrated sulfuric acid is added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water and extracted with dichloromethane.

  • The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Note: Specific yields and characterization data are highly dependent on the exact precursor and reaction conditions used and should be determined experimentally.

ParameterValue
Molecular Formula C₄₉H₆₇NO₃₀
Molecular Weight 1150.04 g/mol
Appearance Off-white solid
Solubility Soluble in Dichloromethane, Ethyl Acetate
Storage -20 °C

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting material to the purified product.

a cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Precursor in Ac₂O and HOAc cool Cool to 0 °C start->cool add_catalyst Add H₂SO₄ cool->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC react->monitor quench Pour into Ice-Water monitor->quench extract Extract with CH₂Cl₂ quench->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography collect Collect Fractions chromatography->collect evaporate Evaporate Solvent collect->evaporate product Pure this compound evaporate->product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound, a crucial intermediate in the chemical synthesis of acarbose. The provided experimental protocol, based on established literature procedures, offers a clear pathway for researchers in the field of drug development and carbohydrate chemistry. The successful synthesis and purification of this compound are essential for the exploration of novel acarbose analogs with potentially enhanced therapeutic properties. Further research and optimization of the synthetic route can contribute to the development of more efficient and scalable processes for the production of this important class of antidiabetic compounds.

Delving into the Molecular Architecture: A Technical Guide to the Structure Elucidation of Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, plays a crucial role in the management of type 2 diabetes mellitus. Its peracetylated derivative, acarbose dodeca-acetate, is a key intermediate in its synthesis and purification, making the unambiguous confirmation of its structure a critical aspect of quality control and further derivatization efforts. This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structure elucidation of this compound, presenting a logical workflow from synthesis to comprehensive spectroscopic analysis.

I. Synthesis of this compound

The preparation of this compound is typically achieved through the peracetylation of a suitable precursor. A common method involves the acetolysis of a protected acarbose derivative, followed by a full acetylation step.

Experimental Protocol: Synthesis

Materials:

  • Acarbose precursor (e.g., a partially protected derivative)

  • Acetic Anhydride (Ac₂O)

  • Acetic Acid (HOAc)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Acetolysis: The acarbose precursor is dissolved in a mixture of acetic anhydride and acetic acid. A catalytic amount of concentrated sulfuric acid is carefully added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold saturated sodium bicarbonate solution to neutralize the acids. The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Peracetylation: The crude product from the acetolysis step is dissolved in pyridine, and an excess of acetic anhydride is added. The mixture is stirred at room temperature until complete acetylation is confirmed by TLC.

  • Purification: The reaction mixture is concentrated, and the residue is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[1]

II. Spectroscopic Analysis and Structure Confirmation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the core acarbose structure and the presence of the twelve acetate groups.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~5.7-5.9m-1HOlefinic proton (cyclohexene)
~4.8-5.4m-11HAnomeric & Acylated CH-O
~3.5-4.5m-16HRing protons
~1.9-2.2s (multiple)-36HAcetyl methyl protons
~1.2d~6.53HMethyl group (deoxy sugar)

Note: This is a representative table based on the known structure and typical chemical shifts for acetylated carbohydrates. Actual values may vary depending on the solvent and instrument.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~169-171Carbonyl carbons (acetate)
~125-135Olefinic carbons (cyclohexene)
~95-105Anomeric carbons
~60-80Ring carbons (C-O)
~20-22Methyl carbons (acetate)
~17Methyl carbon (deoxy sugar)

Note: This is a representative table. Specific assignments would require 2D NMR experiments.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • A small amount of the purified this compound is dissolved in the deuterated solvent.

  • The solution is transferred to an NMR tube.

  • ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • The spectra are processed and analyzed to assign the chemical shifts and confirm the connectivity of the atoms.

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄₉H₆₇NO₃₀
Molecular Weight1150.04 g/mol
Ionization ModeElectrospray Ionization (ESI), Positive
Observed m/z (M+H)⁺~1151.38
Observed m/z (M+Na)⁺~1173.36
Experimental Protocol: Mass Spectrometry

Instrumentation:

  • Mass Spectrometer (e.g., ESI-TOF or ESI-QTOF)

  • Solvent for sample preparation (e.g., methanol or acetonitrile)

Procedure:

  • A dilute solution of this compound is prepared in a suitable solvent.

  • The solution is infused into the mass spectrometer.

  • The mass spectrum is acquired in positive ion mode to observe the protonated and sodiated molecular ions.

  • Tandem MS (MS/MS) experiments can be performed on the molecular ion to induce fragmentation and obtain structural information.

III. Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating synthesis and multiple analytical techniques.

structure_elucidation_workflow synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification ms_analysis Mass Spectrometry (MS) purification->ms_analysis nmr_analysis NMR Spectroscopy purification->nmr_analysis mol_weight Determine Molecular Weight (e.g., [M+H]⁺, [M+Na]⁺) ms_analysis->mol_weight fragmentation Fragmentation Analysis (MS/MS) ms_analysis->fragmentation one_d_nmr 1D NMR (¹H, ¹³C) nmr_analysis->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_analysis->two_d_nmr proton_carbon_env Identify Proton & Carbon Environments one_d_nmr->proton_carbon_env connectivity Establish Connectivity & Stereochemistry two_d_nmr->connectivity structure_confirmation Final Structure Confirmation mol_weight->structure_confirmation fragmentation->structure_confirmation proton_carbon_env->structure_confirmation connectivity->structure_confirmation

Figure 1. Workflow for the structure elucidation of this compound.

IV. Signaling Pathways and Logical Relationships

The structure elucidation process is not a linear path but rather a convergence of evidence from different analytical techniques. The following diagram illustrates the logical relationships between the experimental data and the final structural confirmation.

logical_relationships data_input Purified Acarbose Dodeca-acetate ms_data MS Data (Molecular Ion & Fragments) data_input->ms_data nmr_1h_data ¹H NMR Data (Chemical Shifts, Couplings, Integrals) data_input->nmr_1h_data nmr_13c_data ¹³C NMR Data (Chemical Shifts) data_input->nmr_13c_data nmr_2d_data 2D NMR Data (Correlations) data_input->nmr_2d_data mol_formula_confirm Confirmation of Molecular Formula ms_data->mol_formula_confirm functional_groups Identification of Functional Groups (e.g., Acetates, Olefin) nmr_1h_data->functional_groups proton_env Characterization of Proton Environments nmr_1h_data->proton_env carbon_skeleton Mapping of Carbon Skeleton nmr_13c_data->carbon_skeleton connectivity_confirm Confirmation of Atom Connectivity nmr_2d_data->connectivity_confirm final_structure Elucidated Structure of This compound mol_formula_confirm->final_structure functional_groups->final_structure proton_env->final_structure carbon_skeleton->final_structure connectivity_confirm->final_structure

Figure 2. Logical relationships in spectroscopic data interpretation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic use of synthetic chemistry and advanced spectroscopic techniques. By following a logical workflow of synthesis, purification, and detailed analysis of NMR and MS data, researchers can unequivocally confirm the molecular structure of this important intermediate. This guide provides the foundational knowledge and protocols necessary for scientists and professionals in drug development to confidently characterize this compound and ensure the quality and integrity of their research and products.

References

An In-depth Technical Guide to the Physicochemical Properties of Acarbose Dodeca-Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its mechanism of action involves the competitive and reversible inhibition of intestinal α-glucosidases, thereby delaying carbohydrate digestion and absorption. Acarbose dodeca-acetate, the fully acetylated derivative of acarbose, serves as a key synthetic intermediate and a lipophilic analogue of the parent drug. The acetylation of the twelve hydroxyl groups significantly alters the physicochemical properties of the molecule, influencing its solubility, stability, and potential for further chemical modification. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, alongside comparative data for acarbose and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature, reflecting its primary role as a synthetic intermediate. However, based on general principles of carbohydrate acetylation and available supplier information, a profile can be constructed. For a comprehensive understanding, the known properties of the parent compound, acarbose, are presented for comparison.

Table 1: Physicochemical Properties of Acarbose and this compound

PropertyAcarboseThis compound
Molecular Formula C₂₅H₄₃NO₁₈C₄₉H₆₇NO₃₀[1]
Molecular Weight 645.6 g/mol 1150.04 g/mol [1]
Appearance White to off-white crystalline powderOff-white Solid[1]
Melting Point 165-170 °C (decomposes)Data not available
Solubility Very soluble in water, soluble in methanol, practically insoluble in methylene chloride.Soluble in Dichloromethane, Ethyl Acetate, THF.[1] Insoluble in water (expected).
Specific Optical Rotation [α]D²⁰ +165° (c=0.4 in water)Data not available

Synthesis and Logical Relationship

The conversion of acarbose to this compound is a straightforward peracetylation reaction. This chemical modification dramatically increases the lipophilicity of the molecule, rendering it soluble in organic solvents and insoluble in aqueous solutions. This transformation is fundamental for certain synthetic routes and for studying the molecule in non-aqueous environments.

G Logical Relationship of Acarbose and its Acetylated Derivative acarbose Acarbose (Hydrophilic) reagents Acetic Anhydride Pyridine acarbose->reagents dodeca_acetate This compound (Lipophilic) reagents->dodeca_acetate Acetylation

Caption: Transformation from hydrophilic acarbose to lipophilic this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, the following methodologies are based on standard procedures for the peracetylation and analysis of carbohydrates and oligosaccharides.

Synthesis of this compound (Peracetylation)

Principle: This method describes the complete acetylation of all hydroxyl groups in acarbose using acetic anhydride in the presence of a base catalyst, typically pyridine, which also acts as a solvent.

Materials:

  • Acarbose

  • Acetic Anhydride (reagent grade)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve acarbose in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Upon completion, quench the reaction by slowly adding the mixture to ice-cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product using column chromatography on silica gel if necessary.

Determination of Melting Point

Principle: The melting point of a solid is a measure of its purity and is determined by heating a small sample until it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the melting point apparatus is calibrated.

  • Pack a small amount of the dried, purified this compound into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a controlled rate.

  • Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten.

Solubility Assessment

Principle: This protocol determines the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • Various solvents (e.g., water, dichloromethane, ethyl acetate, THF, methanol, ethanol, DMSO)

  • Vortex mixer

  • Small test tubes

Procedure:

  • Add a small, pre-weighed amount of this compound (e.g., 1-5 mg) to a test tube.

  • Add a measured volume of the solvent (e.g., 1 mL).

  • Vortex the mixture for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility as soluble, partially soluble, or insoluble.

Spectroscopic Analysis

a) Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum for characteristic peaks, such as the disappearance of the broad O-H stretch from acarbose and the appearance of strong C=O (ester) and C-O stretches.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for structural elucidation.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) for this compound)

Procedure:

  • Dissolve a small amount of the sample in the appropriate deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process and analyze the spectra to assign chemical shifts and coupling constants to the protons and carbons in the molecule.

c) Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.

Apparatus:

  • Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate ionization mode (positive or negative).

  • Analyze the spectrum to identify the molecular ion peak and any characteristic fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A typical workflow from synthesis to characterization of this compound.

Conclusion

This compound, as the peracetylated form of acarbose, possesses significantly different physicochemical properties, most notably its solubility profile. While detailed experimental data for this derivative is scarce in the public domain, this guide provides a foundational understanding based on available information and established principles of carbohydrate chemistry. The provided experimental protocols offer a starting point for researchers aiming to synthesize and characterize this important intermediate. Further research to fully elucidate and publish the physicochemical properties of this compound would be a valuable contribution to the fields of medicinal chemistry and drug development.

References

A Technical Guide to the Core Mechanism of Action of Acarbose and its Precursor, Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of acarbose, a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. Acarbose dodeca-acetate is identified as a synthetic intermediate in the production of acarbose and is not considered to be a prodrug with its own distinct biological activity. The primary pharmacological effect of acarbose is localized to the gastrointestinal tract, where it competitively and reversibly inhibits key carbohydrate-hydrolyzing enzymes. This guide details the enzymatic inhibition, the resultant physiological effects on glucose metabolism, and the downstream signaling pathways that are influenced. Quantitative data on enzyme inhibition and detailed experimental protocols for assessing bioactivity are provided, along with visualizations of the core mechanisms and experimental workflows.

Introduction: this compound and Acarbose

This compound (C₄₉H₆₇NO₃₀) is a fully acetylated derivative of acarbose and serves as an intermediate in its chemical synthesis. Current scientific literature does not support a role for this compound as a prodrug or as a compound with intrinsic biological activity in vivo. It is presumed that for it to have any activity, the acetate groups would need to be hydrolyzed to yield the active compound, acarbose. Therefore, this guide will focus on the well-established mechanism of action of acarbose (C₂₅H₄₃NO₁₈), a pseudo-tetrasaccharide of microbial origin.

Acarbose is a cornerstone of therapy for type 2 diabetes, particularly for managing postprandial hyperglycemia.[1] Its unique mode of action, which does not involve stimulating insulin secretion, makes it a valuable component of combination therapies.[2]

Core Mechanism of Action: Competitive Enzyme Inhibition

The primary mechanism of action of acarbose is the competitive inhibition of alpha-glucosidase enzymes located in the brush border of the small intestine, as well as pancreatic alpha-amylase in the intestinal lumen.[1][3][4]

  • Pancreatic Alpha-Amylase: This enzyme is responsible for the initial breakdown of complex starches into smaller oligosaccharides.

  • Alpha-Glucosidases: This family of enzymes, including sucrase, maltase, and glucoamylase, is essential for the final hydrolysis of oligosaccharides and disaccharides into absorbable monosaccharides such as glucose.[3]

By mimicking the structure of oligosaccharides, acarbose binds to the active sites of these enzymes with high affinity, thereby preventing the efficient breakdown of dietary carbohydrates.[4] This action delays the absorption of glucose from the intestines into the bloodstream, resulting in a blunted postprandial glucose peak.[1][2]

Mechanism_of_Action Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) PancreaticAmylase Pancreatic α-Amylase Carbohydrates->PancreaticAmylase Oligosaccharides Oligosaccharides AlphaGlucosidase Brush Border α-Glucosidases Oligosaccharides->AlphaGlucosidase Glucose Glucose Absorption Glucose Absorption (Small Intestine) Glucose->Absorption Bloodstream Bloodstream Glucose Absorption->Bloodstream Acarbose Acarbose Acarbose->PancreaticAmylase Inhibition Acarbose->AlphaGlucosidase Inhibition PancreaticAmylase->Oligosaccharides Hydrolysis AlphaGlucosidase->Glucose Hydrolysis

Core mechanism of acarbose action in the small intestine.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of acarbose is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Ki). These values can vary based on the specific enzyme and the experimental conditions.

Enzyme TargetParameterReported Value(s)Reference(s)
α-Glucosidase IC₅₀11 nMN/A
IC₅₀0.67 ± 0.06 mMN/A
Pancreatic α-Amylase Ki0.80 µM (porcine)[5][6]
Ki1.27 µM (human salivary)[5][6]

Note: The wide range in reported IC₅₀ values for α-glucosidase highlights the sensitivity of this measurement to experimental conditions such as enzyme source, substrate concentration, and pH.

The kinetics of inhibition by acarbose against pancreatic alpha-amylase have been described as mixed, noncompetitive.[5][6]

Downstream Signaling Pathways

The primary action of acarbose in the gut lumen initiates a cascade of downstream signaling events, most notably the enhancement of Glucagon-Like Peptide-1 (GLP-1) secretion.

Glucagon-Like Peptide-1 (GLP-1) Pathway

By delaying carbohydrate digestion, acarbose facilitates the delivery of undigested nutrients to the distal small intestine, where L-cells are located. This stimulates the secretion of GLP-1, an incretin hormone with multiple beneficial effects on glucose homeostasis:

  • Pancreatic β-cells: GLP-1 enhances glucose-dependent insulin secretion.

  • Pancreatic α-cells: It suppresses the secretion of glucagon.

  • Stomach: GLP-1 slows gastric emptying, further contributing to a delayed rise in blood glucose.

  • Central Nervous System: It promotes satiety.

GLP1_Signaling cluster_gut Small Intestine cluster_pancreas Pancreas Acarbose Acarbose CarbDigestion Delayed Carbohydrate Digestion Acarbose->CarbDigestion L_Cell L-Cell Stimulation CarbDigestion->L_Cell GLP1_Secretion Increased GLP-1 Secretion L_Cell->GLP1_Secretion BetaCell β-Cell GLP1_Secretion->BetaCell Binds GLP-1R AlphaCell α-Cell GLP1_Secretion->AlphaCell Binds GLP-1R Stomach Stomach (↓ Gastric Emptying) GLP1_Secretion->Stomach Brain Brain (↑ Satiety) GLP1_Secretion->Brain Insulin ↑ Insulin Secretion (Glucose-dependent) BetaCell->Insulin Glucagon ↓ Glucagon Secretion AlphaCell->Glucagon

Downstream effects of acarbose via GLP-1 secretion.
AMP-Activated Protein Kinase (AMPK) Pathway

While direct activation of AMPK by acarbose is not established, some evidence suggests that acarbose may indirectly influence this critical energy-sensing pathway. AMPK activation is a known mechanism of other antidiabetic drugs like metformin. The improved metabolic environment resulting from acarbose treatment, including potential alterations in cellular energy status secondary to changes in glucose flux and GLP-1 signaling, may contribute to favorable modulation of AMPK activity. However, this remains an area of ongoing research.

Experimental Protocols

The following section details a standard methodology for assessing the inhibitory activity of compounds like acarbose against alpha-glucosidase in vitro.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 0.5 mM)

  • Acarbose (positive control)

  • Test compound

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.2 M Sodium carbonate (Na₂CO₃) solution (stop solution)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in 0.1 M phosphate buffer to the desired concentration.

    • Dissolve pNPG substrate in 0.1 M phosphate buffer.

    • Prepare a stock solution of acarbose and the test compound in DMSO. Create serial dilutions using the phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 15 µL of the enzyme solution.

    • Add 15 µL of the test compound or acarbose at various concentrations. For the negative control, add 15 µL of buffer.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 15 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay in 96-Well Plate cluster_analysis Data Analysis PrepEnzyme Prepare α-glucosidase (0.5 U/mL in buffer) AddEnzyme 1. Add 15 µL Enzyme PrepEnzyme->AddEnzyme PrepSubstrate Prepare pNPG Substrate (0.5 mM in buffer) AddSubstrate 4. Add 15 µL Substrate PrepSubstrate->AddSubstrate PrepInhibitor Prepare Inhibitor Dilutions (Acarbose/Test Compound) AddInhibitor 2. Add 15 µL Inhibitor PrepInhibitor->AddInhibitor Incubate1 3. Incubate (37°C, 10 min) AddInhibitor->Incubate1 Incubate1->AddSubstrate Incubate2 5. Incubate (37°C, 30 min) AddSubstrate->Incubate2 StopReaction 6. Add 100 µL Stop Solution Incubate2->StopReaction ReadAbsorbance Measure Absorbance at 405 nm StopReaction->ReadAbsorbance CalcInhibition Calculate % Inhibition ReadAbsorbance->CalcInhibition PlotIC50 Determine IC₅₀ CalcInhibition->PlotIC50

Workflow for in vitro α-glucosidase inhibition assay.

Conclusion

The mechanism of action of acarbose is centered on the competitive inhibition of intestinal alpha-glucosidases and pancreatic alpha-amylase. This targeted, localized action effectively mitigates postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. This compound is a synthetic precursor to acarbose, and its biological relevance is understood through the action of the parent compound. The downstream effects of acarbose, particularly the stimulation of GLP-1 secretion, contribute significantly to its overall therapeutic profile. The experimental protocols provided herein offer a standardized approach for the evaluation of alpha-glucosidase inhibitors, which is crucial for the discovery and development of new antidiabetic agents. Further research into the indirect effects of acarbose on pathways such as AMPK may reveal additional layers of its metabolic benefits.

References

Acarbose Dodeca-Acetate: A Synthetic Intermediate to a Potent α-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biological context of Acarbose Dodeca-Acetate, focusing on the well-established activity of its deacetylated form, Acarbose.

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the biological activity of this compound. Extensive research of publicly available scientific literature and databases indicates that this compound is primarily recognized as a chemically protected intermediate in the synthesis of acarbose. There is a notable absence of direct studies on the biological activity of this compound itself. It is plausible that the bulky acetyl groups render the molecule inactive as an α-glucosidase inhibitor, requiring deacetylation to the active form, acarbose. Consequently, this document will provide an in-depth overview of the biological activity of acarbose, the final active pharmaceutical ingredient.

Executive Summary

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine.[1][2] By delaying the digestion of carbohydrates, acarbose effectively reduces postprandial hyperglycemia, making it a valuable therapeutic agent in the management of type 2 diabetes mellitus.[3] Its mechanism of action is localized to the gastrointestinal tract, with minimal systemic absorption of the active drug.[4][5] This guide will detail the mechanism of action, pharmacokinetic profile, and effects on key signaling pathways of acarbose.

Mechanism of Action of Acarbose

Acarbose exerts its therapeutic effect by competitively and reversibly inhibiting α-glucosidase enzymes, including sucrase, maltase, and glucoamylase, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2] This inhibition delays the absorption of glucose from the gut, thereby lowering the post-meal spike in blood glucose levels.[6]

Quantitative Data on Acarbose Activity

The following table summarizes key quantitative data related to the biological activity of acarbose.

ParameterValueSource
α-Glucosidase Inhibition (IC50)
Saccharomyces cerevisiae α-glucosidase5.8 µg/mL[7]
Mammalian intestinal α-glucosidaseVaries by specific enzyme (e.g., sucrase, maltase)[1]
Clinical Efficacy
Reduction in Postprandial Glucose~3 mmol/L[3]
Reduction in Glycosylated Hemoglobin (HbA1c)0.5-1.0%[2]
Pharmacokinetics
Systemic Bioavailability (as active drug)< 2%[5]
MetabolismPrimarily by intestinal bacteria[5]
Elimination Half-Life~2 hours[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize the activity of α-glucosidase inhibitors like acarbose.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the inhibitory potential of a compound against α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., acarbose)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound and the standard inhibitor (acarbose) in buffer.

  • In a 96-well plate, add the enzyme solution to wells containing either buffer (control), the test compound, or the standard inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting a dose-response curve.

In Vivo Oral Carbohydrate Tolerance Test (in a rodent model)

This test evaluates the effect of a compound on postprandial hyperglycemia in an animal model.

Principle: Animals are administered a carbohydrate load (e.g., sucrose or starch) with or without the test compound. Blood glucose levels are then monitored over time to assess the compound's ability to blunt the post-carbohydrate glycemic excursion.

Materials:

  • Experimental animals (e.g., rats or mice)

  • Test compound (e.g., acarbose)

  • Carbohydrate source (e.g., sucrose or starch)

  • Vehicle (e.g., water or saline)

  • Glucometer and test strips

Procedure:

  • Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer the vehicle (control group) or the test compound (treatment group) orally.

  • After a set period (e.g., 30 minutes), administer the carbohydrate load orally to all animals.

  • Measure blood glucose levels at various time points post-carbohydrate administration (e.g., 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration versus time to generate a glucose tolerance curve.

  • Calculate the area under the curve (AUC) for each group to quantify the overall glycemic response.

  • Compare the AUC of the treatment group to the control group to determine the effect of the test compound.

Signaling Pathways and Experimental Workflows

The primary mechanism of acarbose is direct enzyme inhibition in the gut. However, its downstream effects can influence various physiological parameters.

experimental_workflow In Vitro Alpha-Glucosidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare α-glucosidase solution add_enzyme Add enzyme to wells prep_enzyme->add_enzyme prep_compound Prepare test compound dilutions add_compound Add test compound/control prep_compound->add_compound prep_substrate Prepare pNPG substrate add_substrate Add pNPG to initiate reaction prep_substrate->add_substrate add_enzyme->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction with Na₂CO₃ incubate->stop_reaction measure_abs Measure absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for in vitro α-glucosidase inhibition assay.

acarbose_moa Mechanism of Action of Acarbose in the Small Intestine cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte carbs Complex Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase Enzymes carbs->alpha_glucosidase Digestion monosaccharides Monosaccharides (Glucose) alpha_glucosidase->monosaccharides glucose_absorption Glucose Absorption bloodstream Bloodstream glucose_absorption->bloodstream Reduced Glucose Spike acarbose Acarbose acarbose->alpha_glucosidase Competitive Inhibition monosaccharides->glucose_absorption

Caption: Acarbose competitively inhibits α-glucosidase.

Conclusion

While this compound is a key intermediate in the chemical synthesis of acarbose, there is no direct evidence in the reviewed literature of its own biological activity. It is presumed to be an inactive, protected form of the drug. The biological effects attributed to this chemical family are firmly established for acarbose, which acts as a potent and localized inhibitor of intestinal α-glucosidases. The extensive body of research on acarbose provides a robust framework for understanding its therapeutic role in managing type 2 diabetes by mitigating postprandial hyperglycemia. Future research could explore the potential for this compound to act as a prodrug, although its high molecular weight and lipophilicity might present challenges for absorption and subsequent deacetylation.

References

Acarbose Dodeca-acetate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action involves the competitive inhibition of enzymes in the small intestine responsible for the breakdown of complex carbohydrates, thereby delaying glucose absorption and reducing postprandial hyperglycemia. The chemical synthesis of acarbose is a complex, multi-step process that often involves the use of protecting groups to selectively mask reactive functional groups. A key intermediate in one of the total syntheses of acarbose is its peracetylated form, acarbose dodeca-acetate. This in-depth technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, characterization, and the experimental protocols involved.

Chemical Properties and Synthesis

This compound (C₄₉H₆₇NO₃₀) is an off-white solid with a molecular weight of 1150.04 g/mol . It is soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). The synthesis of acarbose involves the coupling of a protected valienamine moiety with a modified maltotriose unit. The peracetylation to form this compound serves to protect the numerous hydroxyl groups during intermediate synthetic steps, facilitating purification and characterization. The final step in the synthesis of acarbose is the deacetylation of this peracetylated intermediate.

Synthetic Workflow

The total synthesis of acarbose, including the formation of the dodeca-acetate intermediate, is a complex process. The following diagram illustrates a generalized workflow based on the available literature.

Acarbose_Synthesis Maltotriose Maltotriose Protected_Maltotriose Protected Maltotriose Derivative Maltotriose->Protected_Maltotriose Protection Coupling_Reaction Coupling Reaction Protected_Maltotriose->Coupling_Reaction Valienamine Protected Valienamine Valienamine->Coupling_Reaction Pseudo_tetrasaccharide Pseudo-tetrasaccharide Intermediate Coupling_Reaction->Pseudo_tetrasaccharide Acetylation Acetylation Pseudo_tetrasaccharide->Acetylation Acarbose_Dodeca_acetate This compound Acetylation->Acarbose_Dodeca_acetate Deacetylation Deacetylation Acarbose_Dodeca_acetate->Deacetylation Acarbose Acarbose Deacetylation->Acarbose

Caption: Synthetic workflow for Acarbose highlighting the this compound intermediate.

Quantitative Data

The following table summarizes the key quantitative data for this compound as reported in the literature.

PropertyValueReference
Molecular FormulaC₄₉H₆₇NO₃₀
Molecular Weight1150.04 g/mol
AppearanceOff-white Solid
SolubilityDichloromethane, Ethyl Acetate, THF

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are embedded within the broader total synthesis of acarbose. The following is a generalized protocol based on common organic synthesis techniques for acetylation.

General Acetylation Protocol

Objective: To peracetylate the hydroxyl groups of a pseudo-tetrasaccharide intermediate to yield this compound.

Materials:

  • Pseudo-tetrasaccharide intermediate

  • Acetic anhydride

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • The pseudo-tetrasaccharide intermediate is dissolved in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Acetic anhydride is added dropwise to the solution at 0 °C (ice bath).

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water or ice.

  • The mixture is then diluted with dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system to afford the pure this compound.

Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods, primarily ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways

There is currently no available literature describing specific signaling pathways directly modulated by this compound. As an intermediate in chemical synthesis, it is not expected to have a biological role. The biological activity and associated signaling pathways are attributed to the final, deacetylated product, acarbose. Acarbose exerts its therapeutic effect by inhibiting α-glucosidase enzymes in the gastrointestinal tract, which is a direct enzymatic inhibition rather than a complex intracellular signaling cascade.

Conclusion

This compound is a crucial, fully protected intermediate in the total synthesis of the anti-diabetic drug acarbose. Its formation allows for the strategic manipulation of the complex oligosaccharide structure. While detailed experimental data remains within specialized scientific literature, this guide provides a comprehensive overview of its known properties and a generalized protocol for its synthesis. Further research into the synthesis of acarbose and its derivatives may provide more specific quantitative data and refined experimental procedures for this key intermediate.

The Genesis of a Key Antidiabetic Intermediate: A Technical Guide to the Discovery of Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Leverkusen, Germany - In the mid-1970s, a team of researchers at Bayer AG embarked on a journey that would lead to the development of acarbose, a cornerstone in the management of type 2 diabetes. A pivotal, yet often overlooked, component of this discovery was the synthesis and characterization of acarbose dodeca-acetate, a crucial intermediate that facilitated the purification and structural elucidation of the final active pharmaceutical ingredient. This in-depth technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental protocols, quantitative data, and the logical framework of its development for researchers, scientists, and drug development professionals.

The discovery of acarbose originated from the screening of microbial broths for inhibitors of intestinal α-glucosidases. Researchers at Bayer identified a promising candidate from the fermentation of the microorganism Actinoplanes utahensis. The initial challenge lay in isolating and purifying the active compound from a complex fermentation mixture. The strategy adopted involved the chemical modification of the crude product to a more stable and easily purifiable derivative. This led to the synthesis of this compound.

Experimental Protocols

The synthesis of this compound, as inferred from the foundational patents and subsequent chemical literature, involves the peracetylation of the crude acarbose isolate. While the original patents provide a general framework, the following protocol represents a detailed methodology consistent with standard carbohydrate chemistry of that era.

Protocol 1: Synthesis of this compound

  • Isolation of Crude Acarbose: The initial active substance is isolated from the fermentation broth of Actinoplanes utahensis through a series of chromatographic steps.

  • Acetylation: The crude acarbose is suspended in a mixture of acetic anhydride and pyridine. The reaction is typically stirred at room temperature for 12-24 hours to ensure complete acetylation of all hydroxyl and amino groups.

  • Work-up: The reaction mixture is then poured into ice water to quench the excess acetic anhydride. The resulting precipitate, this compound, is collected by filtration.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.

Protocol 2: Characterization of this compound

  • Thin-Layer Chromatography (TLC): TLC is employed to monitor the progress of the acetylation reaction and to assess the purity of the final product. A typical solvent system would be a mixture of ethyl acetate and hexane.

  • Melting Point Determination: The melting point of the purified this compound is determined as a key physical constant for characterization.

  • Elemental Analysis: Combustion analysis is performed to determine the empirical formula and confirm the elemental composition of the acetylated compound.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To confirm the presence of acetate functional groups (C=O stretching) and the absence of hydroxyl groups (O-H stretching).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule, confirming the number and location of the acetate groups.

Quantitative Data

The following table summarizes the key quantitative data for this compound as reported in the chemical literature.

ParameterValue
Molecular Formula C₄₉H₆₇NO₃₀
Molecular Weight 1150.04 g/mol
Appearance White crystalline solid
Solubility Soluble in chloroform, dichloromethane
Melting Point Specific range dependent on purity

Logical Workflow of the Discovery

The discovery and utilization of this compound followed a logical and systematic workflow, which was crucial for the successful development of acarbose as a therapeutic agent.

discovery_workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization Screening Screening Identification Identification Screening->Identification α-glucosidase inhibition Crude_Acarbose Crude_Acarbose Identification->Crude_Acarbose Acetylation Acetylation Crude_Acarbose->Acetylation Acarbose_Dodeca_Acetate Acarbose_Dodeca_Acetate Acetylation->Acarbose_Dodeca_Acetate Purification Purification Acarbose_Dodeca_Acetate->Purification Deacetylation Deacetylation Purification->Deacetylation Pure_Acarbose Pure_Acarbose Deacetylation->Pure_Acarbose Structural_Elucidation Structural_Elucidation Pure_Acarbose->Structural_Elucidation Pharmacological_Testing Pharmacological_Testing Pure_Acarbose->Pharmacological_Testing

Caption: Logical workflow of the discovery and development of acarbose.

Signaling Pathway: Mechanism of Action of Acarbose

Acarbose exerts its therapeutic effect by competitively inhibiting α-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.

signaling_pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Complex_Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Enzymes Complex_Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream To Bloodstream Glucose->Bloodstream Acarbose Acarbose Acarbose->Alpha_Glucosidase Competitive Inhibition

Caption: Mechanism of action of acarbose in the small intestine.

The synthesis of this compound was a critical step that enabled the purification and subsequent structural determination of acarbose. This intermediate, while not the active drug itself, played an indispensable role in the research and development process. The methodologies developed during this period laid the groundwork for the large-scale production of acarbose and its eventual success as a widely used antidiabetic medication. This technical guide serves to illuminate this important, yet often uncredited, chapter in the history of diabetes drug discovery.

Acarbose Dodeca-acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 149249-91-2

This technical guide provides an in-depth overview of acarbose dodeca-acetate, an acetylated derivative of the α-glucosidase inhibitor, acarbose. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Core Compound Data

This compound is primarily known as a synthetic intermediate in the preparation of acarbose derivatives. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 149249-91-2
Molecular Formula C49H67NO30
Molecular Weight 1150.04 g/mol
Appearance Off-white solid.
Solubility Soluble in Dichloromethane, Ethyl Acetate, and THF.
Synonyms (1S,2S,3S,6S)-4-(Acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-(((2R,3R,4S,5R,6R)-4,5-diacetoxy-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-2-methyltetrahydro-2H-pyran-3-yl)amino)cyclohex-4-ene-1,2,3-triyl Triacetate.
Storage Conditions Store at -20 °C.

Experimental Protocols

General Synthesis of this compound (Peracetylation)

This protocol describes a representative method for the acetylation of acarbose to yield this compound using acetic anhydride and a catalyst.

Materials:

  • Acarbose

  • Acetic anhydride

  • Pyridine or Sodium Acetate (as catalyst)

  • Dichloromethane (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Suspend acarbose in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add the catalyst (e.g., pyridine or sodium acetate) to the suspension.

  • Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic layer (e.g., dichloromethane).

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

General Purification Protocol

The crude product can be purified using standard chromatographic techniques.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Glass column for chromatography

  • Fraction collector (optional)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Characterization Data

Specific analytical data for this compound is not widely published. However, the mass spectrum of the parent compound, acarbose, provides a reference for its core structure.

Compound Ionization Mode m/z (Observed) Interpretation
AcarboseESI-MS (Positive)646.7[M+H]⁺

Signaling Pathway and Experimental Workflow

The primary mechanism of action of acarbose, and by extension its derivatives, is the inhibition of α-glucosidase enzymes in the small intestine. This action reduces the rate of carbohydrate digestion and absorption.

cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane Complex Carbohydrates Complex Carbohydrates Pancreatic α-amylase Pancreatic α-amylase Complex Carbohydrates->Pancreatic α-amylase Oligosaccharides Oligosaccharides Pancreatic α-amylase->Oligosaccharides α-glucosidases α-glucosidases Oligosaccharides->α-glucosidases Monosaccharides (Glucose) Monosaccharides (Glucose) α-glucosidases->Monosaccharides (Glucose) Monosaccharides (Glucose)->Absorption Reduced Absorption Acarbose Acarbose Acarbose->Inhibition Bloodstream Bloodstream Absorption->Bloodstream Reduced Absorption

Caption: Mechanism of action of Acarbose.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Acarbose Acarbose Reaction Acetylation (Acetic Anhydride, Catalyst) Acarbose->Reaction Quenching Neutralization (Sodium Bicarbonate) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation1 Solvent Removal Drying->Evaporation1 Crude_Product Crude this compound Evaporation1->Crude_Product Purification Column Chromatography Crude_Product->Purification Evaporation2 Solvent Removal Purification->Evaporation2 Pure_Product Pure this compound Evaporation2->Pure_Product

Caption: Synthesis and purification workflow.

Acarbose Dodeca-acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of acarbose dodeca-acetate, a derivative of the alpha-glucosidase inhibitor acarbose. The document details the molecular properties, synthesis, and the core mechanism of action of the parent compound, acarbose.

Core Quantitative Data

A summary of the key molecular properties of acarbose and its peracetylated derivative, this compound, is presented below for direct comparison.

PropertyAcarboseThis compound
Molecular Formula C25H43NO18C49H67NO30
Molecular Weight 645.6 g/mol [1][2]1150.04 g/mol
Appearance -Off-white Solid
Solubility Soluble in waterSoluble in Dichloromethane, Ethyl Acetate, THF
Storage -Store at -20 °C

Synthesis of this compound: Experimental Protocol

The synthesis of this compound from acarbose is achieved through a per-O-acetylation reaction. The following protocol is a standard and effective method for the acetylation of carbohydrates.

Materials:

  • Acarbose

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (or dry ethyl acetate)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene

  • Methanol (dry)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve acarbose (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by TLC.[3]

  • Once the reaction is complete, quench the reaction by the addition of dry methanol.

  • Remove the solvents by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by silica gel column chromatography.

Mechanism of Action: Acarbose as an Alpha-Glucosidase Inhibitor

Acarbose functions as a competitive inhibitor of intestinal alpha-glucosidase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[5] By reversibly binding to these enzymes, acarbose delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[5]

cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_absorption Intestinal Absorption Complex_Carbohydrates Complex Carbohydrates (Starch, Disaccharides) Pancreatic_Alpha_Amylase Pancreatic alpha-Amylase Complex_Carbohydrates->Pancreatic_Alpha_Amylase Oligosaccharides Oligosaccharides Pancreatic_Alpha_Amylase->Oligosaccharides Alpha_Glucosidase alpha-Glucosidase Enzymes (e.g., sucrase, maltase) Oligosaccharides->Alpha_Glucosidase Monosaccharides Monosaccharides (Glucose) Alpha_Glucosidase->Monosaccharides Bloodstream Bloodstream Monosaccharides->Bloodstream Absorption Acarbose Acarbose Acarbose->Alpha_Glucosidase Competitive Inhibition

Caption: Mechanism of action of acarbose in the small intestine.

Experimental Workflow: Synthesis and Purification of this compound

The overall process for synthesizing and purifying this compound is outlined in the workflow diagram below.

Start Acarbose Reaction Acetylation Reaction (Acetic Anhydride, Pyridine) Start->Reaction Quenching Reaction Quenching (Methanol) Reaction->Quenching Evaporation Solvent Removal (Co-evaporation with Toluene) Quenching->Evaporation Extraction Liquid-Liquid Extraction (DCM/EtOAc and aqueous washes) Evaporation->Extraction Drying Drying and Concentration (Na2SO4/MgSO4) Extraction->Drying Purification Purification (Silica Gel Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Acarbose Dodeca-acetate: An In-depth Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acarbose dodeca-acetate, a peracetylated derivative of the α-glucosidase inhibitor acarbose, serves as a key intermediate in the synthesis and purification of its parent compound. Understanding its solubility is critical for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the currently available solubility data for this compound. It has been noted through a comprehensive literature search that while qualitative solubility information is available, specific quantitative data remains largely unpublished. This guide also outlines general experimental protocols for solubility determination and discusses the factors influencing the solubility of acylated carbohydrate derivatives.

Introduction

Acarbose is a complex oligosaccharide that competitively and reversibly inhibits α-glucosidases in the small intestine, delaying the absorption of carbohydrates and thus reducing postprandial hyperglycemia in patients with type 2 diabetes mellitus. The manufacturing process of acarbose often involves the production of this compound. This peracetylated form offers advantages in terms of purification due to its altered polarity and solubility profile compared to the highly polar parent compound. A thorough understanding of the solubility of this compound is therefore paramount for process chemists and formulation scientists.

Solubility Profile of this compound

Currently, the publicly available scientific literature provides qualitative solubility information for this compound. Specific quantitative solubility data (e.g., in mg/mL or g/L) is not readily found in published papers or technical datasheets.

Qualitative Solubility

This compound is described as being soluble in several organic solvents. This is in stark contrast to its parent compound, acarbose, which is highly soluble in water and polar organic solvents like DMSO. The acetylation of the numerous hydroxyl groups in acarbose drastically reduces its polarity, rendering the dodeca-acetate derivative significantly more soluble in non-polar organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
DichloromethaneSoluble
Ethyl AcetateSoluble
Tetrahydrofuran (THF)Soluble

This solubility profile is consistent with the chemical nature of a large, peracetylated carbohydrate. The acetate groups increase the lipophilicity of the molecule, facilitating its dissolution in moderately polar to non-polar organic solvents.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) can be readily applied. The two most common methods are the flask method and the column elution method.

Flask Method (OECD Guideline 105)

The flask method is a straightforward approach to determine the saturation mass concentration of a substance in a solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., dichloromethane, ethyl acetate, THF) in a flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. This is typically done for 24 to 48 hours. Preliminary studies are often conducted to determine the time required to reach equilibrium.

  • Phase Separation: The saturated solution is allowed to stand undisturbed to allow for the separation of the undissolved solid. Centrifugation may be employed to facilitate this separation.

  • Sampling and Analysis: A known volume of the clear supernatant is carefully removed. The concentration of this compound in the sample is then determined using a suitable analytical technique.

  • Replicate Analysis: The experiment should be performed in replicate to ensure the precision of the results.

Analytical Quantification

The concentration of this compound in the saturated solvent can be determined by various analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and accurate method.

Illustrative HPLC Method Parameters:

  • Column: A reverse-phase column (e.g., C18) is typically suitable for acetylated carbohydrates.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

  • Detection: As acarbose and its derivatives lack a strong chromophore, UV detection at a low wavelength (e.g., ~210 nm) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

  • Standard Curve: A standard curve is prepared using known concentrations of purified this compound to allow for accurate quantification of the analyte in the experimental samples.

Visualization of Experimental Workflow

The general workflow for determining the solubility of this compound using the flask method followed by HPLC analysis is depicted below.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_result Result start Add excess acarbose dodeca-acetate to solvent equilibration Agitate at constant temperature to reach equilibrium start->equilibration separation Centrifuge to separate undissolved solid equilibration->separation sampling Collect clear supernatant separation->sampling hplc HPLC Analysis (e.g., RP-C18, ACN/H2O) sampling->hplc Inject sample quantification Quantify concentration using a standard curve hplc->quantification solubility_data Determine solubility (e.g., in mg/mL) quantification->solubility_data

General workflow for solubility determination.

Conclusion

While the solubility of this compound in dichloromethane, ethyl acetate, and THF is qualitatively established, there is a notable absence of quantitative data in the public domain. This technical guide provides a framework for researchers and drug development professionals to approach the determination of this key physicochemical property. By employing standardized methodologies such as the flask method coupled with a robust analytical technique like HPLC, the precise solubility of this compound in various solvents can be accurately determined. Such data is invaluable for the optimization of synthesis, purification, and formulation processes involving this important intermediate. It is recommended that future work in this area focuses on generating and publishing quantitative solubility data to fill this knowledge gap.

A Technical Guide to the Theoretical and Experimental Landscape of Acarbose and its Precursor, Acarbose Dodeca-Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its intricate mechanism of action and complex structure have spurred significant interest in both its synthesis and theoretical underpinnings. This technical guide delves into the theoretical and experimental studies surrounding acarbose, with a particular focus on its key synthetic intermediate, acarbose dodeca-acetate. While direct theoretical examinations of this compound are notably scarce in the current literature, this document provides a comprehensive overview of the computational methodologies that have been instrumental in elucidating the structure-activity relationships and binding dynamics of acarbose. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the existing knowledge and to highlight potential avenues for future investigation into this important class of therapeutic agents.

Introduction: The Role of Acarbose and its Synthetic Intermediate

Acarbose is a complex oligosaccharide that competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the digestion of carbohydrates, thereby reducing the postprandial rise in blood glucose levels.[1] The synthesis of this intricate molecule is a multi-step process, often involving the use of protected intermediates to ensure regioselectivity and stereochemical control. One such crucial intermediate is this compound.

This compound serves as a protected form of acarbose, facilitating purification and chemical manipulations during synthesis. Despite its importance as a precursor, there is a conspicuous absence of in-depth theoretical studies, such as quantum chemical calculations or molecular modeling, specifically focused on this compound in the published scientific literature. This presents a significant knowledge gap and a potential area for future research to understand how acetylation influences the conformation and electronic properties of the acarbose backbone.

This guide will therefore focus on the extensive theoretical and experimental work performed on the parent compound, acarbose, to provide a framework for the types of computational analyses that could be applied to its dodeca-acetate derivative.

Physicochemical Properties

A summary of the available physicochemical data for both acarbose and this compound is presented below.

PropertyAcarboseThis compound
Molecular Formula C₂₅H₄₃NO₁₈C₄₉H₆₇NO₃₀
Molecular Weight 645.60 g/mol 1150.04 g/mol
Appearance White to off-white powderOff-white Solid
Solubility Soluble in waterSoluble in Dichloromethane, Ethyl Acetate, THF
Storage Room temperature-20 °C

Theoretical Studies of Acarbose

The mechanism of action of acarbose at the molecular level has been extensively investigated using a variety of computational techniques. These studies have provided invaluable insights into its binding mode with α-glucosidase and the key interactions that govern its inhibitory activity.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For acarbose, docking studies have been instrumental in identifying the key amino acid residues in the active site of α-glucosidase that are crucial for its binding.

Key Findings from Molecular Docking Studies:

  • Binding Site: Acarbose binds to the active site of α-glucosidase, mimicking the natural substrate.

  • Hydrogen Bonding: The numerous hydroxyl groups on the acarbose molecule form a network of hydrogen bonds with polar residues in the active site, such as Asp, Glu, and Asn.[2]

  • Hydrophobic Interactions: The cyclohexene ring of the valienamine unit can engage in hydrophobic interactions with nonpolar residues.

Table of Molecular Docking Results for Acarbose with Alpha-Glucosidase:

PDB ID of TargetDocking SoftwareBinding Affinity (kcal/mol)Interacting ResiduesReference
3W37Glide-9.298GLU-240, GLY-306, HIS-305, ASP-197, ASP-300, THR-163[2]
2QMJAutoDock-8.5Not specified[3]
Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.

Key Insights from Molecular Dynamics Simulations:

  • Complex Stability: MD simulations have shown that the acarbose-α-glucosidase complex is stable over time, with low root-mean-square deviation (RMSD) values for the protein backbone and the ligand.[4][5]

  • Flexibility of Loops: The simulations have revealed the flexibility of certain loops in the enzyme's active site, which can adopt different conformations to accommodate the ligand.

  • Water-Mediated Interactions: MD simulations have highlighted the importance of water molecules in mediating the interactions between acarbose and the enzyme.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the electronic properties of molecules and the nature of their interactions. While no specific quantum chemical studies on this compound were found, this methodology has been applied to other glycosidase inhibitors to understand their reactivity and interaction energies. Such studies could, in the future, be applied to acarbose and its derivatives to provide a more detailed understanding of their inhibitory mechanism.

Experimental Protocols

Synthesis of Acarbose via this compound
  • Acetylation: Protection of all the hydroxyl groups of acarbose using an acetylating agent like acetic anhydride in the presence of a base such as pyridine. This step yields this compound.

  • Purification: The acetylated product, being more soluble in organic solvents, can be purified using standard chromatographic techniques (e.g., column chromatography on silica gel).

  • Deacetylation: Removal of the acetyl protecting groups to yield the final acarbose product. This is typically achieved by base-catalyzed transesterification, for example, using sodium methoxide in methanol (Zemplén deacetylation).

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of compounds against α-glucosidase is commonly determined using an in vitro enzymatic assay.

General Protocol:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., acarbose) for a specific period.

  • Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.

  • Measurement: The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.[6][7][8][9][10]

Visualizations

Signaling Pathway: Mechanism of Acarbose Action

Acarbose_Mechanism cluster_intestine Small Intestine Complex_Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Complex_Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose_Absorption Glucose Absorption into Bloodstream Alpha_Glucosidase->Glucose_Absorption Monosaccharides (Glucose) Acarbose Acarbose Acarbose->Alpha_Glucosidase Competitive Inhibition

Caption: Mechanism of action of acarbose in the small intestine.

Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare α-Glucosidase Solution D Pre-incubate Enzyme with Test Compound/Control A->D B Prepare pNPG Substrate Solution E Initiate Reaction with pNPG B->E C Prepare Test Compound Dilutions C->D D->E F Incubate at 37°C E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: General workflow for an in vitro α-glucosidase inhibition assay.

Logical Relationship: this compound in Acarbose Synthesis

Synthesis_Relationship A Acarbose B Acetylation (Protection) A->B C This compound B->C D Deacetylation (Deprotection) C->D D->A Final Product

Caption: The role of this compound as a protected intermediate in the synthesis of acarbose.

Conclusion and Future Directions

Acarbose remains a vital therapeutic agent for the management of type 2 diabetes. The extensive body of theoretical research on acarbose has significantly advanced our understanding of its inhibitory mechanism at a molecular level. Computational methods such as molecular docking and molecular dynamics simulations have proven to be powerful tools in this regard.

Conversely, its key synthetic intermediate, this compound, remains largely unexplored from a theoretical standpoint. This represents a missed opportunity, as a deeper understanding of the structural and electronic consequences of acetylation could inform more efficient synthetic strategies and potentially lead to the design of novel prodrugs with improved pharmacokinetic properties.

Future research should therefore aim to:

  • Conduct in-depth theoretical studies on this compound: This includes conformational analysis, quantum chemical calculations to determine its electronic properties, and molecular dynamics simulations to understand its behavior in different solvent environments.

  • Publish detailed experimental protocols for its synthesis and purification: This would be invaluable to the scientific community, facilitating further research and development.

  • Investigate the potential of this compound as a prodrug: Its increased lipophilicity might offer advantages in terms of formulation and delivery.

By addressing these knowledge gaps, the scientific community can continue to build upon the success of acarbose and develop even more effective treatments for type 2 diabetes.

References

An In-depth Technical Guide to the Commercial Availability of Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acarbose dodeca-acetate, a fully acetylated derivative of the α-glucosidase inhibitor acarbose, serves as a key intermediate in the synthesis of acarbose and its analogues. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and the experimental protocol for its preparation. The information presented is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for their research and development needs.

Commercial Availability

This compound is available from specialized chemical suppliers. The primary identified supplier is:

  • BOC Sciences: This supplier lists "this compound" as a commercially available product.

While the availability from a broader range of suppliers appears limited, researchers are encouraged to inquire with other chemical manufacturers specializing in carbohydrates and pharmaceutical intermediates. The related compound, acarbose, is more widely available from numerous suppliers globally, and some may offer custom synthesis of its derivatives.[1][2]

Table 1: Commercial Supplier Information for this compound

SupplierProduct NameCatalog NumberAvailability
BOC SciencesThis compoundNot specifiedInquire

Physicochemical Properties

This compound is the peracetylated form of acarbose, meaning all hydroxyl groups and the secondary amine are acetylated. This modification significantly alters its physical and chemical properties compared to the parent compound, acarbose.

Table 2: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₄₉H₆₇NO₃₀BOC Sciences
Molecular Weight 1150.04 g/mol BOC Sciences
Appearance Off-white solidBOC Sciences
Solubility Soluble in Dichloromethane, Ethyl Acetate, THFBOC Sciences
Storage Store at -20°CBOC Sciences
CAS Number 149249-91-2BOC Sciences

Note: A Certificate of Analysis (CoA) with detailed purity information was not publicly available from the supplier at the time of this guide's compilation. It is strongly recommended that researchers request a batch-specific CoA from the supplier to obtain precise quantitative data on purity and other quality control parameters.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the peracetylation of acarbose. This process involves the treatment of acarbose with an acetylating agent in the presence of a base. The following is a general experimental protocol derived from standard procedures for the peracetylation of oligosaccharides. A specific protocol for acarbose can be found in the literature describing its total synthesis, where the dodeca-acetate is often an intermediate used for purification and characterization.[3]

Materials
  • Acarbose

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • Dissolution: Dissolve acarbose in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

  • Acetylation: Cool the solution to 0°C using an ice bath. Add acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar acarbose spot and the appearance of a less polar product spot (this compound).

  • Quenching and Work-up:

    • Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

    • Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl to remove residual pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of acetyl groups and the overall structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Signaling Pathways and Experimental Workflows

The primary role of this compound is as a synthetic intermediate. The biological activity of interest lies with its deacetylated form, acarbose, which is an inhibitor of α-glucosidases.

Acarbose Mechanism of Action

Acarbose competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the digestion of complex carbohydrates, thereby reducing the rate of glucose absorption and lowering postprandial blood glucose levels.

G Complex Carbohydrates Complex Carbohydrates alpha-Glucosidases alpha-Glucosidases Complex Carbohydrates->alpha-Glucosidases Digestion Glucose Glucose alpha-Glucosidases->Glucose Absorption Absorption Glucose->Absorption Acarbose Acarbose Acarbose->alpha-Glucosidases Inhibition

Caption: Mechanism of action of acarbose.

Synthetic Workflow for this compound

The synthesis of this compound from acarbose follows a straightforward chemical transformation workflow.

G cluster_0 Reaction cluster_1 Purification Acarbose Acarbose Pyridine_Ac2O Pyridine, Acetic Anhydride Acarbose->Pyridine_Ac2O Acarbose_Dodecaacetate_Crude Crude this compound Pyridine_Ac2O->Acarbose_Dodecaacetate_Crude Column_Chromatography Silica Gel Column Chromatography Acarbose_Dodecaacetate_Crude->Column_Chromatography Pure_Acarbose_Dodecaacetate Pure this compound Column_Chromatography->Pure_Acarbose_Dodecaacetate

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable, commercially available intermediate for researchers working on the synthesis and modification of acarbose and related compounds. While the number of direct suppliers may be limited, its preparation from the more readily available acarbose is a standard laboratory procedure. This guide provides the necessary information for sourcing and synthesizing this compound, facilitating further research into its potential applications. It is imperative for researchers to obtain supplier-specific technical data for quality assurance purposes.

References

Acarbose Dodeca-acetate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acarbose dodeca-acetate is a key synthetic intermediate in the production of acarbose, a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. As a fully acetylated derivative of acarbose, its physicochemical properties, handling requirements, and biological activity differ significantly from the parent compound. This technical guide provides a comprehensive overview of the available safety and handling information for this compound, including inferred procedures based on related compounds due to the limited publicly available data for this specific intermediate. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Physicochemical Properties

This compound is an off-white solid. Its properties are distinct from the active pharmaceutical ingredient, acarbose.

PropertyThis compoundAcarbose
Molecular Formula C49H67NO30C25H43NO18
Molecular Weight 1150.04 g/mol 645.6 g/mol
Appearance Off-white SolidWhite to light yellow powder
Solubility Soluble in Dichloromethane, Ethyl Acetate, THFSoluble in water
Storage Store at -20 °CStore at room temperature

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety and handling procedures are based on information for acarbose and general guidelines for acetylated carbohydrates. Acetylated carbohydrates are generally considered to have low toxicity, but may cause irritation in sensitive individuals.

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure and ensure safety in a laboratory setting.

EquipmentSpecification
Eye Protection Chemical safety goggles
Hand Protection Nitrile or latex gloves
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Skin and Body Protection Laboratory coat
Handling Procedures

Adherence to standard laboratory safety practices is crucial when working with this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any dust or vapors.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spills: In case of a spill, wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, ventilate the area and contain the spill. Prevent entry into waterways.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash off with soap and plenty of water. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Toxicity Profile

Acarbose Toxicity Data:

TestSpeciesRouteValue
LD50 RatOral> 15,000 mg/kg
LD50 MouseOral> 15,000 mg/kg

It is important to note that the acetylation of acarbose will alter its absorption and metabolic profile, and therefore its toxicological properties may differ.

Experimental Protocols

Synthesis of this compound (Peracetylation of Acarbose)

This protocol is a general method for the peracetylation of carbohydrates and is inferred to be applicable for the synthesis of this compound.

Materials:

  • Acarbose

  • Acetic anhydride

  • Pyridine

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve acarbose in pyridine in a round bottom flask at room temperature with stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Acarbose Acarbose Reaction_Mixture Reaction Mixture Acarbose->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Work-up Acarbose_Dodeca_acetate This compound Purification->Acarbose_Dodeca_acetate

Proposed synthesis workflow for this compound.

Safety_Handling cluster_PPE Personal Protective Equipment cluster_Handling Handling Procedures cluster_First_Aid First Aid Goggles Safety Goggles Gloves Gloves Lab_Coat Lab Coat Respirator Respirator (if dust) Ventilation Good Ventilation Hygiene Practice Good Hygiene Spill_Control Spill Control Measures Inhalation Move to Fresh Air Skin_Contact Wash with Soap & Water Eye_Contact Rinse with Water Ingestion Seek Medical Attention Acarbose_Dodeca_acetate This compound Handling Acarbose_Dodeca_acetate->Goggles Acarbose_Dodeca_acetate->Gloves Acarbose_Dodeca_acetate->Lab_Coat Acarbose_Dodeca_acetate->Respirator Acarbose_Dodeca_acetate->Ventilation Acarbose_Dodeca_acetate->Hygiene Acarbose_Dodeca_acetate->Spill_Control Acarbose_Dodeca_acetate->Inhalation Acarbose_Dodeca_acetate->Skin_Contact Acarbose_Dodeca_acetate->Eye_Contact Acarbose_Dodeca_acetate->Ingestion

References

A Technical Guide to the Patent Landscape of Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of carbohydrate-digesting enzymes in the small intestine, thereby delaying glucose absorption and reducing postprandial hyperglycemia. The synthesis of acarbose is a complex multi-step process, with acarbose dodeca-acetate serving as a crucial, fully protected intermediate. This technical guide provides an in-depth analysis of the patent literature and key scientific publications concerning the synthesis and purification of this compound, offering valuable insights for researchers and professionals in the field of drug development. While direct patent literature with detailed experimental protocols for the synthesis of this compound is scarce, this guide draws upon seminal scientific publications that underpin the synthetic strategies likely referenced in broader patent claims.

Synthesis of this compound: A Key Intermediate

This compound, also referred to as acarbose peracetate, is a fully acetylated derivative of acarbose. This protection strategy is vital for facilitating purification and subsequent chemical manipulations during the total synthesis of acarbose. The key transformation to obtain this intermediate is the acetolysis of a protected pseudo-tetrasaccharide precursor.

Experimental Protocol: Acetolysis and Acetylation

The following experimental protocol for the synthesis of this compound is based on the total synthesis of acarbose reported by Shibata and Ogawa in Carbohydrate Research (1989), a foundational work in the field.[1]

A solution of the protected pseudo-tetrasaccharide precursor (29) (90 mg, 0.08 mmol) in a mixture of acetic anhydride (4.5 mL), acetic acid (4.5 mL), and concentrated sulfuric acid (0.14 mL) is stirred at room temperature for 2 hours. The reaction mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed successively with a saturated aqueous solution of sodium bicarbonate and water, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to afford the peracetate of acarbose (this compound) as a colorless syrup.

This acetolysis step cleaves the anhydro bridge and acetylates all free hydroxyl groups, leading to the formation of the peracetylated derivative.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound as described in the foundational literature.

ParameterValueReference
Starting Material (Precursor 29)90 mg[1]
Acetic Anhydride4.5 mL[1]
Acetic Acid4.5 mL[1]
Concentrated Sulfuric Acid0.14 mL[1]
Reaction Time2 hours[1]
Reaction TemperatureRoom Temperature[1]
ProductThis compound (Peracetate 1b)[1]
Physical FormColorless syrup[1]

Experimental Workflow

The synthesis of this compound via acetolysis of its precursor follows a logical experimental workflow. This process involves the reaction setup, workup to isolate the crude product, and a final purification step.

experimental_workflow start Start precursor Protected Pseudo-tetrasaccharide (Precursor 29) start->precursor reaction Acetolysis Reaction (Room Temperature, 2h) precursor->reaction reagents Acetic Anhydride Acetic Acid Conc. Sulfuric Acid reagents->reaction workup Aqueous Workup (DCM extraction, NaHCO3 wash) reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthetic Steps

The overall synthesis of acarbose involves a series of key transformations. The formation of this compound is a critical step that enables the purification of the core structure before the final deprotection to yield the active pharmaceutical ingredient.

logical_relationship coupling Coupling of Precursors protected_intermediate Formation of Protected Pseudo-tetrasaccharide coupling->protected_intermediate acetolysis Acetolysis & Acetylation protected_intermediate->acetolysis dodeca_acetate This compound (Purified Intermediate) acetolysis->dodeca_acetate deprotection O-Deacetylation dodeca_acetate->deprotection acarbose Acarbose (Final Product) deprotection->acarbose

Caption: Logical flow of the total synthesis of acarbose highlighting the role of the dodeca-acetate intermediate.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is a potent, reversible inhibitor of α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] By delaying carbohydrate digestion, acarbose effectively reduces postprandial hyperglycemia and is clinically used in the management of type 2 diabetes mellitus.[2]

Acarbose dodeca-acetate is the peracetylated form of acarbose, where all twelve of its hydroxyl groups are protected with acetate esters. This modification renders the molecule significantly more soluble in organic solvents such as dichloromethane, ethyl acetate, and THF, in contrast to the parent compound, acarbose, which is very soluble in water but practically insoluble in methylene chloride.[3] This altered solubility profile makes this compound a useful intermediate in the chemical synthesis of acarbose analogs or in formulations where non-aqueous delivery systems are required. For most biological applications, the acetate groups must be removed to regenerate the active acarbose molecule.

These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound, as well as a standard protocol for evaluating the biological activity of the deprotected acarbose via an in vitro α-glucosidase inhibition assay.

Data Presentation

Table 1: Physicochemical Properties of Acarbose and this compound

PropertyAcarboseThis compoundReference(s)
Molecular Formula C₂₅H₄₃NO₁₈C₄₉H₆₇NO₃₀
Molecular Weight 645.61 g/mol 1150.04 g/mol
Appearance White to off-white solidOff-white solid[3]
Solubility Very soluble in water, soluble in methanol, practically insoluble in methylene chloride.Soluble in Dichloromethane, Ethyl Acetate, THF.[3]
Storage Store at 2-8°C, hygroscopic.Store at -20°C.[3]

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Acarbose

Enzyme SourceSubstrateIC₅₀ of AcarboseReference(s)
Saccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside (pNPG)193.37 µg/mL[4]
Intestinal α-glucosidaseNot specified11 nM[5]
Saccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside (pNPG)332.4 µM[6]
Not specifiedNot specified750 ± 1.5 µM

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the peracetylation of carbohydrates.

Materials:

  • Acarbose

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Dissolve acarbose (1.0 equivalent) in dry pyridine (5-10 mL per mmol of acarbose) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (at least 12 equivalents, a slight excess is recommended) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol.

  • Co-evaporate the reaction mixture with toluene to remove residual pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in deuterated chloroform (CDCl₃) and acquire ¹H NMR and ¹³C NMR spectra. The spectra are expected to show characteristic signals for the acetyl groups (around 2.0-2.2 ppm in ¹H NMR and around 21 ppm and 170 ppm in ¹³C NMR) and downfield shifts of the sugar ring protons and carbons compared to the unprotected acarbose.

  • Mass Spectrometry (MS): Determine the molecular weight of the product using a suitable mass spectrometry technique (e.g., ESI-MS). The expected mass for the protonated molecule [M+H]⁺ of this compound (C₄₉H₆₇NO₃₀) is approximately 1150.04 g/mol .

Protocol 3: Deacetylation of this compound (to regenerate Acarbose)

This protocol is a standard Zemplén deacetylation procedure.

Materials:

  • This compound

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (catalytic amount)

  • Amberlite IR-120 (H⁺) resin

  • Dry ice/acetone bath

Procedure:

  • Dissolve this compound in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Add a catalytic amount of sodium methoxide.

  • Monitor the reaction by TLC until completion.

  • Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.

  • Filter the resin and wash with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield acarbose.

Protocol 4: In Vitro α-Glucosidase Inhibition Assay

This protocol is for determining the inhibitory activity of the regenerated acarbose.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (deprotected from this compound)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of acarbose in phosphate buffer. Create a series of dilutions to determine the IC₅₀ value.

  • In a 96-well microplate, add a small volume of the α-glucosidase enzyme solution to each well (except for the blank).

  • Add different concentrations of the acarbose solution to the respective wells. For the control well, add buffer instead of the inhibitor.

  • Incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each acarbose concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the logarithm of the acarbose concentration to determine the IC₅₀ value.

Mandatory Visualization

Synthesis_Workflow Acarbose Acarbose Acetylation Peracetylation (Acetic Anhydride, Pyridine) Acarbose->Acetylation Bioassay α-Glucosidase Inhibition Assay Acarbose->Bioassay Acarbose_Dodeca_Acetate This compound Acetylation->Acarbose_Dodeca_Acetate Crude Product Purification Purification (Column Chromatography) Acarbose_Dodeca_Acetate->Purification Characterization Characterization (NMR, MS) Acarbose_Dodeca_Acetate->Characterization Deprotection Deacetylation (Zemplén Conditions) Acarbose_Dodeca_Acetate->Deprotection Purification->Acarbose_Dodeca_Acetate Pure Product Deprotection->Acarbose Regenerated

Caption: Workflow for the synthesis and application of this compound.

Acarbose_Signaling_Pathway cluster_intestine Small Intestine Lumen cluster_bloodstream Bloodstream cluster_cellular_effects Cellular Signaling Complex_Carbs Complex Carbohydrates (Starch, Sucrose) alpha_Glucosidase α-Glucosidase Complex_Carbs->alpha_Glucosidase Digestion Glucose Glucose alpha_Glucosidase->Glucose Blood_Glucose Blood Glucose Levels Glucose->Blood_Glucose Absorption Acarbose Acarbose Acarbose->alpha_Glucosidase Inhibition Acarbose_Effect Acarbose (Systemic Effects) Blood_Glucose->Acarbose_Effect Reduced Postprandial Hyperglycemia Akt_eNOS Akt/eNOS Pathway Acarbose_Effect->Akt_eNOS Activates Inflammation Reduced Inflammation (e.g., IL-6, TNF-α) Acarbose_Effect->Inflammation Modulates

Caption: Mechanism of action and signaling effects of acarbose.

References

Application Notes and Protocols for Acarbose Dodeca-Acetate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the use of acarbose in cell culture. However, specific data on acarbose dodeca-acetate is limited. The following application notes and protocols are primarily based on the biological activities of the parent compound, acarbose. This compound, being a more lipophilic derivative, may exhibit different solubility, cell permeability, and potency. Researchers should consider these differences when designing experiments.

Introduction

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase enzymes, which are crucial for the digestion of carbohydrates.[1] While its primary use is in the management of type 2 diabetes mellitus, emerging in vitro studies suggest pleiotropic effects on various cell types, making it a molecule of interest for cell-based research. This compound is a per-acetylated derivative of acarbose, where the hydroxyl groups are converted to acetate esters. This modification significantly increases its lipophilicity, which may enhance its ability to cross cell membranes.

Properties of this compound:

  • Appearance: Off-white solid

  • Molecular Formula: C49H67NO30

  • Molecular Weight: 1150.04 g/mol

  • Solubility: Soluble in dichloromethane, ethyl acetate, and THF. In contrast, acarbose is very soluble in water.[2]

The increased lipophilicity of this compound suggests it may act as a prodrug. Once it enters the cell, ubiquitous intracellular esterases could hydrolyze the acetate groups, releasing the active acarbose molecule.[3][4] This could lead to higher intracellular concentrations of acarbose compared to direct treatment with the parent compound.

Application Notes

1. Investigating Endothelial Cell Function and Angiogenesis

Acarbose has been shown to protect against vascular endothelial dysfunction. In studies using rat aortic endothelial cells (RAECs), acarbose treatment blocked high glucose-induced formation and activation of the NLRP3 inflammasome.[5] It also ameliorated endothelial barrier dysfunction by inhibiting Nox4 oxidase-dependent superoxide production.[5] In endothelial progenitor cells (EPCs), acarbose has been observed to improve cell function and promote angiogenesis, potentially through the Akt/eNOS signaling pathway.[6]

2. Studies on Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

Acarbose has demonstrated inhibitory effects on the proliferation and migration of vascular smooth muscle cells (A7r5 cell line).[7] These effects are relevant to the study of atherosclerosis. The mechanism may involve the inhibition of signaling pathways such as FAK, PI3K/Akt, and Ras.[7]

3. Cancer Research

In a breast cancer model, acarbose-induced glucose deprivation was shown to promote metabolic oxidative stress and cell death, suggesting a potential area of investigation for its anti-cancer effects, particularly in combination with other therapies.[8]

4. Neuroprotection Studies

In-vitro studies have suggested that acarbose could have a role in treating ischemic stroke by decreasing mitochondrial and lysosomal dysfunction and altering gene expression to improve cellular survival.[9]

Quantitative Data Summary

The following table summarizes the concentrations of acarbose used in various cell culture studies. These concentrations can serve as a starting point for dose-response experiments with acarbose and its dodeca-acetate derivative.

Cell TypeCompoundConcentration(s)DurationObserved Effects
A7r5 (rat aortic vascular smooth muscle cells)Acarbose0.5, 1, 2, 3, 5 µM24 hNo cytotoxicity observed. 1 and 3 µM concentrations were used for subsequent experiments to show inhibition of cell migration and proliferation.[7]
Bone Marrow-derived Endothelial Progenitor Cells (BM-EPCs)Acarbose1 µM24 hAlleviated high glucose-induced dysfunction, decreased ROS expression, and increased Akt/eNOS phosphorylation.[6]
Rat Aortic Endothelial Cells (RAECs)AcarboseNot specified24 hBlocked high glucose-induced NLRP3 inflammasome activation and Nox4-dependent superoxide generation.[5]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

For Acarbose: Acarbose is soluble in water and DMSO.[10]

  • Weigh out the desired amount of acarbose powder in a sterile microcentrifuge tube.

  • Add sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile cryovials and store at -20°C for short-term storage or -80°C for long-term storage.

For this compound: this compound is soluble in organic solvents like dichloromethane, ethyl acetate, and THF. For cell culture, a solvent compatible with cells, such as DMSO, should be used.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add high-purity, sterile DMSO to dissolve the compound, creating a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile cryovials and store at -20°C or -80°C. Protect from light.

  • Note: When preparing working concentrations in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%). A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of acarbose or its derivative on a chosen cell line.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of acarbose or this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (for this compound) and a positive control for cytotoxicity.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Protocol 3: In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells at a density of 2 x 10^4 cells/well.

  • Treat the cells with the desired concentrations of acarbose or this compound. Include a positive control (e.g., VEGF) and a vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Monitor the formation of tube-like structures using an inverted microscope.

  • Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 4: Western Blot Analysis for Signaling Pathway Modulation

This protocol is for detecting changes in protein expression and phosphorylation states in response to treatment.

  • Seed cells in 6-well plates and grow them to 70-80% confluency.

  • Treat the cells with acarbose or this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration in the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-eNOS, eNOS, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

Akt_eNOS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors/ High Glucose Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Activates Akt Akt p_eNOS p-eNOS (Active) p_Akt->p_eNOS Phosphorylates eNOS eNOS NO Nitric Oxide (NO) p_eNOS->NO Produces Acarbose Acarbose Acarbose->p_Akt Promotes Activation

Caption: Acarbose promotes the activation of the Akt/eNOS signaling pathway.

Experimental_Workflow Start Start: Prepare Stock Solution (Acarbose or this compound) Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat Cells with Compound (Dose-Response and Time-Course) Cell_Culture->Treatment Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Treatment->Cytotoxicity Functional_Assay Perform Functional Assays (e.g., Migration, Tube Formation) Cytotoxicity->Functional_Assay If not cytotoxic at effective doses Biochemical_Assay Perform Biochemical Assays (e.g., Western Blot, ELISA) Functional_Assay->Biochemical_Assay Data_Analysis Data Analysis and Interpretation Biochemical_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cell culture experiments.

References

Application Notes and Protocols for Acarbose in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is a potent alpha-glucosidase inhibitor that competitively and reversibly inhibits enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1][2] This action delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][2] Acarbose is primarily used in the management of type 2 diabetes mellitus. While "acarbose dodeca-acetate" is mentioned as an intermediate in the synthesis of acarbose, published in vivo animal model studies predominantly focus on acarbose itself. These notes and protocols provide a comprehensive overview of the use of acarbose in various animal models to study its therapeutic effects.

Mechanism of Action

Acarbose exerts its therapeutic effect by competitively inhibiting α-glucosidase enzymes located in the brush border of the small intestine. This inhibition slows down the breakdown of complex carbohydrates, thereby reducing the rate of glucose absorption and lowering postprandial hyperglycemia.[1][2]

G cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Enterocyte Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion Alpha-Glucosidase Alpha-Glucosidase Disaccharides->Alpha-Glucosidase Substrate Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Acarbose Acarbose Acarbose->Alpha-Glucosidase Competitive Inhibition

Caption: Mechanism of action of Acarbose in the small intestine.

Data from Animal Model Studies

The following tables summarize quantitative data from various animal model studies investigating the effects of acarbose.

Table 1: Acarbose in Models of Diabetes Mellitus
Animal ModelDosageTreatment DurationKey Quantitative OutcomesReference
Multiple Low-Dose Streptozotocin (MLDSTZ)-induced diabetic ICR mice40 mg/100 g in powdered chowProphylactically before and after STZ injection (sacrificed at 3 and 10 days post-final injection)- Tended to decrease plasma glucose. - Significantly reduced serum immunoreactive insulin (IRI) levels compared to vehicle-treated mice. - Significantly attenuated inflammation and destruction of pancreatic islets.[3]
db/db mice (spontaneous type 2 diabetes)Not specifiedNot specified- Significantly reduced blood glucose levels. - Improved insulin sensitivity. - Reduced elevated levels of glucagon, total cholesterol (TC), and triglycerides (TG). - Promoted β-cell proliferation.[4]
Sucrose-fed SHR/N-corpulent rats (NIDDM model)150 mg/kg in diet12 weeks- Reduced final body weight in obese rats. - Reduced serum triglyceride, total cholesterol, and response insulin in both obese and lean rats. - Normalized glucosuria in obese rats. - Improved glycemic response following an oral glucose tolerance test (OGTT) in both phenotypes.[5]
Streptozotocin (STZ)-induced diabetic rats40 mg/100 g in diet4 weeks- Significantly lowered fasting blood glucose. - Significantly reduced the postprandial rise in blood glucose. - Significantly reduced glycated hemoglobin levels.
Table 2: Acarbose in Other Disease Models
Animal ModelDosageTreatment DurationKey Quantitative OutcomesReference
High-fat diet-induced obese NMRI male mice12 mg/kg8 weeks- Positive effects on triglycerides (TG), cholesterol, HDL, AST, and ALT. - Effects on body weight, blood sugar, and leptin were not statistically significant. - Decreased the size of adipose tissue cells.

Experimental Protocols

Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Mice

This protocol is based on the methodology used in studies with MLDSTZ-induced diabetic mice.[3]

Materials:

  • Male ICR mice

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Acarbose-containing powdered chow (40 mg/100 g)

  • Standard powdered chow

  • Blood glucose monitoring system

  • Insulin assay kit

Procedure:

  • Acclimatization: Acclimate male ICR mice to the laboratory conditions for at least one week.

  • Dietary Groups: Divide the mice into a control group receiving standard powdered chow and a treatment group receiving acarbose-containing powdered chow. Start the respective diets before the STZ administration.

  • STZ Preparation: On the day of injection, dissolve STZ in cold citrate buffer (pH 4.5) immediately before use.

  • Induction of Diabetes: Administer multiple low doses of STZ intraperitoneally to the mice.

  • Monitoring: Monitor blood glucose levels to confirm the development of hyperglycemia.

  • Sample Collection: At the end of the study period (e.g., 3 and 10 days after the final STZ injection), sacrifice the mice. Collect blood samples for the measurement of plasma glucose and serum immunoreactive insulin.

  • Histopathology: Excise the pancreas for histological examination to assess the degree of inflammation and destruction of pancreatic islets.

Protocol 2: Evaluation of Acarbose in a Genetically Diabetic Mouse Model (db/db mice)

This protocol is a generalized procedure based on studies using db/db mice.[4]

Materials:

  • Male db/db mice (diabetic model)

  • Lean littermates (control)

  • Acarbose

  • Vehicle for administration (e.g., water)

  • Blood glucose monitoring system

  • Insulin sensitivity test equipment (for ITT)

  • Glucose solution (for OGTT)

  • Assay kits for glucagon, TC, and TG

Procedure:

  • Animal Model: Use male db/db mice as the model for spontaneous type 2 diabetes and their lean littermates as controls.

  • Treatment Groups: Divide the db/db mice into a vehicle-treated group and an acarbose-treated group.

  • Drug Administration: Administer acarbose or vehicle to the respective groups, typically via oral gavage, for the specified treatment duration.

  • Metabolic Assessments:

    • Blood Glucose: Monitor fasting and postprandial blood glucose levels regularly.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study to assess glucose tolerance.

    • Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.

  • Biochemical Analysis: At the end of the study, collect blood samples to measure levels of glucagon, total cholesterol (TC), and triglycerides (TG).

  • Pancreatic Islet Analysis: Excise the pancreas for immunohistochemical analysis to assess β-cell proliferation.

Experimental Workflow and Signaling Pathways

General Experimental Workflow for Acarbose Evaluation in Animal Models

G cluster_0 Pre-clinical Study Design cluster_1 Intervention cluster_2 Data Collection and Analysis cluster_3 Outcome A Animal Model Selection (e.g., STZ-induced, db/db mice) B Grouping and Acclimatization A->B C Induction of Disease State (if applicable) B->C D Acarbose Administration (Dosage and Route) C->D E Monitoring of Physiological Parameters (Blood Glucose, Body Weight) D->E F Terminal Experiments (OGTT, ITT, Blood Chemistry) D->F G Histopathological Examination (Pancreas, Adipose Tissue) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: A generalized workflow for in vivo studies of Acarbose.

Signaling Pathway Implicated in Acarbose Action in db/db Mice

In a study on db/db mice, acarbose was found to promote the nuclear expression of Pancreatic and duodenal homeobox 1 (PDX-1) and decrease acetylated Forkhead box protein O1 (FoxO1) levels, leading to increased insulin production.[4]

G Acarbose Acarbose FoxO1 Acetylated FoxO1 Acarbose->FoxO1 Decreases PDX1 Nuclear PDX-1 Acarbose->PDX1 Promotes Insulin Insulin FoxO1->Insulin Inhibits Production PDX1->Insulin Increases Production

Caption: Acarbose's effect on insulin production signaling in db/db mice.

References

Application Notes and Protocols for the Analytical Methods of Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is a pseudo-tetrasaccharide that acts as an alpha-glucosidase inhibitor, primarily used in the management of type 2 diabetes mellitus.[1][2] Acarbose dodeca-acetate is the fully acetylated derivative of acarbose. The addition of twelve acetate groups significantly alters the polarity and molecular weight of the parent compound, necessitating specific analytical methodologies for its quantification and characterization. These notes provide a comprehensive overview of the primary analytical techniques applicable to this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The analytical methods detailed herein are based on established protocols for acarbose and have been adapted to address the unique physicochemical properties of its dodeca-acetate derivative.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceuticals, offering high resolution and sensitivity. For this compound, a non-polar derivative, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach.

Application Note: RP-HPLC for Quantification of this compound

This method is designed for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations. The increased hydrophobicity of the acetylated form allows for excellent retention and separation on C18 columns. Detection is typically performed using a UV detector at a low wavelength, as acarbose and its derivatives lack a strong chromophore, or more universally with a Charged Aerosol Detector (CAD).[3]

Experimental Protocol: RP-HPLC Method

Objective: To quantify the amount of this compound in a sample.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV or CAD detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C[4][5]
Injection Volume 10 µL
Detector UV at 210 nm[6][7] or Charged Aerosol Detector (CAD)[3]
Run Time Approximately 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in 25 mL of the mobile phase to obtain a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 50, 100, 250, 500, 750 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV or CAD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for the quantification of this compound using HPLC.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the structural elucidation and confirmation of molecular weight. When coupled with a separation technique like HPLC (LC-MS), it can provide highly specific identification and quantification.

Application Note: LC-MS for Identification and Structural Confirmation

This method is used to confirm the molecular weight of this compound and to study its fragmentation pattern for structural confirmation. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.

Experimental Protocol: LC-MS Method

Objective: To confirm the identity and molecular weight of this compound.

Instrumentation:

  • LC-MS system with an ESI source.

  • The same HPLC conditions as described in section 2.2 can be used for the liquid chromatography part.

MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 100 - 1500

Expected Results: The expected monoisotopic mass of this compound (C49H69NO30) is approximately 1147.39 g/mol . In positive ion mode, the expected ion would be [M+H]+ at m/z 1148.39 and/or [M+Na]+ at m/z 1170.37. Fragmentation analysis (MS/MS) can be performed on the parent ion to confirm the structure by observing the loss of acetyl groups and cleavage of glycosidic bonds.

Logical Diagram of MS Analysis

MS_Analysis cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output LC_Eluent LC Eluent Containing Analyte Ionization Electrospray Ionization (ESI) LC_Eluent->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum ([M+H]+, [M+Na]+) Detector->Mass_Spectrum

Caption: Logical flow of mass spectrometry analysis for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the complete acetylation of acarbose.

Application Note: NMR for Structural Confirmation

This protocol is for the structural confirmation of this compound, ensuring that all hydroxyl groups of the parent acarbose molecule have been acetylated. The presence of characteristic signals for the acetyl groups and the downfield shift of protons and carbons attached to the newly formed ester groups provide definitive evidence.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz100 MHz
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Pulse Width 30°30°

Expected Spectral Features:

  • ¹H NMR: The spectrum will show characteristic singlets for the methyl protons of the twelve acetate groups in the region of δ 1.9-2.2 ppm.[8][9][10] The protons on the sugar rings that are attached to the acetylated carbons will be shifted downfield compared to the spectrum of acarbose.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbons of the acetate groups around δ 170 ppm and for the methyl carbons of the acetate groups around δ 20-21 ppm. The carbons of the sugar rings attached to the acetate groups will also be shifted downfield.

Summary of Quantitative Data

The following table summarizes typical validation parameters for an HPLC method for the quantification of this compound, based on data for acarbose analysis.[4][11][12][13]

ParameterTypical Value
Linearity Range 40 - 120 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.17 µg/mL
Limit of Quantification (LOQ) ~0.50 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Conclusion

The analytical methods described provide a robust framework for the comprehensive analysis of this compound. The choice of method will depend on the specific analytical goal, with HPLC being ideal for quantification, MS for identification and molecular weight confirmation, and NMR for definitive structural elucidation. Proper method validation is crucial to ensure accurate and reliable results in a research or quality control setting.

References

Application Note: HPLC Analysis of Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acarbose is an alpha-glucosidase inhibitor used for the treatment of type 2 diabetes mellitus. It acts by delaying the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose. Acarbose dodeca-acetate is the fully acetylated derivative of acarbose. Acetylation is a common chemical modification that increases the lipophilicity of molecules, which can be useful for analytical purposes such as improving chromatographic separation on reversed-phase columns or for creating reference standards for impurity analysis. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound.

Mechanism of Action of Acarbose

Acarbose competitively inhibits alpha-glucosidase enzymes in the brush border of the small intestine.[1] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, acarbose slows down carbohydrate absorption, leading to a more gradual rise in blood glucose levels after a meal.

Experimental Protocols

1. Synthesis of this compound (General Procedure)

This protocol describes a general method for the acetylation of acarbose.

  • Materials:

    • Acarbose

    • Acetic anhydride

    • Pyridine (or another suitable base)

    • Dichloromethane (or another suitable solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve acarbose in pyridine in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel.

2. HPLC Method for this compound

Due to the increased lipophilicity of this compound compared to acarbose, a reversed-phase HPLC method is proposed.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Charged Aerosol Detector).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.[2][3]

    • Mobile Phase: A gradient of acetonitrile and water is recommended.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-20 min: 50% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-30 min: 90% B to 50% B

      • 30-35 min: Re-equilibration at 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C[2][3]

    • Injection Volume: 10 µL

    • Detection:

      • UV at 210 nm (for the acetate carbonyl groups).[4][5]

      • Alternatively, a Charged Aerosol Detector (CAD) can be used for universal detection of non-volatile analytes.[6][7]

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (50:50 acetonitrile:water).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

The following table provides a template for recording the results of the HPLC analysis and method validation parameters.

ParameterExpected Value/RangeObserved Value
Retention Time (min)10 - 20
Tailing Factor0.8 - 1.5
Theoretical Plates> 2000
Linearity (r²)> 0.999
Limit of Detection (LOD)Analyte dependent
Limit of Quantification (LOQ)Analyte dependent
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Visualizations

Logical Workflow for this compound Analysis

cluster_synthesis Synthesis cluster_analysis HPLC Analysis cluster_output Output acarbose Acarbose reaction Acetylation Reaction acarbose->reaction reagents Acetic Anhydride, Pyridine reagents->reaction extraction Extraction & Purification reaction->extraction product This compound extraction->product sample_prep Sample Preparation product->sample_prep hplc HPLC System sample_prep->hplc separation Chromatographic Separation hplc->separation detection Detection (UV/CAD) separation->detection data_analysis Data Analysis detection->data_analysis results Quantitative Results data_analysis->results report Application Note results->report

Caption: Workflow from synthesis to HPLC analysis of this compound.

Signaling Pathway: Acarbose Mechanism of Action

carbs Complex Carbohydrates (e.g., Starch) ag Alpha-Glucosidase (Intestinal Enzyme) carbs->ag Digestion glucose Glucose (Monosaccharide) ag->glucose acarbose Acarbose inhibition Inhibition acarbose->inhibition absorption Glucose Absorption into Bloodstream glucose->absorption blood_glucose Increased Postprandial Blood Glucose absorption->blood_glucose inhibition->ag

Caption: Mechanism of action of acarbose in carbohydrate digestion.

References

Application Notes and Protocols for NMR Spectroscopy of Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of acarbose dodeca-acetate, an important intermediate in the synthesis of the anti-diabetic drug acarbose. This document includes detailed experimental protocols for the preparation and NMR analysis of this compound, along with a summary of its spectroscopic data. The information presented here is intended to assist researchers in the structural characterization and quality control of acarbose and its derivatives.

Introduction

Acarbose is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor, delaying the digestion of carbohydrates and thus reducing postprandial blood glucose levels.[1] Its synthesis is a multi-step process, with this compound being a key, fully protected intermediate. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such complex molecules. The complete acetylation of acarbose to its dodeca-acetate derivative enhances its solubility in common organic solvents like chloroform, facilitating high-resolution NMR analysis. This document outlines the necessary procedures to perform and interpret NMR spectra of this compound.

Experimental Protocols

Synthesis of this compound (Peracetylation of Acarbose)

A detailed protocol for the synthesis of this compound, referred to as acarbose peracetate ester, is crucial for obtaining the analyte for NMR spectroscopy. The foundational method involves the acetolysis of a protected pseudo-tetrasaccharide derivative followed by acetylation.[2]

Materials:

  • Acarbose

  • Acetic Anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve acarbose in a mixture of pyridine and acetic anhydride in a round-bottom flask at 0 °C (ice bath).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding the mixture to ice-cold saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound in CDCl₃

Proton TypeExpected Chemical Shift (ppm)
Anomeric Protons (H-1)4.5 - 6.0
Other Ring Protons3.5 - 5.5
Acetyl Methyl Protons (CH₃)1.9 - 2.2
Cyclohexene Ring Protons~5.5 - 6.0 (olefinic)
Valienamine Moiety ProtonsVariable

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl Carbons (C=O)168 - 172
Anomeric Carbons (C-1)90 - 100
Other Ring Carbons60 - 80
Acetyl Methyl Carbons (CH₃)20 - 22
Cyclohexene Ring Carbons~120 - 140 (olefinic)

Mandatory Visualizations

Experimental Workflow for Synthesis and NMR Analysis

The following diagram illustrates the logical flow from the starting material to the final NMR data acquisition.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_nmr NMR Spectroscopy Acarbose Acarbose Reaction Peracetylation (Acetic Anhydride, Pyridine) Acarbose->Reaction Crude Crude Acarbose Dodeca-acetate Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure Acarbose Dodeca-acetate Purification->Pure SamplePrep Sample Preparation (Dissolve in CDCl3) Pure->SamplePrep NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) SamplePrep->NMR_Acquisition Data NMR Spectra NMR_Acquisition->Data

Caption: Workflow for the synthesis and NMR analysis of this compound.

Logical Relationship for Structural Elucidation

The following diagram outlines the logical approach to elucidating the structure of this compound using various NMR techniques.

structural_elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis NMR_Data 1D & 2D NMR Data H1_NMR 1H NMR - Identify proton types - Integration for proton count NMR_Data->H1_NMR C13_NMR 13C NMR - Identify carbon types - Count number of carbons NMR_Data->C13_NMR COSY COSY - H-H Correlations - Identify spin systems NMR_Data->COSY HSQC HSQC - C-H One-Bond Correlations - Assign carbons to attached protons NMR_Data->HSQC HMBC HMBC - C-H Long-Range Correlations - Connect spin systems - Confirm glycosidic linkages NMR_Data->HMBC Structure Complete Structure of This compound H1_NMR->Structure C13_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic diagram for the structural elucidation of this compound via NMR.

References

Acarbose Dodeca-Acetate: Application Notes and Protocols for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is a potent, competitively reversible inhibitor of α-glucosidase and pancreatic α-amylase, enzymes crucial for the digestion of carbohydrates.[1][2][3][4][5] By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, acarbose effectively reduces postprandial hyperglycemia, making it a valuable therapeutic agent in the management of type 2 diabetes mellitus.[1][2][5][6] Acarbose dodeca-acetate (C₄₉H₆₇NO₃₀) is a synthetic intermediate used in the preparation of acarbose. As a fully acetylated derivative, it is significantly more soluble in organic solvents compared to the highly polar acarbose. While there is a lack of direct evidence for the enzyme inhibitory activity of this compound itself, it is hypothesized to function as a prodrug of acarbose. In a biological system, it is anticipated that esterase enzymes would hydrolyze the acetate esters, releasing the active acarbose.

This document provides detailed application notes on the mechanism of action of acarbose, quantitative data on its enzyme inhibitory activity, and experimental protocols for assessing α-glucosidase inhibition.

Mechanism of Action of Acarbose

Acarbose exerts its therapeutic effect by competitively inhibiting enzymes in the small intestine responsible for carbohydrate digestion.[1][2][5] Specifically, it targets:

  • Pancreatic α-amylase: This enzyme, present in the intestinal lumen, is responsible for the initial breakdown of complex starches into oligosaccharides.[1][3][4]

  • Intestinal α-glucosidases: Located on the brush border of the small intestine, these enzymes (including sucrase, maltase, and glucoamylase) hydrolyze oligosaccharides, trisaccharides, and disaccharides into monosaccharides like glucose, which are then absorbed into the bloodstream.[1][2][3][4]

By binding to the active sites of these enzymes, acarbose prevents the efficient digestion of carbohydrates, leading to a delayed and reduced rise in blood glucose levels after a meal.[1][2][6]

Acarbose Mechanism of Action Carbohydrates Complex Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Digestion Glucose Glucose Absorption Oligosaccharides->Glucose Hydrolysis PancreaticAmylase Pancreatic α-Amylase AlphaGlucosidases Intestinal α-Glucosidases (Sucrase, Maltase) Acarbose Acarbose Acarbose->PancreaticAmylase Acarbose->AlphaGlucosidases Inhibition

Caption: Acarbose inhibits pancreatic α-amylase and intestinal α-glucosidases.

Quantitative Data: Enzyme Inhibition by Acarbose

The inhibitory potency of acarbose against various α-glucosidases is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes reported IC₅₀ values for acarbose against different enzymes. Note that these values are for acarbose , not this compound.

Enzyme SourceSubstrateIC₅₀ of AcarboseReference
Saccharomyces cerevisiae α-glucosidasep-Nitrophenyl-α-D-glucopyranoside2.77 ± 0.09 mg/mL[7]
Rat Intestinal α-glucosidaseSucrose9.9 x 10⁻⁷ M[8]
Porcine Pancreatic α-amylaseStarchNot specified[9]
Intestinal α-glucosidaseNot specified11 nM[10][11]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against α-glucosidase from Saccharomyces cerevisiae using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich N1377)

  • Acarbose (as a positive control)

  • Test compound (e.g., this compound)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve α-glucosidase in sodium phosphate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in sodium phosphate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of acarbose in sodium phosphate buffer (e.g., 1 mg/mL).

    • Prepare a stock solution of the test compound. If using this compound, dissolve it in a suitable organic solvent (e.g., DMSO) and then dilute it in the phosphate buffer. Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of sodium phosphate buffer to the blank wells.

    • Add 50 µL of the test compound solution at various concentrations to the test wells.

    • Add 50 µL of the acarbose solution to the positive control wells.

    • Add 50 µL of the buffer (or buffer with the same concentration of solvent as the test compound) to the negative control wells.

  • Enzyme Incubation:

    • Add 50 µL of the α-glucosidase solution to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition and Reaction:

    • Add 50 µL of the pNPG solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction:

    • Add 50 µL of 0.1 M Na₂CO₃ solution to all wells to stop the reaction.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • IC₅₀ Determination:

    • Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Alpha-Glucosidase Inhibition Assay Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitors) Setup Set up 96-well Plate (Buffer, Inhibitors) Prep->Setup AddEnzyme Add α-Glucosidase Setup->AddEnzyme Incubate1 Incubate (37°C, 10 min) AddEnzyme->Incubate1 AddSubstrate Add pNPG Substrate Incubate1->AddSubstrate Incubate2 Incubate (37°C, 20 min) AddSubstrate->Incubate2 StopReaction Add Na₂CO₃ to Stop Reaction Incubate2->StopReaction Measure Measure Absorbance at 405 nm StopReaction->Measure Calculate Calculate % Inhibition and IC₅₀ Measure->Calculate

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

This compound as a Prodrug

This compound is likely a prodrug of acarbose. A prodrug is an inactive or less active compound that is metabolized (i.e., converted) within the body into an active drug. The acetylation of the hydroxyl groups in acarbose increases its lipophilicity, which could potentially alter its absorption and distribution properties. For this compound to exhibit α-glucosidase inhibitory activity, the acetate groups would need to be removed by esterase enzymes to release the active acarbose molecule.

This compound Prodrug Concept Prodrug This compound (Inactive/Less Active) ActiveDrug Acarbose (Active Inhibitor) Prodrug->ActiveDrug Deacetylation Esterases Esterases

Caption: this compound likely requires enzymatic deacetylation to become active.

Conclusion

Acarbose is a well-characterized inhibitor of α-glucosidase and pancreatic α-amylase, playing a significant role in the management of type 2 diabetes. This compound is a synthetic precursor to acarbose and is hypothesized to function as a prodrug. Researchers investigating this compound should consider its potential need for bioactivation to the active acarbose form. The provided protocols offer a standardized method for evaluating the inhibitory potential of acarbose, its derivatives, and other novel compounds against α-glucosidase. Further studies are warranted to confirm the prodrug nature and pharmacological profile of this compound.

References

therapeutic applications of acarbose dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acarbose dodeca-acetate is a synthetic intermediate in the production of Acarbose, an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. While this compound itself is not used therapeutically, Acarbose has a well-established clinical profile. These application notes and protocols focus on the therapeutic applications of the active pharmaceutical ingredient, Acarbose.

Acarbose acts locally in the gastrointestinal tract to delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2][3] Its primary mechanism involves the competitive and reversible inhibition of pancreatic alpha-amylase and intestinal alpha-glucosidase enzymes.[1][4] This action slows the breakdown of complex carbohydrates into absorbable monosaccharides.[3][4]

Therapeutic Applications

Acarbose is primarily indicated for the management of type 2 diabetes mellitus as an adjunct to diet and exercise.[2][5][6] It can be used as monotherapy or in combination with other antidiabetic agents such as metformin, sulfonylureas, or insulin.[5]

Off-Label Uses:

  • Type 1 Diabetes: Studies have explored its use to reduce postprandial glucose spikes.[4]

  • Prediabetes: Acarbose has been investigated for its potential to prevent or delay the progression of prediabetes to type 2 diabetes.[2][4]

  • Polycystic Ovary Syndrome (PCOS): Research suggests Acarbose may improve hyperandrogenic symptoms and insulin sensitivity in patients with PCOS.[7]

  • Cancer Therapy: Preclinical studies have examined Acarbose as an adjunct to cancer therapies, such as in renal cancer, by modulating glucose metabolism.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetic properties of Acarbose.

Table 1: Efficacy of Acarbose in Type 2 Diabetes (Monotherapy)

DosageReduction in HbA1c (%)
25 mg, 3 times daily0.44[4]
50 mg, 3 times daily0.77[4]
100 mg, 3 times daily0.74[4]
200 mg, 3 times daily0.86[4]
300 mg, 3 times daily1.00[4]

Table 2: Pharmacokinetic Properties of Acarbose

ParameterValue
Absorption (as active drug)<2%[4][10]
Absorption (as metabolites)~35%[10]
MetabolismExclusively in the GI tract (by intestinal bacteria and digestive enzymes)[1][4][10]
Elimination Half-life~2 hours[11]
ExcretionFeces (51% of oral dose), Kidneys (absorbed drug)[4]

Experimental Protocols

Protocol 1: In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of a compound, such as Acarbose, against alpha-glucosidase.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Acarbose (as a positive control)

  • Test compound

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of alpha-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound and Acarbose in phosphate buffer.

  • In a 96-well plate, add the alpha-glucosidase solution to each well.

  • Add the test compound or Acarbose solutions to the respective wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition for each concentration of the test compound and Acarbose.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Murine Model

This protocol describes a method to evaluate the in vivo effect of Acarbose on postprandial glucose levels in mice.

Materials:

  • Male C57BL/6 mice

  • Acarbose

  • Glucose solution (2 g/kg body weight)

  • Vehicle (e.g., water or saline)

  • Glucometer and test strips

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose levels from the tail vein (t=0).

  • Administer Acarbose (e.g., 10 mg/kg body weight) or vehicle orally to the respective groups of mice.

  • After 30 minutes, administer the glucose solution orally to all mice.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time to generate a glucose tolerance curve.

  • Calculate the area under the curve (AUC) to quantify the overall glucose excursion.

Signaling Pathways and Mechanisms of Action

The primary mechanism of Acarbose is the inhibition of carbohydrate digestion in the gut. However, its downstream effects involve several cellular signaling pathways.

cluster_gut Gastrointestinal Tract cluster_systemic Systemic Effects Acarbose Acarbose Alpha_Glucosidase α-Glucosidase & Pancreatic α-Amylase Acarbose->Alpha_Glucosidase Inhibits Carbohydrates Complex Carbohydrates Carbohydrates->Alpha_Glucosidase Digestion Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Enables Postprandial_Glucose Postprandial Blood Glucose Glucose_Absorption->Postprandial_Glucose Increases Insulin_Secretion Insulin Secretion Postprandial_Glucose->Insulin_Secretion Stimulates Metabolic_Health Improved Glycemic Control Postprandial_Glucose->Metabolic_Health Impacts

Caption: Acarbose inhibits enzymes that digest carbohydrates, reducing glucose absorption and postprandial blood glucose levels.

Acarbose Acarbose ROS Reactive Oxygen Species (ROS) Acarbose->ROS Decreases Akt Akt Acarbose->Akt Activates High_Glucose High Glucose High_Glucose->ROS Increases EPC_Dysfunction Endothelial Progenitor Cell Dysfunction ROS->EPC_Dysfunction Causes eNOS eNOS Akt->eNOS Phosphorylates/ Activates eNOS->EPC_Dysfunction Alleviates

Caption: Acarbose may alleviate endothelial progenitor cell dysfunction by reducing reactive oxygen species and activating the Akt/eNOS signaling pathway.[12]

Acarbose Acarbose Glucose_Deprivation Glucose Deprivation in Tumor Microenvironment Acarbose->Glucose_Deprivation Induces Glycolysis Aerobic Glycolysis (Warburg Effect) Glucose_Deprivation->Glycolysis Inhibits ATP_Production ATP Production Glycolysis->ATP_Production Leads to Cancer_Cell_Growth Cancer Cell Growth and Proliferation Glycolysis->Cancer_Cell_Growth Supports ATP_Production->Cancer_Cell_Growth Supports

Caption: In a cancer model, Acarbose-induced glucose deprivation inhibits aerobic glycolysis, reducing ATP production and suppressing cancer cell growth.[13]

References

Acarbose Dodeca-acetate in Drug Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, is a widely used therapeutic agent for type 2 diabetes mellitus.[1][2] Its mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1] Acarbose dodeca-acetate is a key intermediate in the chemical synthesis of acarbose. While its primary role has been in synthesis, its peracetylated carbohydrate structure presents intriguing possibilities for drug delivery research. The acetylation of the hydroxyl groups significantly increases its hydrophobicity, which could be leveraged for the formulation of novel drug delivery systems such as nanoparticles or as a coating for controlled-release formulations.

These application notes provide a comprehensive overview of the potential use of this compound in drug delivery, drawing upon existing research on acarbose formulations and the broader field of carbohydrate-based drug delivery systems. The protocols detailed below are intended to serve as a foundational guide for researchers venturing into this novel area of study.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the design and development of drug delivery systems.

PropertyValueReference
Molecular Formula C49H67NO30
Molecular Weight 1150.04 g/mol
Appearance Off-white solid
Solubility Soluble in Dichloromethane, Ethyl Acetate, THF
Storage Store at -20 °C

Potential Applications in Drug Delivery

The peracetylated nature of this compound opens up several potential avenues for its use in drug delivery:

  • Nanoparticle Formulation: Its hydrophobicity makes it a candidate for the formulation of polymeric nanoparticles for the encapsulation of either hydrophilic or hydrophobic drugs. These nanoparticles could potentially offer controlled release and improved stability of the encapsulated therapeutic.

  • Hydrophobic Coating: this compound could be used as a coating material for tablets or pellets to achieve sustained or delayed release of the active pharmaceutical ingredient.

  • Targeted Delivery: The carbohydrate backbone of acarbose could be recognized by specific lectin receptors on cell surfaces, offering a potential mechanism for targeted drug delivery to particular tissues or cells.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, formulation, and characterization of this compound-based drug delivery systems.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure for the peracetylation of a carbohydrate, adapted for acarbose.

Materials:

  • Acarbose

  • Acetic anhydride

  • Pyridine (as a catalyst)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve acarbose in pyridine in a round bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product using column chromatography.

Protocol 2: Formulation of this compound Nanoparticles by Solvent Evaporation

This protocol is adapted from methods used for preparing PLGA microspheres with acarbose.[4]

Materials:

  • This compound

  • Drug to be encapsulated

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane

  • Deionized water

  • Homogenizer

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure:

  • Dissolve this compound and the drug in dichloromethane to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1% w/v) to form the aqueous phase.

  • Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of dichloromethane and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles to obtain a dry powder.

Protocol 3: Characterization of this compound Nanoparticles

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Disperse the lyophilized nanoparticles in deionized water by sonication.

  • Dilute the dispersion to an appropriate concentration.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

  • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

Procedure:

  • Accurately weigh a known amount of lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., dichloromethane) to release the encapsulated drug.

  • Quantify the amount of drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the dispersion in a dialysis bag or use a sample-and-separate method.

  • Maintain the setup at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.

  • Quantify the amount of drug released in the samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Cell Lines: Select appropriate cell lines based on the intended application (e.g., cancer cell lines, normal cell lines).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound nanoparticles (and empty nanoparticles as a control) for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Quantitative Data from Acarbose Drug Delivery Studies

The following tables summarize quantitative data from studies on acarbose-loaded microparticles, which can serve as a benchmark for researchers developing this compound formulations.

Table 1: Formulation and Characterization of Acarbose-Loaded PLGA Microspheres [4]

Formulation CodeAcarbose:PLGA RatioParticle Size (µm)Encapsulation Efficiency (%)
F11:1--
F21:2--
F31:3--
F41:4165.495.7
F51:5--

Table 2: Flow Properties of Acarbose Microspheres

Formulation CodeCarr's Index (%)Hausner's RatioAngle of Repose (°)
F1--39.2
F2--37.5
F3--34.6
F414.291.1732.8
F515.22-30.9

Visualizations

Signaling Pathway: Mechanism of Action of Acarbose

Acarbose_Mechanism cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane Complex Carbohydrates Complex Carbohydrates Pancreatic α-amylase Pancreatic α-amylase Complex Carbohydrates->Pancreatic α-amylase Digestion Oligosaccharides Oligosaccharides Pancreatic α-amylase->Oligosaccharides α-glucosidase α-glucosidase Oligosaccharides->α-glucosidase Hydrolysis Monosaccharides Monosaccharides α-glucosidase->Monosaccharides Glucose Transporter Glucose Transporter Monosaccharides->Glucose Transporter Bloodstream Bloodstream Glucose Transporter->Bloodstream Absorption Acarbose Acarbose Acarbose->Pancreatic α-amylase Inhibition Acarbose->α-glucosidase Inhibition

Caption: Mechanism of action of acarbose in the small intestine.

Experimental Workflow: Formulation and Characterization of this compound Nanoparticles

Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Nanoparticle Characterization cluster_data Data Analysis A Dissolve this compound and Drug in Organic Solvent C Homogenize to form O/W Emulsion A->C B Prepare Aqueous PVA Solution B->C D Solvent Evaporation C->D E Centrifugation and Washing D->E F Lyophilization E->F G Particle Size and Zeta Potential (DLS) F->G H Encapsulation Efficiency and Drug Loading F->H I In Vitro Drug Release F->I J In Vitro Cytotoxicity (MTT Assay) F->J K Cellular Uptake Studies F->K L Physicochemical Properties G->L H->L M Release Kinetics I->M N Biological Activity J->N K->N

Caption: Experimental workflow for this compound nanoparticles.

Conclusion

While direct research into the application of this compound in drug delivery is currently limited, its chemical properties as a peracetylated carbohydrate suggest significant potential. This document provides a foundational framework for researchers interested in exploring this novel avenue. By leveraging established protocols for nanoparticle formulation and characterization, the scientific community can begin to unlock the potential of this compound as a versatile component in the next generation of drug delivery systems. The provided experimental designs and methodologies are intended to serve as a starting point for innovation in this promising area of pharmaceutical science.

References

Acarbose Dodeca-acetate as a Research Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is a well-characterized inhibitor of α-glucosidases, enzymes crucial for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] Its clinical application in the management of type 2 diabetes is extensive. However, the hydrophilic nature of acarbose limits its passive diffusion across cell membranes, restricting its use as a tool for studying intracellular processes. Acarbose dodeca-acetate, a per-O-acetylated derivative of acarbose, is a lipophilic analogue designed to overcome this limitation. The acetate groups mask the polar hydroxyls, facilitating cell permeability.[2][3] Once inside the cell, it is hypothesized that ubiquitous intracellular esterases cleave the acetate groups, releasing the active acarbose. This pro-drug strategy allows for the investigation of acarbose's effects on intracellular α-glucosidases and associated signaling pathways.

These application notes provide a framework for utilizing this compound as a research tool to explore cellular metabolism and signaling. The included protocols are foundational and may require optimization for specific cell types and experimental conditions.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C49H67NO30[4]
Molecular Weight 1150.04 g/mol [4]
Appearance Off-white solid[4]
Solubility Soluble in Dichloromethane, Ethyl Acetate, THF[4]
Storage Store at -20°C[4]

Applications in Research

This compound can be employed as a chemical probe to investigate the role of intracellular α-glucosidases in various cellular processes. Potential research applications include:

  • Modulation of Intracellular Glycogen Metabolism: Studying the impact of intracellular α-glucosidase inhibition on glycogen synthesis and degradation in various cell types.

  • Investigation of Lysosomal Function: As some α-glucosidases are lysosomal, this compound can be used to probe the consequences of their inhibition on lysosomal homeostasis and autophagy.

  • Elucidation of Signaling Pathways: Acarbose has been shown to affect signaling pathways beyond glucose metabolism, including those involved in cell migration and proliferation.[5] this compound allows for the study of these effects in a cellular context.

  • Target Validation and Drug Discovery: this compound can be used in cell-based assays to validate intracellular α-glucosidases as therapeutic targets and to screen for novel inhibitors.

Experimental Protocols

Protocol 1: Verification of Intracellular Deacetylation of this compound

This protocol aims to confirm that this compound is deacetylated by intracellular esterases to release acarbose. This can be achieved by measuring the general esterase activity in cell lysates.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • p-Nitrophenyl acetate (pNPA)

  • Esterase assay buffer (25 mM Tris pH 8.0, 75 mM NaCl)[6]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with this compound at various concentrations for a specified time. Include an untreated control.

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells using a suitable lysis buffer on ice.[6]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Esterase Activity Assay: a. Dilute the cell lysates to a suitable concentration in esterase assay buffer.[6] b. Prepare a 0.5 mM solution of pNPA in the esterase assay buffer.[6] c. In a 96-well plate, add 50 µL of diluted cell lysate to each well. d. To initiate the reaction, add 50 µL of the pNPA solution to each well. e. Immediately measure the absorbance at 405 nm in a microplate reader at regular intervals (e.g., every minute for 10 minutes).[6]

  • Data Analysis: Calculate the rate of p-nitrophenol production, which is proportional to the esterase activity. Compare the esterase activity in treated and untreated cells. A significant consumption of the substrate in the presence of this compound would indirectly suggest its deacetylation.

Protocol 2: In-Cellular α-Glucosidase Inhibition Assay

This protocol measures the inhibitory effect of this compound on intracellular α-glucosidase activity.

Materials:

  • Cells of interest

  • This compound

  • Acarbose (as a positive control)

  • Cell lysis buffer

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)[7]

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)[7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a predetermined duration. Include untreated cells and cells treated with acarbose (which will not enter the cells) as controls.

  • Cell Lysis: Harvest and lyse the cells as described in Protocol 1.

  • Protein Quantification: Normalize the protein concentration of all cell lysates.

  • α-Glucosidase Activity Assay: a. To each well of a 96-well plate, add a standardized amount of cell lysate. b. Add pNPG solution (final concentration of 1 mM in phosphate buffer) to initiate the reaction.[7] c. Incubate the plate at 37°C for 30 minutes.[7] d. Stop the reaction by adding 50 µL of sodium carbonate solution.[7] e. Measure the absorbance at 405 nm.[7]

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of this compound compared to the untreated control. Determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its target protein within intact cells.[4][8][9][10][11] This protocol provides a general workflow for using CETSA to confirm the engagement of intracellularly generated acarbose with α-glucosidases.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Protein lysis buffer with protease inhibitors

  • Antibody against the target α-glucosidase

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO for an appropriate time.

  • Heating Profile: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.

  • Protein Analysis: Collect the supernatant and analyze the protein levels of the target α-glucosidase using SDS-PAGE and Western blotting.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the treated and control groups. Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein.

Data Presentation

Table 1: Quantitative Data for Acarbose

ParameterValueEnzyme SourceReference
IC50 (α-glucosidase) 0.059 ± 0.009 mg/mLNot specified[12]
Affinity for α-glucosidases 10^4 to 10^5 times higher than natural oligosaccharidesIntestinal[8]

Note: The IC50 value for this compound in a cellular context will need to be determined experimentally.

Visualizations

G cluster_outside Extracellular Space cluster_cell Intracellular Space Acarbose_dodeca_acetate_ext This compound Acarbose_dodeca_acetate_int This compound Acarbose_dodeca_acetate_ext->Acarbose_dodeca_acetate_int Passive Diffusion Acarbose Acarbose Acarbose_dodeca_acetate_int->Acarbose Deacetylation Alpha_glucosidase α-Glucosidase Acarbose->Alpha_glucosidase Inhibition Esterases Intracellular Esterases Esterases->Acarbose Glucose Glucose Alpha_glucosidase->Glucose Complex_Carbs Complex Carbohydrates Complex_Carbs->Glucose Hydrolysis

Caption: Proposed mechanism of this compound action.

G Start Start with Cultured Cells Treat Treat cells with This compound Start->Treat Lyse Lyse Cells Treat->Lyse Assay Perform α-Glucosidase Inhibition Assay Lyse->Assay Analyze Analyze Data and Determine IC50 Assay->Analyze

Caption: Workflow for in-cellular α-glucosidase inhibition assay.

G Start Treat Cells with Compound Heat Apply Temperature Gradient to Cell Aliquots Start->Heat Lyse Lyse Cells and Separate Soluble/Insoluble Fractions Heat->Lyse WB Western Blot for Target Protein Lyse->WB Analyze Plot Melting Curve and Determine Thermal Shift WB->Analyze

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols for Acarbose In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative Data Summary

The following tables summarize the dosage and administration of acarbose in different species as reported in various studies.

Table 1: Human Dosage Regimens for Acarbose

IndicationDosageAdministration RouteFrequencyReference
Type 2 Diabetes MellitusInitial: 25 mgOralThree times daily with the first bite of each main meal[5][8][9]
Type 2 Diabetes MellitusMaintenance: 50 mg - 100 mgOralThree times daily with the first bite of each main meal[8][9]
Type 2 Diabetes Mellitus (Weight ≤ 60 kg)Maximum: 50 mgOralThree times daily with the first bite of each main meal[5][9][10]
Type 2 Diabetes Mellitus (Weight > 60 kg)Maximum: 100 mgOralThree times daily with the first bite of each main meal[5][9][10]

Table 2: Animal Dosage Regimens for Acarbose

SpeciesModelDosageAdministration RouteFrequencyReference
Mouse (ICR)Streptozotocin-induced diabetes40 mg/100 g of chowOral (in feed)Ad libitum[11]
DogNaturally acquired diabetes mellitus (≤ 10 kg)Initial: 25 mg, Maintenance: 50 mgOralWith each meal[12]
DogNaturally acquired diabetes mellitus (> 10 kg)Initial: 50 mg, Maintenance: 100 mgOralWith each meal[12]
Mouse (C57BL/6)Aging study1000 ppm in dietOral (in feed)Ad libitum[13]

Experimental Protocols

Protocol 1: Acarbose Administration in a Streptozotocin-Induced Diabetes Mouse Model

This protocol is based on a study investigating the preventive effect of acarbose on the development of diabetes mellitus induced by multiple low-dose streptozotocin (MLDSTZ) in mice.[11]

1. Animal Model:

  • Species: Male ICR mice.

2. Induction of Diabetes:

  • Acarbose is administered in the diet before the induction of diabetes.

  • Diabetes is induced by multiple low-dose injections of streptozotocin (STZ). The specific dosage and frequency of STZ injections would follow established protocols for this model.

3. Acarbose Administration:

  • Dosage Form: Acarbose is mixed into powdered chow at a concentration of 40 mg per 100 g of chow.[11]

  • Administration Route: Oral, via medicated feed.

  • Dosing Schedule: The acarbose-containing diet is provided to the mice ad libitum before the start of STZ administration and continued for the duration of the study.[11]

4. Monitoring and Outcome Assessment:

  • Plasma glucose levels are monitored regularly.

  • Serum immunoreactive insulin (IRI) levels are measured.

  • Pancreatic islets are examined histologically for inflammation and destruction at specified time points (e.g., 3 and 10 days after the final STZ injection).[11]

Protocol 2: Acarbose Administration in Dogs with Naturally Acquired Diabetes Mellitus

This protocol is adapted from a study evaluating the effect of acarbose on glycemic control in diabetic dogs.[12]

1. Animal Model:

  • Species: Dogs with naturally acquired diabetes mellitus.

2. Experimental Design:

  • A prospective, randomized, crossover controlled trial is employed.

  • Dogs are treated with both acarbose and a placebo for a period of two months each, with a washout period in between.

3. Acarbose Administration:

  • Dosage Form: Oral tablets.

  • Administration Route: Oral.

  • Dosing Schedule:

    • Initial (2 weeks):

      • Dogs ≤ 10 kg: 25 mg with each meal.[12]

      • Dogs > 10 kg: 50 mg with each meal.[12]

    • Maintenance (6 weeks):

      • Dogs ≤ 10 kg: 50 mg with each meal.[12]

      • Dogs > 10 kg: 100 mg with each meal.[12]

4. Monitoring and Outcome Assessment:

  • Mean preprandial serum glucose concentration.

  • 8-hour mean serum glucose concentration.

  • Blood glycosylated hemoglobin concentration.

  • Body weight and daily insulin dosage are also monitored.[12]

Visualizations

Acarbose_Mechanism_of_Action Complex_Carbs Complex Carbohydrates (e.g., Starch, Sucrose) Alpha_Glucosidase Intestinal α-Glucosidase (Sucrase, Maltase, etc.) Complex_Carbs->Alpha_Glucosidase Digestion Acarbose Acarbose Acarbose->Alpha_Glucosidase Competitive Inhibition Glucose_Absorption Glucose Absorption into Bloodstream Alpha_Glucosidase->Glucose_Absorption Leads to Postprandial_Hyperglycemia Reduced Postprandial Hyperglycemia Glucose_Absorption->Postprandial_Hyperglycemia Results in Experimental_Workflow_STZ_Mouse Start Start Animal_Selection Select Male ICR Mice Start->Animal_Selection Diet_Acclimation Administer Acarbose Diet (40 mg/100g chow) Animal_Selection->Diet_Acclimation STZ_Induction Induce Diabetes with Multiple Low-Dose STZ Diet_Acclimation->STZ_Induction Monitoring Monitor Blood Glucose and Serum Insulin STZ_Induction->Monitoring Sacrifice Sacrifice Mice at 3 and 10 Days Post-STZ Monitoring->Sacrifice Histology Histological Analysis of Pancreatic Islets Sacrifice->Histology End End Histology->End

References

Application Notes and Protocols: Acarbose Dodeca-acetate in Glycoscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Acarbose is a well-established α-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays the digestion of carbohydrates and subsequent absorption of glucose.[3][4][5] Acarbose dodeca-acetate is the peracetylated form of acarbose, where all hydroxyl groups are converted to acetate esters. This chemical modification renders the molecule more lipophilic, enhancing its solubility in organic solvents. In glycoscience research, this compound can serve as a valuable synthetic intermediate or as a protected prodrug form for delivery in specific experimental systems, which would require subsequent deacetylation to the active acarbose molecule to exert its biological effect.

These application notes provide an overview of the use of acarbose and, by extension, its dodeca-acetate derivative, in glycoscience research, including quantitative data on enzyme inhibition and detailed experimental protocols.

II. Applications in Glycoscience Research

The primary applications of acarbose and its derivatives in a research setting include:

  • Enzyme Inhibition and Kinetics: Acarbose is a gold standard for in vitro and in vivo studies of α-glucosidase inhibition. It is frequently used as a positive control in screens for novel inhibitors from natural or synthetic sources.[6][7][8][9] this compound could be employed in cell-based assays where enhanced membrane permeability is advantageous, relying on intracellular esterases for activation.

  • Structure-Activity Relationship (SAR) Studies: The chemical structure of acarbose provides a scaffold for the design and synthesis of new derivatives with potentially improved inhibitory activity, selectivity, or pharmacokinetic properties.

  • Metabolic Studies: Acarbose is a tool to investigate the physiological role of carbohydrate digestion and absorption in health and disease.

  • Drug Discovery and Development: The well-characterized profile of acarbose serves as a benchmark for the development of new antidiabetic agents targeting carbohydrate-processing enzymes.

III. Quantitative Data: α-Glucosidase Inhibitory Activity of Acarbose

The following table summarizes the half-maximal inhibitory concentration (IC50) values for acarbose against α-glucosidase as reported in various studies. These values are for the parent compound, acarbose, and provide a reference point for inhibitory potency.

Enzyme SourceSubstrateIC50 of Acarbose (µM)
Saccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside750.0[6]
Saccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside752.0 ± 2.0[7]
Not SpecifiedNot Specified38.25 ± 0.12[6]
Not SpecifiedNot Specified51.23 ± 10.21[8]
Not SpecifiedNot Specified34.4 ± 0.3[9]

Note: IC50 values are highly dependent on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature.

IV. Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Test compound (e.g., this compound)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 200 mM

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acarbose in DMSO (e.g., 10 mg/mL).

    • Prepare a working solution of α-glucosidase (1.0 U/mL) in phosphate buffer.

    • Prepare a working solution of pNPG (5 mM) in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of various concentrations of the test compound (or acarbose for the positive control) to the respective wells. For the negative control, add 10 µL of DMSO.

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 200 mM Na₂CO₃ solution.

    • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme + substrate + DMSO) and A_sample is the absorbance of the sample (enzyme + substrate + test compound).

    • Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Protocol 2: Chemical Deacetylation of this compound

This protocol provides a general method for the removal of acetate protecting groups from this compound to yield the active acarbose.

Materials:

  • This compound

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Dowex® 50WX8 or similar acidic resin

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Appropriate solvent system for TLC (e.g., ethyl acetate/methanol/water)

Procedure:

  • Dissolve this compound in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of sodium methoxide to the solution.

  • Stir the reaction at room temperature. Monitor the progress of the deacetylation by TLC. The product, acarbose, will have a much lower Rf value than the starting material.

  • Once the reaction is complete (disappearance of the starting material spot on TLC), neutralize the solution by adding acidic resin until the pH is neutral.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude acarbose.

  • The product can be further purified by chromatography if necessary.

V. Visualizations

Mechanism of Action of Acarbose in the Small Intestine

This diagram illustrates how acarbose inhibits the breakdown of complex carbohydrates in the small intestine, leading to reduced glucose absorption.

Acarbose Mechanism of Action cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Complex Carbohydrates Complex Carbohydrates Pancreatic α-amylase Pancreatic α-amylase Complex Carbohydrates->Pancreatic α-amylase Digestion Disaccharides Disaccharides α-Glucosidase α-Glucosidase Disaccharides->α-Glucosidase Hydrolysis Pancreatic α-amylase->Disaccharides Glucose Glucose α-Glucosidase->Glucose Glucose Transporter Glucose Transporter Glucose->Glucose Transporter Absorption Acarbose Acarbose Acarbose->α-Glucosidase Competitive Inhibition Reduced Glucose Absorption Reduced Glucose Absorption Bloodstream Bloodstream Glucose Transporter->Bloodstream

Caption: Acarbose competitively inhibits α-glucosidase at the brush border.

Experimental Workflow for α-Glucosidase Inhibition Assay

The following flowchart outlines the major steps involved in the in vitro α-glucosidase inhibition assay.

α-Glucosidase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation (37°C, 15 min) B->C D Add Substrate (pNPG) to Initiate Reaction C->D E Incubation (37°C, 20 min) D->E F Stop Reaction (Add Na₂CO₃) E->F G Measure Absorbance (405 nm) F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Step-by-step workflow for the α-glucosidase inhibition assay.

Simplified Biosynthetic Pathway of Acarbose

This diagram provides a high-level overview of the key enzymatic steps in the biosynthesis of acarbose, as determined from studies of the producing organism, Actinoplanes sp.[10][11]

Simplified Acarbose Biosynthesis Sedoheptulose-7-P Sedoheptulose-7-P Valienol-7-P Valienol-7-P Sedoheptulose-7-P->Valienol-7-P Multiple Steps GDP-valienol GDP-valienol Valienol-7-P->GDP-valienol Multiple Steps Acarbose Acarbose GDP-valienol->Acarbose AcbS Maltose Maltose Intermediate Intermediate Maltose->Intermediate AcbI dTDP-4-amino-4,6-dideoxy-glucose dTDP-4-amino-4,6-dideoxy-glucose dTDP-4-amino-4,6-dideoxy-glucose->Intermediate Intermediate->Acarbose

Caption: Key precursors and enzymes in acarbose biosynthesis.

References

Application Notes and Protocols for Developing Assays with Acarbose Dodeca-Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is a well-established anti-diabetic drug that functions as an inhibitor of α-glucosidase and pancreatic α-amylase, delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1][2] Acarbose dodeca-acetate is a synthetic, peracetylated intermediate of acarbose.[3] Its increased lipophilicity due to the acetyl groups may offer advantages in specific assay formats, such as enhanced cell permeability for intracellular studies. These application notes provide detailed protocols for the use of this compound in biochemical and cell-based assays, including methods for its conversion to acarbose and direct evaluation of its inhibitory potential.

Physicochemical Properties

A summary of the key properties of acarbose and this compound is presented in Table 1 for easy comparison. The most notable difference is the solubility, with acarbose being soluble in aqueous solutions and this compound in organic solvents.[3]

Table 1: Physicochemical Properties of Acarbose and this compound

PropertyAcarboseThis compound
Molecular Formula C₂₅H₄₃NO₁₈C₄₉H₆₇NO₃₀
Molecular Weight 645.6 g/mol 1150.04 g/mol [3]
Appearance White to off-white powderOff-white solid[3]
Solubility Soluble in waterSoluble in Dichloromethane, Ethyl Acetate, THF[3]
Mechanism of Action Inhibitor of α-glucosidase and pancreatic α-amylase[4]Presumed prodrug of acarbose

Experimental Protocols

Protocol 1: Chemical Deacetylation of this compound to Acarbose

This protocol describes the conversion of this compound to acarbose using Zemplén deacetylation, a common method for de-O-acetylation of carbohydrates.

Materials:

  • This compound

  • Anhydrous methanol

  • Sodium methoxide solution (0.5 M in methanol)

  • Amberlite® IR120 H+ resin

  • Thin-layer chromatography (TLC) supplies (silica plates, developing solvent)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous methanol (e.g., 10 mg in 1 mL).

  • Add a catalytic amount of sodium methoxide solution (e.g., 10 µL of 0.5 M solution).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add Amberlite® IR120 H+ resin to neutralize the solution.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain acarbose.

  • Confirm the identity and purity of the resulting acarbose using appropriate analytical techniques (e.g., NMR, mass spectrometry).

Protocol 2: Enzymatic Deacetylation of this compound

This protocol utilizes esterases for the deacetylation of this compound, offering a milder alternative to chemical methods.

Materials:

  • This compound

  • Esterase from porcine liver (or other suitable esterase)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Organic co-solvent (e.g., DMSO, if needed for initial dissolution)

  • Incubator

  • Quenching solution (e.g., acetonitrile)

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of organic co-solvent.

  • Dilute the stock solution in phosphate buffer to the desired final concentration.

  • Add the esterase to the reaction mixture.

  • Incubate the reaction at an optimal temperature for the enzyme (e.g., 37°C).

  • At various time points, take aliquots of the reaction and quench the enzymatic activity with a suitable solvent.

  • Analyze the samples by LC-MS to monitor the formation of acarbose and partially deacetylated intermediates.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

This protocol details a standard colorimetric assay to determine the inhibitory activity of a compound against α-glucosidase. Acarbose, generated from this compound using Protocol 1 or 2, can be tested.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compound (acarbose or this compound)

  • Acarbose (as a positive control)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare serial dilutions of the test compound and the acarbose control in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to each well containing the test compound or control.

  • Incubate the plate at 37°C for 10 minutes.

  • Add the pNPG substrate to each well to start the reaction.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Table 2: Example Data for α-Glucosidase Inhibition

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Acarbose1048.212.5
2575.1
5092.3
Test Compound1035.618.9
2568.9
5088.4
Protocol 4: Cell-Based Assay for Intracellular α-Glucosidase Inhibition

This protocol is designed to assess the ability of this compound to inhibit α-glucosidase within a cellular context, leveraging its potential for increased cell permeability.

Materials:

  • Caco-2 cells (or other suitable intestinal cell line)

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Acarbose

  • Cell lysis buffer

  • α-Glucosidase activity assay kit (as in Protocol 3)

  • Protein assay kit

Procedure:

  • Culture Caco-2 cells to confluence in 24-well plates.

  • Treat the cells with varying concentrations of this compound and acarbose for a specified time (e.g., 24 hours).

  • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of each cell lysate.

  • Measure the α-glucosidase activity in the cell lysates using the pNPG substrate, as described in Protocol 3.

  • Normalize the α-glucosidase activity to the protein concentration.

  • Calculate the percentage of inhibition relative to untreated control cells.

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows described in these application notes.

G Acarbose Acarbose AlphaGlucosidase α-Glucosidase (Brush Border Enzyme) Acarbose->AlphaGlucosidase Inhibition Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis ComplexCarbs Complex Carbohydrates (Starch, Sucrose) ComplexCarbs->AlphaGlucosidase Digestion Absorption Intestinal Absorption Glucose->Absorption

Caption: Acarbose inhibits α-glucosidase, preventing glucose release.

G Start Start: Acarbose Dodeca-acetate Deacetylation Deacetylation (Chemical or Enzymatic) Start->Deacetylation Acarbose Acarbose Deacetylation->Acarbose Assay α-Glucosidase Inhibition Assay Acarbose->Assay Data IC₅₀ Determination Assay->Data

Caption: Workflow for this compound deacetylation and assay.

G cluster_0 AcarboseDodecaAcetate This compound (Lipophilic) CellMembrane Cell Membrane AcarboseDodecaAcetate->CellMembrane Passive Diffusion Esterases Intracellular Esterases Acarbose Acarbose (Active) Esterases->Acarbose Deacetylation AlphaGlucosidase Intracellular α-Glucosidase Acarbose->AlphaGlucosidase Inhibition

Caption: Proposed mechanism for cell-based assays.

References

Acarbose Dodeca-acetate: A Versatile Precursor for the Synthesis of Acarbose and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. The synthesis of acarbose and its derivatives for the development of new therapeutic agents with improved pharmacological profiles is an area of significant interest for researchers and drug development professionals. Acarbose dodeca-acetate, the fully acetylated form of acarbose, serves as a key intermediate in these synthetic endeavors. Its protected hydroxyl groups allow for selective chemical modifications that are otherwise challenging with the unprotected parent compound. This application note provides detailed protocols for the use of this compound as a precursor in the synthesis of acarbose and novel acarbose analogs, complete with quantitative data and workflow visualizations.

Introduction

Acarbose is a pseudotetrasaccharide that effectively controls postprandial hyperglycemia by competitively inhibiting α-glucosidase enzymes in the small intestine, thereby delaying carbohydrate digestion.[1] The chemical structure of acarbose presents multiple hydroxyl groups, making regioselective modifications difficult. This compound, with all its hydroxyl groups protected as acetate esters, offers a strategic advantage in chemical synthesis. This peracetylated derivative is soluble in common organic solvents like dichloromethane, ethyl acetate, and THF, facilitating a broader range of chemical transformations.

This document outlines two primary applications of this compound as a synthetic precursor:

  • Deacetylation to yield acarbose: A straightforward and high-yielding method to obtain the active pharmaceutical ingredient.

  • Synthesis of acarbose analogs: A generalized approach for the creation of novel derivatives through selective deacetylation followed by glycosylation, opening avenues for structure-activity relationship (SAR) studies and the development of next-generation antidiabetic drugs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for planning and executing synthetic protocols.

PropertyValueReference
Molecular Formula C49H67NO30
Molecular Weight 1150.04 g/mol
Appearance Off-white solid
Solubility Dichloromethane, Ethyl Acetate, THF
Storage -20 °C

Experimental Protocols

Protocol 1: Deacetylation of this compound to Acarbose (Zemplén Deacetylation)

This protocol describes the complete removal of the acetate protecting groups from this compound to yield acarbose. The Zemplén deacetylation is a widely used, mild, and efficient method for the de-O-acetylation of carbohydrates.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (0.5 M in MeOH)

  • Amberlite® IR120 H+ resin

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC mobile phase (e.g., Ethyl acetate/Methanol/Water, 7:2:1)

  • Staining solution (e.g., ceric ammonium molybdate or potassium permanganate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC. The product, acarbose, will have a much lower Rf value than the starting material.

  • Once the reaction is complete (disappearance of the starting material spot), neutralize the mixture by adding Amberlite® IR120 H+ resin until the pH is neutral (check with pH paper).

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain crude acarbose.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Expected Yield: >95%

Workflow Diagram:

Deacetylation_Workflow cluster_0 Reaction cluster_1 Workup & Purification A This compound in MeOH B Add NaOMe (cat.) at 0°C A->B C Stir at RT for 2-4h B->C D Neutralize with H+ resin C->D Reaction monitoring by TLC E Filter and concentrate D->E F Purify (optional) E->F G G F->G Acarbose Analog_Synthesis_Workflow cluster_A Part A: Selective Deacetylation cluster_B Part B: Glycosylation cluster_C Final Deprotection A1 This compound in DMF A2 Add Hydrazine Acetate A1->A2 A3 Stir at RT, 1-3h A2->A3 A4 Purify by Chromatography A3->A4 A5 Anomerically Deprotected Acarbose A4->A5 B1 Glycosyl Acceptor + Donor in DCM A5->B1 Glycosyl Acceptor B2 Add Lewis Acid at low temp. B1->B2 B3 Stir, 2-16h B2->B3 B4 Purify by Chromatography B3->B4 B5 Peracetylated Acarbose Analog B4->B5 C1 Zemplén Deacetylation B5->C1 C2 Acarbose Analog C1->C2

References

Troubleshooting & Optimization

Technical Support Center: Acarbose Dodeca-acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for acarbose dodeca-acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the chemical transformation occurring during the synthesis of this compound?

A1: The synthesis of this compound from acarbose is a peracetylation reaction. In this process, all the free hydroxyl (-OH) groups on the acarbose molecule, as well as the secondary amine (-NH-) group, are converted into acetate esters (-OAc) and an acetamide (-NAc) respectively, by reacting with an acetylating agent.

Q2: How many acetyl groups are added to a molecule of acarbose to form this compound?

A2: Acarbose (C25H43NO18) is a pseudotetrasaccharide. Based on its structure, it has eleven hydroxyl (-OH) groups and one secondary amine (-NH-) group, all of which are susceptible to acetylation. Therefore, a total of twelve acetyl groups are added to form this compound (C49H67NO30).

Q3: What are the common acetylating agents and catalysts used for this type of reaction?

A3: Common acetylating agents for carbohydrates include acetic anhydride (Ac2O) and acetyl chloride (AcCl). The reaction is typically catalyzed by a base, such as pyridine or sodium acetate, or a Lewis acid, such as zinc chloride or indium(III) triflate.

Troubleshooting Guide

Below is a troubleshooting guide addressing specific issues that may be encountered during the synthesis of this compound, along with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Degradation of acarbose or the product. - Suboptimal reaction temperature. - Inefficient catalyst. - Impure starting materials (acarbose).- Increase reaction time or temperature moderately. - Use a milder catalyst or reaction conditions. - Optimize the reaction temperature; for base-catalyzed reactions, cooling might be necessary to prevent side reactions. - Screen different catalysts (e.g., pyridine, sodium acetate, DMAP, In(OTf)3). - Ensure acarbose is pure and dry before use.
Incomplete Acetylation (Presence of Partially Acetylated Intermediates) - Insufficient amount of acetylating agent. - Short reaction time. - Low reaction temperature. - Steric hindrance around certain hydroxyl groups.- Use a larger excess of the acetylating agent (e.g., 2-3 equivalents per hydroxyl/amine group). - Extend the reaction duration. - Gradually increase the reaction temperature while monitoring for degradation. - Consider using a more potent catalytic system.
Formation of Dark-Colored Byproducts (Charring) - Reaction temperature is too high. - Use of a strong acid catalyst that causes degradation. - Presence of impurities in the starting material.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Use a basic or a milder Lewis acid catalyst. - Purify the starting acarbose before the reaction.
Difficulties in Product Purification - Presence of excess acetic anhydride and acetic acid. - The product is an oil instead of a solid. - Co-elution of impurities during chromatography.- After the reaction, quench with ice-water to hydrolyze excess acetic anhydride, followed by extraction with an organic solvent and washing with a saturated sodium bicarbonate solution. - Attempt to precipitate the product from a non-polar solvent or use a different solvent system for crystallization. - Optimize the mobile phase for column chromatography to achieve better separation.
Anomerization of the Reducing End Sugar - The reaction conditions (especially with strong acids or bases) can lead to the formation of a mixture of α and β anomers at the reducing end of the acarbose molecule.- Use milder reaction conditions. - The anomeric mixture can sometimes be separated by careful column chromatography.

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This is a classic and widely used method for peracetylating carbohydrates.

Materials:

  • Acarbose

  • Acetic Anhydride (Ac2O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve acarbose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (15-20 equivalents) to the solution with stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add ice-water to quench the excess acetic anhydride.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acetylation using Acetic Anhydride and Sodium Acetate

This method uses a milder base and avoids the use of pyridine.

Materials:

  • Acarbose

  • Acetic Anhydride (Ac2O)

  • Sodium Acetate (NaOAc, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flask containing acarbose (1 equivalent), add sodium acetate (2-3 equivalents) and acetic anhydride (20-30 equivalents).

  • Heat the mixture to 80-100 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Stir vigorously until all the acetic anhydride has hydrolyzed.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acarbose Acarbose ReactionMix Reaction Mixture Acarbose->ReactionMix Reagents Acetic Anhydride & Catalyst (e.g., Pyridine) Reagents->ReactionMix Quenching Quenching (Ice-water) ReactionMix->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (Aq. NaHCO3, Brine) Extraction->Washing Drying Drying & Concentration Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product This compound Chromatography->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Degradation Degradation/Byproducts? IncompleteReaction->Degradation No IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes IncreaseReagent Increase Acetylating Agent Stoichiometry IncompleteReaction->IncreaseReagent Yes ChangeCatalyst Change/Optimize Catalyst IncompleteReaction->ChangeCatalyst Yes LowerTemp Lower Reaction Temperature Degradation->LowerTemp Yes MilderCatalyst Use Milder Catalyst Degradation->MilderCatalyst Yes PurifyStart Purify Starting Material Degradation->PurifyStart Yes

Caption: Decision-making flowchart for troubleshooting low yields in this compound synthesis.

Technical Support Center: Acarbose Dodeca-Acetate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of acarbose dodeca-acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield of purified this compound.

  • Question: We are experiencing a significant loss of this compound during the purification process. What are the potential causes and solutions?

  • Answer: Low recovery of this compound can stem from several factors throughout the experimental workflow. Key areas to investigate include the work-up procedure, chromatographic conditions, and potential product degradation.

    • Incomplete Extraction: this compound is soluble in organic solvents like dichloromethane, ethyl acetate, and THF. Ensure that the solvent used for extraction from the reaction mixture is appropriate and that the extraction is performed multiple times to ensure complete transfer of the product.

    • Suboptimal Chromatographic Conditions: The choice of stationary and mobile phases is critical. For peracetylated oligosaccharides, reversed-phase chromatography is a common and effective method.[1] If you are using normal-phase chromatography, strong interactions with the silica gel can lead to irreversible adsorption and low recovery. Consider switching to a reversed-phase column (e.g., C18) with a suitable gradient of water and acetonitrile.

    • Product Degradation: Although acetylated carbohydrates are generally more stable than their free forms, they can still be susceptible to degradation under harsh pH conditions. Ensure that all solutions used during work-up and chromatography are maintained at a neutral or slightly acidic pH.

    • Co-elution with Impurities: If the chromatographic separation is not optimal, the target compound may co-elute with impurities, leading to fractions being discarded and a lower apparent yield. Optimize the gradient elution to achieve better separation.

Issue 2: Poor separation of this compound from impurities.

  • Question: Our purified this compound shows the presence of closely eluting impurities in the HPLC analysis. How can we improve the separation?

  • Answer: Achieving high purity of this compound requires careful optimization of the chromatographic method. The presence of structurally similar impurities, such as incompletely acetylated acarbose or other acetylated oligosaccharides, necessitates a high-resolution separation technique.

    • Optimize the Mobile Phase Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile in water) in reversed-phase HPLC can significantly improve the resolution of closely eluting compounds. Experiment with different gradient slopes and isocratic holds to maximize the separation.

    • Column Selection: Not all C18 columns are the same. Differences in end-capping and pore size can affect the selectivity. Trying different brands or types of C18 columns may provide the required resolution. For complex separations of protected carbohydrates, phenyl or pentafluorophenyl (PFP) stationary phases can offer alternative selectivity.[1]

    • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 35-45°C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.

    • Alternative Chromatographic Modes: If reversed-phase chromatography does not provide adequate separation, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for the separation of polar compounds and can provide a different selectivity profile for acetylated sugars.

Issue 3: Presence of unknown peaks in the chromatogram of the purified product.

  • Question: After purification, we observe unexpected peaks in the analytical chromatogram of our this compound. What could be the source of these contaminants?

  • Answer: The appearance of unknown peaks can be due to a variety of factors, including impurities from starting materials, side-products from the acetylation reaction, or degradation products.

    • Starting Material Impurities: Acarbose itself can contain several related impurities (Impurity A, B, C, etc.).[2] These impurities can also undergo acetylation and be carried through the purification process. It is crucial to start with high-purity acarbose.

    • Incomplete Acetylation: The acetylation of acarbose's twelve hydroxyl groups may not go to completion, resulting in a mixture of partially acetylated derivatives. These will have different retention times compared to the fully acetylated product. To drive the reaction to completion, ensure an adequate excess of the acetylating agent and a sufficient reaction time.

    • Side Reactions: The conditions of the acetylation reaction (e.g., presence of pyridine) can potentially lead to minor side reactions. These byproducts may be structurally similar to the desired product.

    • Degradation During Storage or Analysis: this compound should be stored at low temperatures (e.g., -20°C) to prevent degradation. Degradation can also occur in the analytical instrument if the mobile phase is not suitable or if the sample is left at room temperature for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Based on the purification of analogous peracetylated oligosaccharides, the most common and effective method is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This technique separates compounds based on their hydrophobicity, and the acetyl groups on this compound provide sufficient nonpolar character for retention on a C18 column.

Q2: What are the expected impurities in a sample of this compound?

A2: The impurity profile can be complex. Expected impurities include:

  • Partially acetylated acarbose derivatives: Molecules where one or more of the twelve hydroxyl groups have not been acetylated.

  • Acetylated acarbose-related substances: The impurities present in the starting acarbose material (e.g., Impurity A, B, C) can also be acetylated and co-purified.

  • Reagents and byproducts from the acetylation reaction: Residual acetic anhydride, pyridine (if used), and their reaction byproducts.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-performance liquid chromatography (HPLC) coupled with a suitable detector is the primary technique for purity assessment.

  • Detectors: Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) can be used, although sensitivity may be limited. More universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often more suitable for carbohydrate analysis. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide mass information for peak identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified product and identifying any major impurities.

Experimental Protocols

Protocol 1: General Protocol for Reversed-Phase HPLC Purification of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and sample.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program (for purification):

    • Start with a mobile phase composition that allows for the binding of the sample to the column (e.g., 50-60% B).

    • Run a linear gradient to a higher concentration of acetonitrile (e.g., to 90-100% B) over 30-60 minutes.

    • Hold at the high acetonitrile concentration for a short period to elute any strongly retained compounds.

    • Return to the initial conditions and re-equilibrate the column.

  • Flow Rate: Adjust based on the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

  • Detection: UV at 210 nm, or preferably ELSD or CAD.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., acetonitrile/water mixture) and filter through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the detector signal and analyze the purity of each fraction by analytical HPLC.

  • Product Recovery: Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Analytical HPLC for Purity Assessment

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid (optional, to improve peak shape).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA or formic acid.

  • Gradient Program (for analysis): A shallow gradient is recommended for better resolution (e.g., 60-80% B over 20-30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm, ELSD, or CAD.

  • Injection Volume: 10-20 µL.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Acarbose and its Derivatives

ParameterAcarbose Purification (Typical)This compound Purification (Recommended)
Stationary Phase Amino-propyl silyl (APS), Ion-exchangeC18, Phenyl, Pentafluorophenyl (PFP)
Mobile Phase Acetonitrile/Phosphate bufferAcetonitrile/Water
Detection UV (210 nm), CAD, ELSDUV (210 nm), CAD, ELSD, MS
Elution Mode Isocratic or shallow gradientGradient

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis & Final Product A Acarbose Acetylation B Quenching & Solvent Extraction A->B C Crude Product Isolation B->C D Crude Product Dissolution & Filtration C->D E Preparative RP-HPLC D->E F Fraction Collection E->F G Purity Analysis (Analytical HPLC) F->G H Pooling of Pure Fractions G->H I Solvent Removal H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_unknowns Unknown Peaks start Purification Issue Identified Y1 Check Extraction Efficiency start->Y1 Low Yield P1 Optimize Mobile Phase Gradient start->P1 Low Purity U1 Analyze Starting Material Purity start->U1 Unknown Peaks Y2 Optimize Chromatographic Conditions (Consider RP-HPLC) Y1->Y2 Y3 Assess Product Stability (pH) Y2->Y3 P2 Evaluate Alternative Columns (Phenyl, PFP) P1->P2 P3 Control Column Temperature P2->P3 U2 Verify Complete Acetylation U1->U2 U3 Investigate Potential Degradation U2->U3

Caption: Troubleshooting logic for this compound purification challenges.

References

Technical Support Center: Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acarbose dodeca-acetate. The information addresses common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

This compound is typically supplied as an off-white solid and should be stored at -20°C for long-term stability.[1] This low-temperature storage is crucial to minimize degradation. For short-term use, refrigeration at 2-8°C may be acceptable, but it is advisable to consult the supplier's specific recommendations.

Q2: What are the primary stability concerns for this compound?

The primary stability issue for this compound is its susceptibility to hydrolysis of the twelve acetate ester groups. This process, known as deacetylation, can be catalyzed by acidic or basic conditions and is accelerated by increased temperature and the presence of moisture. This degradation leads to the formation of partially deacetylated acarbose species and ultimately acarbose itself, altering the compound's properties and purity.

Q3: In which solvents is this compound soluble and are these suitable for storage?

This compound is soluble in solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF).[1] While these are suitable for experimental use, storing the compound in solution is generally not recommended due to the increased risk of hydrolysis, especially if trace amounts of water, acids, or bases are present. If a stock solution must be prepared, it should be made fresh and used promptly. For short-term storage of solutions, anhydrous solvents and inert atmosphere (e.g., argon or nitrogen) are recommended, along with storage at -20°C or below.

Q4: How can I detect degradation of my this compound sample?

Degradation can be detected through several analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. The appearance of new, more polar spots (lower Rf values) can indicate the formation of deacetylated, more polar byproducts.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to assess purity and identify degradation products. A stability-indicating HPLC method can separate this compound from its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of acetyl proton signals and the appearance of new signals corresponding to the deacetylated products.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of degradation products.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

Possible Cause: Degradation of this compound during the experiment.

Troubleshooting Steps:

  • Verify Compound Purity: Before starting the experiment, confirm the purity of the this compound using a suitable analytical method like HPLC or NMR.

  • Control Experimental Conditions:

    • pH: Ensure the reaction medium is free from acidic or basic contaminants. If the experimental conditions are acidic or basic, consider the potential for deacetylation and minimize the reaction time and temperature.

    • Temperature: Avoid high temperatures. If heating is necessary, use the lowest effective temperature and for the shortest duration possible.

    • Moisture: Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Analyze Post-Reaction Mixture: After the experiment, re-analyze the sample to determine if degradation has occurred. This can help to confirm if the inconsistent results are due to compound instability under the experimental conditions.

Issue 2: Change in physical appearance of the solid compound (e.g., discoloration, clumping).

Possible Cause: Improper storage leading to degradation. This is a known issue with the parent compound, acarbose, which is hygroscopic and can discolor.[2][3]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound has been consistently stored at -20°C in a tightly sealed container.

  • Protect from Moisture: Use a desiccator for storage if the compound is frequently accessed. When removing the compound from cold storage, allow it to warm to room temperature before opening the container to prevent condensation of atmospheric moisture.

  • Re-evaluate Purity: If a change in appearance is observed, the purity of the compound should be re-assessed before use.

Quantitative Data on Stability

The following tables provide illustrative data from a hypothetical forced degradation study on this compound to demonstrate how stability data might be presented.

Table 1: Effect of pH on this compound Stability

(Example Data)

pHTemperature (°C)Time (hours)Purity (%)Total Degradation Products (%)
2.0402485.214.8
4.0402495.14.9
7.0402499.50.5
9.0402492.37.7
11.0402478.621.4

Table 2: Effect of Temperature on this compound Stability

(Example Data)

Temperature (°C)pHTime (hours)Purity (%)Total Degradation Products (%)
257.07299.10.9
407.07297.82.2
607.07291.58.5
807.07275.324.7

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study to understand the stability profile of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 72 hours.

    • Photolytic Degradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method that can be used to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 50% B, hold for 5 minutes.

    • Increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B over 1 minute and re-equilibrate for 9 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Stability_Factors cluster_factors Influencing Factors Acarbose This compound (Stable) Degradation Degradation (Deacetylation) Acarbose->Degradation instability Products Partially Deacetylated Species + Acarbose Degradation->Products results in Temp High Temperature Temp->Degradation pH Acidic or Basic pH pH->Degradation Moisture Moisture (H2O) Moisture->Degradation

Caption: Factors influencing the stability of this compound.

Experimental_Workflow start Start: Acarbose Dodeca-acetate Sample stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock stress Apply Stress Conditions stock->stress acid Acidic Hydrolysis (0.1 M HCl, 60°C) stress->acid e.g. base Basic Hydrolysis (0.1 M NaOH, 60°C) stress->base oxide Oxidative Degradation (3% H2O2, RT) stress->oxide thermal Thermal Degradation (Solid, 80°C) stress->thermal sample Neutralize and Dilute Sample at Time Points acid->sample base->sample oxide->sample thermal->sample hplc Analyze by Stability- Indicating HPLC sample->hplc data Quantify Purity and Degradation Products hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation stability study.

References

Technical Support Center: Acarbose Dodeca-acetate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acarbose dodeca-acetate experimentation. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: My acylation of acarbose to form this compound has a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the acetylation of acarbose are a common issue. Several factors can contribute to this:

  • Incomplete Reaction: Acarbose has twelve hydroxyl groups, and achieving complete acylation can be challenging. Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride) and an appropriate catalyst (e.g., pyridine or DMAP). The reaction may require elevated temperatures and prolonged reaction times.

  • Purity of Starting Material: The purity of the initial acarbose is critical. Acarbose is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Water can consume the acetylating agent and interfere with the reaction. Ensure your acarbose is thoroughly dried under a vacuum before starting the reaction.

  • Reaction Conditions: The choice of solvent and temperature is crucial. Pyridine is often used as both a solvent and a catalyst. The reaction may need to be heated to ensure all hydroxyl groups are acetylated.

  • Product Degradation: During workup and purification, the acetate groups can be sensitive to hydrolysis, especially under acidic or basic conditions. It is important to maintain neutral conditions as much as possible.

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction, even after purification. What do these spots represent and how can I achieve a single pure spot?

A2: Multiple spots on a TLC plate indicate an impure sample. These spots could be:

  • Unreacted Acarbose: If a spot remains at the baseline (very polar), it is likely unreacted acarbose.

  • Partially Acetylated Intermediates: Spots with Rf values between the baseline and the desired product spot are likely acarbose molecules with an incomplete number of acetate groups.

  • Side Products: Other minor spots could be byproducts from the reaction.

To improve purity:

  • Reaction Monitoring: Use TLC to monitor the reaction's progress.[3][4] The reaction should not be stopped until the starting material spot has completely disappeared.

  • Chromatography Optimization: Column chromatography is typically used for purification. You may need to optimize the solvent system (mobile phase) to achieve better separation between the fully acetylated product and the partially acetylated intermediates.[5] A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be effective.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a powerful final purification step.

Characterization

Q3: The ¹H NMR spectrum of my this compound is complex and difficult to interpret. How can I confirm I have the correct product?

A3: The ¹H NMR spectrum of this compound is inherently complex due to the large number of protons in similar chemical environments.

  • Key Signals: Instead of resolving every single proton, focus on characteristic signals. The most downfield signals will correspond to the anomeric protons of the sugar rings. A key indicator of successful acetylation is the appearance of a large group of signals around 2.0-2.2 ppm, which correspond to the methyl protons of the twelve acetate groups.

  • Comparison to Acarbose: Compare the spectrum to that of the starting material, acarbose.[6] The broad hydroxyl (-OH) peaks in the acarbose spectrum should be absent in the spectrum of the pure product.

  • 2D NMR Techniques: If available, 2D NMR techniques such as COSY and HSQC can be invaluable in assigning the complex proton and carbon signals and confirming the structure.[7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product. This compound has a molecular formula of C49H67NO30 and a molecular weight of 1150.04 g/mol .

Biological Assays & Stability

Q4: My this compound compound shows no inhibitory activity in my α-glucosidase assay. Isn't it supposed to be an inhibitor?

A4: this compound is a prodrug of acarbose. The acetate groups make the molecule more lipophilic, which can aid in crossing cell membranes. However, these acetate groups must be removed (hydrolyzed) for the molecule to become active acarbose and inhibit α-glucosidase.

  • In Vitro vs. In Vivo: In a simple in vitro enzyme assay, without the presence of esterase enzymes to remove the acetate groups, this compound will show little to no activity.

  • Cell-Based Assays: In cell-based assays, intracellular esterases may hydrolyze the acetate groups, releasing active acarbose. The level of activity will depend on the rate of uptake and hydrolysis by the specific cell type used.

  • Stability: The compound's stability should also be considered. Acarbose itself is sensitive to moisture and oxygen.[1][2] While acetylation can protect the hydroxyl groups, proper storage under dry, inert conditions is still recommended.

Q5: My compound appears to be degrading during storage. What are the best practices for storing this compound?

A5: While more stable than its parent compound, this compound can still be susceptible to degradation, primarily through hydrolysis of the ester groups.

  • Low Temperature: Store the compound at -20°C or lower for long-term storage.

  • Dry Conditions: Use a desiccator or store under an inert gas (like argon or nitrogen) to protect it from moisture, which can cause hydrolysis.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the compound into smaller, single-use vials to prevent degradation from repeated temperature changes.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure for the per-acetylation of acarbose.

  • Preparation: Dry a sample of acarbose (1 equivalent) under a high vacuum for several hours to remove any residual water.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the dried acarbose in anhydrous pyridine.

  • Acetylation: Cool the solution in an ice bath (0°C). Slowly add acetic anhydride (a significant excess, e.g., 20-30 equivalents) to the solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol. The goal is the complete disappearance of the acarbose spot at the baseline.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench the excess acetic anhydride.

  • Workup: Remove the solvents under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.[7][8]

Data Summary

The efficiency of the acylation reaction can be influenced by various parameters. The following table summarizes expected outcomes based on different conditions.

CatalystReaction Time (h)Temperature (°C)Typical Yield (%)Purity Concerns
Pyridine only48-7225-4060-75Incomplete reaction, multiple partially acetylated products.
Pyridine + DMAP24-482580-90Higher conversion, but risk of side reactions if not controlled.
No Catalyst>7240-60<50Very slow and inefficient reaction.

Visual Guides

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and analysis of this compound.

G Start Start: Dry Acarbose Synthesis Acetylation Reaction (Acetic Anhydride, Pyridine) Start->Synthesis TLC_Monitor TLC Monitoring Synthesis->TLC_Monitor Is reaction complete? TLC_Monitor->Synthesis No Workup Reaction Quench & Aqueous Workup TLC_Monitor->Workup Yes Purification Silica Gel Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Storage Store Pure Product (-20°C, Dry) Analysis->Storage End End Storage->End

General experimental workflow for this compound.
Troubleshooting Low Yield

This decision tree provides a logical approach to diagnosing the cause of low reaction yields.

G Start Low Yield Observed CheckTLC Check Final TLC: Any Starting Material? Start->CheckTLC IncompleteRxn Diagnosis: Incomplete Reaction - Increase reaction time/temp - Check reagent excess CheckTLC->IncompleteRxn Yes CheckWorkup Review Workup Procedure: - Emulsion during extraction? - pH of washes? CheckTLC->CheckWorkup No LossWorkup Diagnosis: Product Loss - Break emulsions - Ensure washes are not  strongly basic/acidic CheckWorkup->LossWorkup Yes CheckPurity Check Acarbose Purity: - Was it dried properly? CheckWorkup->CheckPurity No WetReagent Diagnosis: Wet Reagent - Dry acarbose under high  vacuum before use CheckPurity->WetReagent No

Decision tree for troubleshooting low synthesis yield.
Mechanism of Action

This diagram illustrates the conversion of the this compound prodrug into active acarbose, which then inhibits its target enzyme.

G Prodrug This compound (Lipophilic Prodrug) Cell Cell Membrane Prodrug->Cell Passive Diffusion Esterases Intracellular Esterases Cell->Esterases Acarbose Acarbose (Active Drug) Esterases->Acarbose Hydrolysis (Deacetylation) Inhibition Inhibition Acarbose->Inhibition Enzyme α-Glucosidase (Target Enzyme) Inhibition->Enzyme

Prodrug activation and mechanism of action.

References

Technical Support Center: Acarbose Dodeca-acetate Solubility for Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing acarbose dodeca-acetate in their experiments, achieving optimal solubility is critical for generating reliable and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound for assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from acarbose?

This compound is a derivative of acarbose, an inhibitor of α-glucosidase used in the management of type 2 diabetes. In this compound, the hydroxyl groups of acarbose have been acetylated. This chemical modification significantly alters the compound's polarity, making it more soluble in organic solvents and less soluble in aqueous solutions compared to its parent compound, acarbose. It is often used as an intermediate in the synthesis of acarbose.

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents.[1] Published data indicates its solubility in:

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Tetrahydrofuran (THF)

In contrast, the parent compound, acarbose, is soluble in aqueous solutions like water and PBS, as well as organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).

Q3: I am having trouble dissolving this compound. What should I do?

If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:

  • Verify the Solvent: Ensure you are using one of the recommended organic solvents: Dichloromethane, Ethyl Acetate, or THF.[1]

  • Increase Solvent Volume: The concentration of your solution may be too high. Try increasing the volume of the solvent to aid dissolution.

  • Gentle Warming: Gently warming the solution in a water bath may enhance solubility. However, be cautious about potential degradation of the compound at elevated temperatures. Monitor the solution closely and avoid excessive heat.

  • Sonication: Using an ultrasonic bath can help to break down aggregates and improve the rate of dissolution.

  • Fresh Solvent: Ensure that your solvents are anhydrous and of high purity, as contaminants can sometimes affect solubility.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitation in Assay Buffer This compound is poorly soluble in aqueous solutions. Adding a stock solution in an organic solvent directly to an aqueous assay buffer can cause the compound to precipitate out.1. Use a Co-solvent: Prepare a higher concentration stock solution in a water-miscible organic solvent like DMSO (if compatibility is confirmed for your assay). When adding to the aqueous buffer, ensure the final concentration of the organic solvent is low enough to not affect your assay's performance (typically <1%).2. Serial Dilutions: Perform serial dilutions of your stock solution in a solvent that is miscible with your final assay buffer to gradually decrease the organic solvent concentration.3. Formulation with Surfactants: For in vivo or cell-based assays, consider formulating this compound with a small amount of a biocompatible surfactant like Tween 80 or in a vehicle like PEG300 and corn oil.[2]
Inconsistent Assay Results This could be due to incomplete dissolution of the compound, leading to inaccurate concentrations in your assay.1. Visual Inspection: Before use, always visually inspect your stock solution to ensure there are no visible particles.2. Fresh Stock Solutions: Prepare fresh stock solutions regularly. The stability of this compound in various organic solvents over long periods may not be fully characterized.3. Vortexing Before Use: Vortex the stock solution before making dilutions to ensure a homogenous mixture.
Difficulty Preparing a High-Concentration Stock Solution The solubility limit of this compound in the chosen solvent may have been exceeded.1. Consult Solubility Data: Refer to any available quantitative solubility data for the specific solvent you are using.2. Test Different Solvents: If a higher concentration is required, you may need to test the solubility in other compatible organic solvents.3. Prepare a Suspension: If a true solution at the desired concentration is not achievable, you may need to prepare a fine suspension for certain applications, ensuring it is well-mixed before each use.

Data Presentation

While specific quantitative solubility data for this compound is limited, the following table summarizes the known solubility of the parent compound, acarbose, which can provide some context.

Compound Solvent Solubility Reference
AcarboseDMSO~20 mg/mL
AcarboseDimethyl Formamide~20 mg/mL
AcarbosePBS (pH 7.2)~10 mg/mL
This compoundDichloromethaneSoluble[1]
This compoundEthyl AcetateSoluble[1]
This compoundTHFSoluble[1]

Experimental Protocols

As this compound is primarily an intermediate, detailed experimental protocols for its direct use in biological assays are not widely available. Researchers typically use the more water-soluble acarbose for such experiments. However, if using this compound is necessary, the following generalized protocol for preparing a stock solution can be adapted.

Protocol: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., Dichloromethane, Ethyl Acetate, or THF) to achieve the desired stock solution concentration.

  • Dissolution: Vortex the solution vigorously. If necessary, use a sonicator or gentle warming to aid dissolution. Visually confirm that all solid has dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation and degradation.

Visualizations

Logical Relationship for Solubility Troubleshooting

start Start: Dissolving This compound solvent Choose Solvent: DCM, Ethyl Acetate, or THF start->solvent dissolved Completely Dissolved? solvent->dissolved yes Yes dissolved->yes no No dissolved->no ready Stock Solution Ready for Use yes->ready troubleshoot Troubleshooting Steps no->troubleshoot increase_vol Increase Solvent Volume troubleshoot->increase_vol warm Gentle Warming troubleshoot->warm sonicate Sonication troubleshoot->sonicate increase_vol->dissolved warm->dissolved sonicate->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Workflow for Assay Preparation

start Prepare High Concentration Stock in Organic Solvent dilution Perform Serial Dilutions in a Miscible Co-solvent (e.g., DMSO) start->dilution final_dilution Final Dilution into Aqueous Assay Buffer dilution->final_dilution check_precipitate Check for Precipitation final_dilution->check_precipitate no_precipitate No Precipitation check_precipitate->no_precipitate precipitate Precipitation check_precipitate->precipitate assay_ready Solution Ready for Assay no_precipitate->assay_ready adjust Adjust Co-solvent Percentage or Lower Final Concentration precipitate->adjust adjust->final_dilution

Caption: Workflow for preparing this compound for aqueous assays.

References

Technical Support Center: Acarbose Dodeca-Acetate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acarbose dodeca-acetate.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

While direct studies on this compound are not extensively documented in the provided search results, it is reasonable to presume that the initial degradation step involves the hydrolysis of the acetate groups, yielding acarbose. Subsequently, the degradation of the acarbose core is primarily understood to occur through microbial-mediated pathways in the gut.[1][2] The key degradation products of acarbose are:

  • Acarviosine-glucose (M1) [3][4]

  • Acarviosine (M2) [3][4]

These products result from the enzymatic action of acarbose-preferred glucosidase (Apg), an enzyme found in gut bacteria such as Klebsiella grimontii.[3][5][6] Another identified pathway for acarbose inactivation in the human microbiome is phosphorylation, which is facilitated by microbiome-derived acarbose kinases (Maks).[2]

Q2: What are the primary factors that contribute to the degradation of acarbose?

The primary factor in the degradation of acarbose is the presence of gut microbiota.[1][2] Specifically, the enzyme acarbose-preferred glucosidase (Apg) plays a significant role in its breakdown.[3][7] Forced degradation studies have also been conducted to assess the stability of acarbose under various stress conditions, which can be relevant for formulation and storage. These conditions include:

  • Acidic and alkaline conditions [8][9]

  • Oxidative stress (e.g., hydrogen peroxide) [8][9]

  • Thermal stress [8][9]

  • Photolytic stress (exposure to light) [8][9]

Q3: How can I analyze the degradation products of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for separating and quantifying acarbose and its degradation products.[10][11] Methods using both UV detection and Charged Aerosol Detection (CAD) have been developed.[12] A stability-indicating HPLC method is crucial to ensure that the analytical method can distinguish the intact drug from its degradation products.[10][11]

Troubleshooting Guides

Issue: Unexpected peaks observed in HPLC chromatogram during stability studies.

Possible Cause 1: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm the identity of the unexpected peaks by comparing their retention times with those of known acarbose degradation products (acarviosine-glucose and acarviosine) if standards are available.

    • If standards are unavailable, consider using mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them to the expected masses of degradation products.[4]

    • Review the stress conditions (pH, temperature, light exposure) of your experiment to identify the likely cause of degradation.

Possible Cause 2: Interference from excipients or sample matrix.

  • Troubleshooting Steps:

    • Analyze a placebo formulation (without this compound) under the same conditions to see if any peaks from the excipients co-elute with the degradation products.

    • Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve the resolution between the drug, its degradation products, and any interfering peaks.

Quantitative Data from Forced Degradation Studies

The following table summarizes typical conditions used in forced degradation studies of acarbose, which can be adapted for this compound. The percentage of degradation will vary depending on the specific conditions and duration of the study.

Stress ConditionReagent/ParameterTypical Concentration/LevelReference
Acid HydrolysisHydrochloric Acid (HCl)0.1 M
Base HydrolysisSodium Hydroxide (NaOH)0.1 M[11]
Oxidative DegradationHydrogen Peroxide (H₂O₂)0.3%[11]
Thermal DegradationDry HeatVaries (e.g., 60-80°C)[9]
Photolytic DegradationUV LightVaries[8][9]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Acarbose Analysis

This protocol is based on established methods for the analysis of acarbose and can be adapted for this compound.[10][11]

1. Materials and Reagents:

  • Acarbose reference standard

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate

  • Dibasic sodium phosphate

  • Purified water (HPLC grade)

  • Hydrochloric acid

  • Sodium hydroxide

  • Hydrogen peroxide

2. Instrumentation:

  • HPLC system with a UV detector

  • Column: Lichrospher®-100-NH2, 5 µm, 250 x 4.6 mm i.d.[10][11]

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:0.007 M Phosphate Buffer (pH 6.7) (750:250, v/v)[10][11]

  • Flow Rate: 2 mL/min[10][11]

  • Detection Wavelength: 210 nm[10][11]

  • Column Temperature: 35°C[10][11]

  • Injection Volume: 10 µL[10][11]

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of acarbose reference standard in purified water. Further dilute to achieve a working concentration within the linear range of the method (e.g., 2.5–20 mg/mL).[11]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in purified water to achieve a known concentration.

  • Forced Degradation Samples: Subject the sample solutions to stress conditions as outlined in the quantitative data table. Neutralize the acidic and basic solutions before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas for acarbose and any degradation products.

  • Assess the peak purity of the acarbose peak in the stressed samples using a diode array detector to ensure no co-elution of degradation products.[10][11]

Visualizations

Microbial Degradation Pathway of Acarbose

The following diagram illustrates the two-step hydrolysis of acarbose by the enzyme acarbose-preferred glucosidase (Apg).

Acarbose_Degradation Acarbose Acarbose Apg1 Apg (Step 1) Acarbose->Apg1 M1 Acarviosine-glucose (M1) Apg2 Apg (Step 2) M1->Apg2 M2 Acarviosine (M2) Apg1->M1 Hydrolysis Apg2->M2 Hydrolysis

Acarbose degradation by Apg enzyme.

References

Technical Support Center: Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acarbose dodeca-acetate. This guide is intended for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guides to assist you in the successful handling and storage of this compound in your experiments.

Product Information and Storage

This compound is the fully acetylated derivative of acarbose, often used as an intermediate in the synthesis of acarbose analogs or other derivatives. Its physical and chemical properties differ significantly from its parent compound, acarbose.

Physical and Chemical Properties
PropertyValueSource
Appearance Off-white Solid[1]
Molecular Formula C₄₉H₆₇NO₃₀[1]
Molecular Weight 1150.04 g/mol [1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, THF[1]
Storage Temperature -20°C[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[1] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to further prevent degradation.

Q2: How should I prepare solutions of this compound?

A2: Solutions should be prepared fresh for each experiment. Use anhydrous solvents such as dichloromethane, ethyl acetate, or THF.[1] It is recommended to handle the solid and prepare solutions in a dry environment, such as a glove box, to minimize exposure to moisture, which can lead to hydrolysis of the acetate groups.

Q3: Is this compound soluble in water or alcohols like methanol and ethanol?

A3: this compound is not readily soluble in water due to the hydrophobic nature of the twelve acetate groups. While it may have some solubility in alcohols, these are protic solvents and can contribute to the hydrolysis of the acetate esters over time. For applications requiring a protic solvent, it is crucial to use the solution immediately after preparation and consider the potential for deacetylation.

Q4: How can I monitor the purity and stability of this compound?

A4: The purity and stability of this compound can be monitored using thin-layer chromatography (TLC) on silica gel.[2][3] A solvent system such as benzene-methanol can be effective for separating the fully acetylated compound from any partially or fully deacetylated impurities.[2][3] The spots can be visualized using a suitable stain, such as one that detects carbohydrate acetates.[2][3]

Troubleshooting Guide

The primary challenge in working with this compound is preventing the hydrolysis of its acetate ester groups. The troubleshooting guide below addresses common issues related to potential degradation.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing inconsistent or unexpected results in your experiments, it may be due to the degradation of this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor Solubility in Aprotic Solvents

If you are experiencing difficulty dissolving this compound in the recommended solvents (dichloromethane, ethyl acetate, THF), it may indicate the presence of impurities.

Troubleshooting Steps:

  • Verify Solvent Quality: Ensure that the solvents are anhydrous. The presence of water can affect solubility and promote hydrolysis.

  • Check for Impurities: Partially or fully deacetylated forms of this compound will be more polar and less soluble in non-polar aprotic solvents. Analyze the solid material by TLC to check for the presence of polar impurities that remain at the baseline.

  • Gentle Warming: Gentle warming of the solvent may aid dissolution. However, avoid excessive heat, as this can accelerate degradation.

Issue 3: Appearance of New Spots on TLC During Reaction Monitoring

The appearance of new, more polar spots on a TLC plate during a reaction can indicate either the desired product formation or degradation of the starting material.

Logical Relationship Diagram:

start New Polar Spot(s) on TLC is_product Is the new spot the expected product? start->is_product continue_reaction Continue Reaction Monitoring is_product->continue_reaction Yes is_degradation Is the reaction run under acidic or basic conditions? is_product->is_degradation No hydrolysis_likely Hydrolysis of Acetate Groups is Likely is_degradation->hydrolysis_likely Yes use_anhydrous Ensure Anhydrous Conditions is_degradation->use_anhydrous No (Neutral) neutralize_reaction Consider Neutralizing Reaction Conditions if Possible hydrolysis_likely->neutralize_reaction

Caption: Decision diagram for analyzing new spots on a TLC plate.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound.

Protocol: Preparation of a Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous solvent (e.g., Dichloromethane)

    • Volumetric flask

    • Syringe or cannula for solvent transfer

    • Inert atmosphere (optional, but recommended)

  • Procedure:

    • Dry the volumetric flask in an oven and cool under a stream of inert gas or in a desiccator.

    • Weigh the desired amount of this compound and add it to the volumetric flask.

    • Under an inert atmosphere if possible, add a portion of the anhydrous solvent to the flask.

    • Gently swirl the flask to dissolve the solid. Sonication may be used cautiously to aid dissolution.

    • Once dissolved, add anhydrous solvent to the calibration mark.

    • Stopper the flask and invert several times to ensure a homogenous solution.

    • Use the solution immediately. Do not store solutions for extended periods, even at low temperatures, as hydrolysis can still occur.

Protocol: Monitoring a Reaction by TLC
  • Materials:

    • Silica gel TLC plate

    • Developing chamber

    • Mobile phase (e.g., benzene-methanol mixture)

    • Capillary tubes for spotting

    • Staining solution (e.g., a carbohydrate acetate stain)

    • Heat gun or hot plate for visualization

  • Procedure:

    • Prepare the developing chamber by adding the mobile phase and allowing the atmosphere to saturate.

    • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting material (this compound) as a reference.

    • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

    • Remove the plate and mark the solvent front.

    • Dry the plate thoroughly.

    • Dip the plate in the staining solution and then heat gently to visualize the spots.

    • Compare the spots from the reaction mixture to the starting material to assess the progress of the reaction and check for any degradation products (which would typically be more polar and have a lower Rf value).[2][3]

References

Technical Support Center: Acarbose Dodeca-Acetate Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acarbose dodeca-acetate research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this peracetylated oligosaccharide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a fully acetylated derivative of acarbose, an alpha-glucosidase inhibitor used in the management of type 2 diabetes. In a research context, it primarily serves as a non-polar, protected intermediate in the chemical synthesis or modification of acarbose and its analogs. The acetyl groups render the molecule more soluble in organic solvents, facilitating reactions and purification steps that are challenging with the highly polar parent compound.

Q2: What are the basic physicochemical properties of this compound?

While extensive data is not widely published, the following properties have been reported:

PropertyValueSource
Molecular Formula C49H67NO30[1]
Molecular Weight 1150.04 g/mol [1]
Appearance Off-white solid[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, THF[1]
Storage Store at -20°C[1]

Q3: Why is the peracetylated form of acarbose used instead of acarbose itself for certain experiments?

The twelve acetyl groups on this compound mask the polar hydroxyl groups of the parent acarbose. This chemical modification is crucial for several reasons:

  • Enhanced Solubility: It significantly increases solubility in common organic solvents, making it more amenable to synthetic transformations.

  • Protecting Group Strategy: The acetyl groups act as protecting groups, preventing unwanted side reactions at the hydroxyl positions during chemical modifications on other parts of the molecule.

  • Improved Purification: The reduced polarity allows for purification using standard chromatographic techniques like silica gel chromatography or reversed-phase HPLC, which are less effective for the highly polar acarbose.[2]

Troubleshooting Guides

Synthesis & Purification

Problem: Incomplete acetylation during synthesis.

  • Possible Cause: Insufficient acylating reagent, presence of moisture which consumes the reagents, or suboptimal reaction time and temperature.

  • Troubleshooting Steps:

    • Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use a significant excess of the acetylating agent (e.g., acetic anhydride) and a suitable catalyst/base (e.g., pyridine or indium triflate).[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • For substrates with low solubility in the reaction medium, gentle heating may be required.[3]

Problem: Difficulty in purifying the final product.

  • Possible Cause: Co-elution of closely related impurities, such as incompletely acetylated species or anomers.[4]

  • Troubleshooting Steps:

    • Chromatography Selection: For closely related impurities, standard silica gel chromatography may be insufficient. Consider using reversed-phase HPLC with C18, pentafluorophenyl (PFP), or phenyl hexyl stationary phases for better separation.[4][5]

    • Solvent System Optimization: In reversed-phase HPLC, switching the organic modifier from acetonitrile to methanol can enhance separation on PFP or phenyl hexyl columns by promoting π-π interactions.[5]

    • Recycling HPLC: For extremely challenging separations, alternate-pump recycling HPLC can increase the effective column length and improve resolution between anomers or regioisomers.[4]

Handling & Stability

Problem: Product degradation or appearance of unexpected byproducts during workup or storage.

  • Possible Cause: Hydrolysis or migration of acetyl groups. Acetyl groups on carbohydrates can be labile, especially under acidic or basic conditions.[6][7]

  • Troubleshooting Steps:

    • Neutral pH: During aqueous workups, ensure the pH is maintained close to neutral to prevent premature deacetylation.

    • Avoid Strong Acids/Bases: Be cautious with reaction conditions and workup procedures that involve strong acids or bases, as this can lead to the removal or migration of acetyl groups.[8]

    • Proper Storage: Store the purified compound at -20°C under anhydrous conditions to maintain its integrity.[1]

Characterization

Problem: Ambiguous or complex NMR spectra.

  • Possible Cause: Significant signal overlap in the 1H NMR spectrum is common for complex oligosaccharides, even in their acetylated form.[9]

  • Troubleshooting Steps:

    • 2D NMR Techniques: Utilize two-dimensional NMR experiments such as COSY, TOCSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity within the molecule.

    • High-Field NMR: If available, acquiring spectra on a higher field spectrometer (e.g., 900 MHz) can significantly improve spectral dispersion and reduce signal overlap.[9]

    • 13C NMR: Analyze the 13C NMR spectrum, particularly the carbonyl region, to confirm the number of acetyl groups.

Biological Assays

Problem: Low or no biological activity observed in an assay designed for acarbose.

  • Possible Cause: The acetyl groups may sterically hinder the molecule from binding to its target enzyme (e.g., α-glucosidase). The altered solubility profile may also lead to poor availability in aqueous assay buffers.

  • Troubleshooting Steps:

    • Deacetylation: If the goal is to assess the activity of the acarbose core, a deacetylation step is necessary prior to the biological assay. This can be achieved using methods like the Zemplén deacetylation (sodium methoxide in methanol).

    • Pro-drug Consideration: this compound could be considered a pro-drug. If used in cell-based assays or in vivo, cellular esterases might cleave the acetyl groups to release the active acarbose. This potential activation should be considered in the experimental design.

    • Assay Interference: Be aware that acetylated compounds can sometimes interfere with certain assay formats (e.g., fluorescence-based readouts).[10] Run appropriate controls to check for assay artifacts.

Experimental Protocols

Key Experiment: Deacetylation of this compound

This protocol describes the removal of the acetyl protecting groups to yield the parent acarbose.

Materials:

  • This compound

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH

  • Amberlite® IR120 (H⁺ form) resin

  • Thin Layer Chromatography (TLC) supplies (silica plates, appropriate solvent system)

Methodology:

  • Dissolve this compound in anhydrous methanol (approx. 10 mg/mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of 0.5 M sodium methoxide in methanol dropwise to the solution.

  • Monitor the reaction by TLC. The product (acarbose) will have a much lower Rf value (more polar) than the starting material.

  • Once the reaction is complete (typically 1-4 hours), add Amberlite® IR120 (H⁺ form) resin to the reaction mixture to neutralize the sodium methoxide. The pH should be approximately 7.

  • Stir for 15 minutes, then filter the resin and wash it with a small amount of methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deacetylated acarbose.

  • Characterize the final product using NMR or Mass Spectrometry to confirm complete deacetylation.

Visualizations

Experimental Workflow: Synthesis to Bioassay

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Acarbose Acarbose Acetylation Peracetylation (e.g., Ac2O, Pyridine) Acarbose->Acetylation Crude_Product Crude Acarbose Dodeca-acetate Acetylation->Crude_Product Purification Purification (Reversed-Phase HPLC) Crude_Product->Purification Pure_Product Pure Acarbose Dodeca-acetate Purification->Pure_Product NMR NMR (1H, 13C, 2D) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Deacetylation Deacetylation (Zemplén conditions) Pure_Product->Deacetylation Final_Acarbose Acarbose (Active form) Deacetylation->Final_Acarbose Bioassay Biological Assay (α-glucosidase inhibition) Final_Acarbose->Bioassay

Caption: Workflow from acarbose to its peracetylated form for purification and subsequent deprotection for biological evaluation.

Troubleshooting Logic: Incomplete Acetylation

G Start Incomplete Acetylation Observed via TLC/NMR Check_Moisture Was the reaction run under anhydrous conditions? Start->Check_Moisture Check_Reagents Was a sufficient excess of acylating reagent used? Check_Moisture->Check_Reagents Yes Solution_Moisture Action: Dry all glassware and solvents. Use an inert atmosphere. Check_Moisture->Solution_Moisture No Check_Time Was the reaction monitored to completion? Check_Reagents->Check_Time Yes Solution_Reagents Action: Increase the equivalents of acetic anhydride and base. Check_Reagents->Solution_Reagents No Solution_Time Action: Extend reaction time and monitor progress via TLC. Check_Time->Solution_Time No End Problem Solved Check_Time->End Yes Solution_Moisture->End Solution_Reagents->End Solution_Time->End

References

Technical Support Center: Acarbose In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided in this technical support center pertains to acarbose , the active anti-diabetic drug. "Acarbose dodeca-acetate" is an intermediate in the chemical synthesis of acarbose and is not intended for direct in vivo use. The following guidelines are for researchers using the active form, acarbose, in their experiments.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo administration of acarbose.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for acarbose in vivo?

Acarbose is an alpha-glucosidase inhibitor.[1][2][3] It acts locally in the gastrointestinal tract to competitively and reversibly inhibit enzymes such as pancreatic alpha-amylase and brush border alpha-glucosidases (e.g., sucrase, maltase).[3][4][5] This inhibition delays the enzymatic digestion of complex carbohydrates into absorbable monosaccharides like glucose.[6] Consequently, the postprandial rise in blood glucose is blunted.[4]

Q2: What is the bioavailability of acarbose?

Acarbose has very low systemic bioavailability, with less than 2% of the active drug being absorbed from the gastrointestinal tract.[4] Its primary site of action is within the gut.[4]

Q3: What are the common gastrointestinal side effects observed with acarbose administration in vivo, and how can they be mitigated?

The most common side effects are gastrointestinal and include flatulence, diarrhea, and abdominal distension.[6] These effects are due to the fermentation of undigested carbohydrates by colonic bacteria. To mitigate these effects, it is recommended to start with a low dose and gradually titrate upwards.[1] Administering acarbose with the first bite of a meal can also help.[3]

Q4: Can acarbose cause hypoglycemia?

When used as a monotherapy, acarbose does not cause hypoglycemia.[4] However, if it is used in combination with other anti-diabetic agents that can cause hypoglycemia (e.g., sulfonylureas, insulin), the risk of hypoglycemia is increased.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in blood glucose response - Inconsistent timing of acarbose administration relative to meals.- Variation in the carbohydrate content of the diet.- Administer acarbose consistently with the first bite of each main meal.[3]- Standardize the carbohydrate content and composition of the experimental diet.
Severe gastrointestinal distress (diarrhea, bloating) - Initial dose is too high.- High sucrose or complex carbohydrate content in the diet.- Start with a lower dose and gradually increase it over several days or weeks.[1]- Ensure the diet is not excessively high in complex carbohydrates or sucrose.
Lack of significant effect on postprandial glucose - Insufficient dose.- Incorrect timing of administration.- Low carbohydrate content in the meal.- Titrate the dose upwards to an effective level, monitoring for side effects.- Ensure acarbose is given immediately before or with the first bite of the meal.[3]- Acarbose requires the presence of carbohydrates to be effective; ensure the meal contains a sufficient amount of complex carbohydrates.[3]
Weight loss in experimental animals - Caloric loss due to malabsorption of carbohydrates.- Reduced food intake due to gastrointestinal discomfort.- Monitor food intake and body weight regularly.- If weight loss is significant and unintended, consider adjusting the dose or diet.- Ensure the diet is palatable and that animals have easy access to food and water.

Experimental Protocols

Oral Gavage Administration of Acarbose in Rodents
  • Preparation of Acarbose Solution:

    • Acarbose is soluble in water.[3]

    • Prepare a fresh solution of acarbose in sterile water or a suitable vehicle (e.g., 0.5% carboxymethylcellulose) on the day of the experiment.

    • The concentration of the solution should be calculated based on the desired dosage and the volume to be administered.

  • Dosing:

    • The typical starting dose for rodents can vary, but a common approach is to begin with a lower dose (e.g., 10 mg/kg) and titrate upwards.

    • The final dose will depend on the specific research question and the animal model being used.

  • Administration:

    • Administer the acarbose solution via oral gavage immediately before providing a meal containing complex carbohydrates.

    • The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).

  • Monitoring:

    • Monitor blood glucose levels at baseline and at various time points post-meal (e.g., 30, 60, 90, and 120 minutes) to assess the effect on postprandial glucose excursions.

    • Observe the animals for any signs of gastrointestinal distress.

Visualizations

Acarbose_Mechanism_of_Action Complex Carbohydrates (Starch, Sucrose) Complex Carbohydrates (Starch, Sucrose) Alpha-Glucosidase Enzymes (in Small Intestine) Alpha-Glucosidase Enzymes (in Small Intestine) Complex Carbohydrates (Starch, Sucrose)->Alpha-Glucosidase Enzymes (in Small Intestine) Digestion Monosaccharides (Glucose) Monosaccharides (Glucose) Alpha-Glucosidase Enzymes (in Small Intestine)->Monosaccharides (Glucose) Acarbose Acarbose Acarbose->Alpha-Glucosidase Enzymes (in Small Intestine) Inhibits Glucose Absorption Glucose Absorption Monosaccharides (Glucose)->Glucose Absorption Reduced Postprandial Hyperglycemia Reduced Postprandial Hyperglycemia Glucose Absorption->Reduced Postprandial Hyperglycemia

Caption: Mechanism of Acarbose Action in the Small Intestine.

Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Data Collection cluster_3 Analysis Animal Acclimatization Animal Acclimatization Prepare Acarbose Solution Prepare Acarbose Solution Prepare Standardized Meal Prepare Standardized Meal Baseline Blood Glucose Measurement Baseline Blood Glucose Measurement Prepare Standardized Meal->Baseline Blood Glucose Measurement Administer Acarbose (Oral Gavage) Administer Acarbose (Oral Gavage) Baseline Blood Glucose Measurement->Administer Acarbose (Oral Gavage) Provide Meal Provide Meal Administer Acarbose (Oral Gavage)->Provide Meal Post-Meal Blood Glucose Monitoring (e.g., 30, 60, 90, 120 min) Post-Meal Blood Glucose Monitoring (e.g., 30, 60, 90, 120 min) Provide Meal->Post-Meal Blood Glucose Monitoring (e.g., 30, 60, 90, 120 min) Observe for Side Effects Observe for Side Effects Post-Meal Blood Glucose Monitoring (e.g., 30, 60, 90, 120 min)->Observe for Side Effects Data Analysis and Interpretation Data Analysis and Interpretation Observe for Side Effects->Data Analysis and Interpretation

References

Technical Support Center: Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acarbose dodeca-acetate. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What is a standard protocol for the synthesis of this compound from acarbose?

Experimental Protocol: General Peracetylation of Carbohydrates [1]

  • Dissolve acarbose in dry pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding methanol.

  • Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude this compound.

Q2: My this compound synthesis has a low yield. What are the possible causes and solutions?

A2: Low yields in the acetylation of acarbose can stem from several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or the excess of acetic anhydride.[3] The solubility of the starting material, acarbose, in the reaction solvent can also limit the reaction's efficiency.[4] Side reactions, such as the reaction of pyridine with acetic anhydride, can also consume reagents.[5] Finally, losses during the workup and purification steps can significantly impact the final yield. Careful extraction and chromatographic purification are crucial.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Increase reaction time and monitor by TLC until the starting material is consumed.- Increase the equivalents of acetic anhydride.- Ensure anhydrous conditions, as water will quench the acetic anhydride.
Poor Solubility - While pyridine is a common solvent, exploring co-solvents to improve acarbose solubility could be beneficial. However, this may require significant methods development.
Side Reactions - Maintain a low reaction temperature during the addition of acetic anhydride to minimize side product formation.
Product Loss During Workup - Ensure complete extraction of the product from the aqueous washes by using an appropriate organic solvent.- Minimize the number of transfer steps.
Inefficient Purification - Optimize the chromatographic conditions (see Purification section below).
Purification

Q3: How can I purify this compound?

A3: this compound, being a hydrophobic derivative of the polar acarbose, is well-suited for purification by reversed-phase column chromatography.[6] Silica gel chromatography is a standard method for purifying acetylated organic compounds.

General Purification Protocol: Silica Gel Chromatography

  • Load the crude this compound onto a silica gel column.

  • Elute with a gradient of ethyl acetate in hexane or a similar solvent system.

  • Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Q4: I am seeing multiple spots on the TLC after purification. What could they be?

A4: Multiple spots on a TLC plate after purification could indicate the presence of several impurities. These may include unreacted acarbose (which would likely remain at the baseline in a normal phase system), partially acetylated acarbose intermediates, or byproducts from the reaction. The presence of α- and β-anomers of the per-O-acetylated product can also lead to multiple spots.[4] Adjusting the solvent system for your chromatography or using a more efficient column could improve separation.

Analysis and Characterization

Q5: What analytical techniques are suitable for characterizing this compound?

A5: The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and assess the completeness of the acetylation. In the ¹H NMR spectrum, the disappearance of the broad hydroxyl protons and the appearance of sharp singlet peaks for the acetyl protons around 2 ppm are indicative of successful acetylation.[7][8]

  • HPLC: HPLC is used to determine the purity of the compound. Due to the hydrophobic nature of the acetyl groups, reversed-phase HPLC is a suitable method.

Q6: What are the recommended HPLC conditions for analyzing this compound?

A6: While a specific method for this compound is not detailed in the provided search results, methods for acarbose and other oligosaccharides can be adapted. A C18 column is a common choice for reversed-phase separation of protected carbohydrates.[6][9]

ParameterRecommended Conditions
Column Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile and water gradient. A typical starting point could be a gradient of 50-90% acetonitrile.
Flow Rate 0.8 - 2.0 mL/min
Detection UV at 200-230 nm[10] or Charged Aerosol Detection (CAD) for more universal detection.[11]
Column Temperature 30 - 45°C

Q7: My HPLC chromatogram shows a broad peak or multiple peaks. What could be the issue?

A7: Peak broadening or splitting in the HPLC analysis of this compound can be due to several factors. The presence of multiple anomers can lead to peak splitting. On-column degradation, though less likely for the stable acetylated form, is a possibility. Issues with the HPLC system, such as a void in the column or an inappropriate mobile phase, can also cause poor peak shape.

Potential CauseTroubleshooting Steps
Anomers - This is inherent to the sample and may require specialized chromatographic conditions for separation or acceptance of a broader peak for quantification.
Column Issues - Flush the column or replace it if it's old or has been subjected to harsh conditions.- Ensure the column is properly packed.
Mobile Phase - Ensure the mobile phase components are miscible and properly degassed.- Adjust the mobile phase composition to improve peak shape.
Sample Overload - Reduce the injection volume or the concentration of the sample.[11]

Experimental Workflows and Diagrams

Below are diagrams illustrating key experimental processes and relationships relevant to working with this compound.

Acarbose Acarbose Acetylation Acetylation (Acetic Anhydride, Pyridine) Acarbose->Acetylation Acarbose_Dodeca_acetate This compound Acetylation->Acarbose_Dodeca_acetate Deacetylation Deacetylation Acarbose_Dodeca_acetate->Deacetylation Deacetylation->Acarbose Regeneration

Caption: Relationship between acarbose and this compound.

cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis A 1. Dissolve Acarbose in Pyridine B 2. Add Acetic Anhydride A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quench with Methanol C->D E 5. Solvent Evaporation D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Silica Gel Chromatography G->H I 9. Fraction Collection (TLC guided) H->I J 10. Solvent Evaporation I->J K 11. HPLC Analysis (Purity) J->K L 12. NMR Spectroscopy (Structure)

Caption: Experimental workflow for this compound.

References

Technical Support Center: Acarbose Dodeca-acetate and Cellular Responsiveness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acarbose dodeca-acetate in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from acarbose?

Acarbose is a complex oligosaccharide that acts as an inhibitor of alpha-glucosidase enzymes. Due to its hydrophilic nature, its permeability across cell membranes is limited. This compound is a more lipophilic derivative of acarbose, where the hydroxyl groups have been acetylated. This increased lipophilicity is intended to enhance its ability to cross cellular membranes in in vitro experiments, allowing for the study of its intracellular effects beyond its well-known extracellular inhibition of alpha-glucosidases. Inside the cell, it is presumed that cellular esterases hydrolyze the acetate groups, releasing the active acarbose.

Q2: Is cellular resistance to acarbose commonly reported?

In clinical settings, resistance to acarbose is not a documented issue. Its mechanism of action, which involves the competitive inhibition of intestinal alpha-glucosidase, does not typically lead to the development of resistance in the way that other drugs might. However, in a cell culture environment, observing a lack of expected biological effect could be due to a variety of experimental factors rather than true cellular resistance.

Q3: What are the potential intracellular targets of acarbose?

While the primary targets of acarbose are alpha-glucosidase enzymes, studies on related compounds and metabolic modulators suggest potential indirect effects on intracellular signaling pathways. These may include the AMP-activated protein kinase (AMPK) pathway, which is a key sensor of cellular energy status.

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cell line.

  • Question: I've treated my cells with this compound, but I'm not seeing the expected downstream effects on my pathway of interest. What could be the problem?

  • Answer: There are several potential reasons for a lack of observable effect:

    • Insufficient intracellular conversion: The conversion of this compound to its active form, acarbose, depends on the activity of intracellular esterases. The expression and activity of these enzymes can vary significantly between cell lines.

    • Drug efflux: Cells may be actively transporting the compound out via efflux pumps such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs).

    • Incorrect dosage: The optimal concentration for intracellular activity may be different from that used for inhibiting extracellular enzymes. A dose-response experiment is recommended.

    • Cell line characteristics: The signaling pathway you are investigating may not be sensitive to modulation by acarbose in your specific cell line.

Issue 2: High variability between replicate experiments.

  • Question: My results with this compound are inconsistent across experiments. How can I improve reproducibility?

  • Answer: High variability can stem from several sources:

    • Compound stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Assay conditions: Minor variations in incubation time, temperature, and cell density can lead to significant differences in results. Standardize your protocol meticulously.

Experimental Protocols

Protocol 1: In Vitro Alpha-Glucosidase Inhibition Assay

This protocol is adapted for a 96-well plate format to screen for inhibitors of alpha-glucosidase activity.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Acarbose (as a positive control) or this compound

  • 50 mM Phosphate buffer (pH 6.8)

  • 1 M Sodium carbonate (Na₂CO₃) to stop the reaction

  • 96-well microplate reader

Procedure:

  • Prepare a solution of alpha-glucosidase in phosphate buffer (e.g., 0.2 U/mL).

  • In a 96-well plate, add 20 µL of your test compound (this compound at various concentrations) or the positive control (acarbose). For the enzyme control well, add 20 µL of phosphate buffer.

  • Add 20 µL of the alpha-glucosidase solution to each well except for the blank.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 1 mM pNPG to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 2: Assessment of Intracellular Esterase Activity

This protocol provides a general method to estimate the ability of a cell line to hydrolyze acetate esters, which is crucial for the activation of this compound.

Materials:

  • 4-Nitrophenyl acetate (4-NPA)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Culture your cells of interest to ~80-90% confluency.

  • Prepare a cell lysate using a suitable lysis buffer.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add a standardized amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

  • Add phosphate buffer to bring the total volume to 180 µL.

  • Initiate the reaction by adding 20 µL of 10 mM 4-NPA.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C.

  • The rate of increase in absorbance is proportional to the esterase activity.

Quantitative Data Summary

CompoundTarget EnzymeIC50 ValueReference Cell/Assay Condition
Acarboseα-glucosidase (S. cerevisiae)2.77 ± 0.09 mg/mLIn vitro chromogenic assay
Bavachalconeα-glucosidase (S. cerevisiae)15.35 ± 0.57 µg/mLIn vitro chromogenic assay[1][2]
Assay ParameterRecommended Condition
Enzyme Concentration0.55 U/mL
Substrate Concentration (pNPG)111.5 µM
Incubation Time17.5 min
Incubation Temperature37°C

Visualizations

cluster_0 Mechanism of Acarbose Action Complex Carbohydrates Complex Carbohydrates Alpha-glucosidase Alpha-glucosidase Complex Carbohydrates->Alpha-glucosidase Substrate for Glucose Glucose Alpha-glucosidase->Glucose Digests to Acarbose Acarbose Acarbose->Alpha-glucosidase Competitively Inhibits

Caption: Competitive inhibition of alpha-glucosidase by acarbose.

cluster_1 Troubleshooting Workflow for Lack of Cellular Effect Start Start No Effect Observed No Effect Observed Start->No Effect Observed Check Esterase Activity Check Esterase Activity No Effect Observed->Check Esterase Activity Sufficient Activity? Sufficient Activity? Check Esterase Activity->Sufficient Activity? Perform Dose-Response Perform Dose-Response Effect at Higher Doses? Effect at Higher Doses? Perform Dose-Response->Effect at Higher Doses? Test Efflux Pump Inhibition Test Efflux Pump Inhibition Effect with Inhibitor? Effect with Inhibitor? Test Efflux Pump Inhibition->Effect with Inhibitor? Consider Alternative Cell Line Consider Alternative Cell Line Sufficient Activity?->Perform Dose-Response Yes Sufficient Activity?->Consider Alternative Cell Line No Effect at Higher Doses?->Test Efflux Pump Inhibition No Optimize Dose Optimize Dose Effect at Higher Doses?->Optimize Dose Yes Effect with Inhibitor?->Consider Alternative Cell Line No Efflux is a Factor Efflux is a Factor Effect with Inhibitor?->Efflux is a Factor Yes

Caption: A logical workflow for troubleshooting experiments.

cluster_2 Potential Intracellular Signaling Pathway Modulation Acarbose (intracellular) Acarbose (intracellular) Metabolic Stress Metabolic Stress Acarbose (intracellular)->Metabolic Stress Induces Increased AMP/ATP Ratio Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK Activates Downstream Effects Downstream Effects AMPK->Downstream Effects Phosphorylates Targets Metabolic Stress->Increased AMP/ATP Ratio

Caption: Hypothesized activation of the AMPK pathway by acarbose.

References

minimizing off-target effects of acarbose dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Acarbose dodeca-acetate is primarily documented as a synthetic intermediate in the production of acarbose. As such, there is a lack of direct research on its biological effects. This technical support guide is based on the inferred properties of this compound as a likely cell-permeable derivative of acarbose. The acetylation of hydroxyl groups in acarbose would increase its lipophilicity, potentially leading to greater intracellular accumulation and, consequently, off-target effects not typically observed with the poorly absorbed parent compound, acarbose. The following FAQs, troubleshooting guides, and protocols are therefore hypothetical and based on the known intracellular effects of acarbose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from acarbose?

This compound is a fully acetylated derivative of acarbose. While acarbose is a hydrophilic α-glucosidase inhibitor that acts primarily in the gastrointestinal tract with minimal systemic absorption, the addition of twelve acetate groups to this compound is presumed to increase its lipophilicity. This chemical modification would likely enhance its ability to cross cell membranes, leading to intracellular activity, in contrast to the localized action of acarbose.

Q2: What are the potential off-target effects of this compound inside a cell?

Based on intracellular effects observed with high concentrations of acarbose in experimental settings, this compound might exhibit the following off-target effects:

  • Lysosomal Dysfunction: Acarbose has been shown to be a competitive inhibitor of mammalian lysosomal acid α-D-glucosidases.[1] Intracellular accumulation of this compound could therefore lead to the inhibition of these enzymes, resulting in lysosomal glycogen storage, a condition that mimics glycogenosis type II (Pompe's disease) at a cellular level.[2][3]

  • Alteration of Signaling Pathways: Studies have indicated that acarbose can modulate intracellular signaling cascades. These include the Akt/eNOS pathway, which is crucial for cell survival and nitric oxide production, and MAPK pathways (MEK1-ERK1/2 and p38-MAPK), which are involved in cellular processes like proliferation, differentiation, and stress responses.[4][5]

  • Induction of Autophagy: While direct evidence is limited, compounds that induce lysosomal stress are often linked to alterations in autophagy, the cellular process for degrading and recycling damaged components. Researchers should be aware of potential impacts on autophagic flux.

Q3: I am observing unexpected cellular phenotypes. What could be the cause?

Unexpected phenotypes when using this compound could stem from its off-target activities. For example:

  • Increased vacuolization might indicate lysosomal glycogen accumulation.

  • Changes in cell proliferation or viability could be linked to effects on the MAPK or Akt signaling pathways.

  • Altered responses to cellular stress might suggest modulation of autophagy.

It is crucial to perform control experiments to dissect these potential off-target effects.

Troubleshooting Guides

Observed Problem Potential Cause Troubleshooting Steps
High cytotoxicity or unexpected cell death. This compound may have off-target effects on cell viability, possibly through disruption of lysosomal function or signaling pathways.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Assess cell viability using multiple methods (e.g., MTT assay, trypan blue exclusion). 3. Evaluate markers of apoptosis (e.g., caspase-3 cleavage) and necrosis (e.g., LDH release).
Appearance of cytoplasmic vacuoles. Inhibition of lysosomal acid α-glucosidase can lead to glycogen accumulation within lysosomes, causing them to swell and appear as vacuoles.1. Stain cells with Lysotracker to confirm the vacuolar structures are lysosomes. 2. Use a glycogen staining method (e.g., Periodic acid-Schiff stain) to confirm glycogen accumulation. 3. Assess the activity of other lysosomal enzymes to check for broader lysosomal dysfunction.
Inconsistent effects on cell signaling pathways (e.g., Akt, MAPK). The effects of this compound on signaling pathways may be cell-type specific, time-dependent, or concentration-dependent.1. Perform a time-course experiment to identify the optimal time point for observing signaling changes. 2. Verify the effects in multiple cell lines. 3. Ensure consistent experimental conditions (e.g., serum concentration in media), as these can influence baseline signaling activity.
Difficulty in dissolving this compound. Due to its acetylated nature, this compound is likely more soluble in organic solvents than in aqueous buffers.1. Prepare a concentrated stock solution in a suitable organic solvent like DMSO. 2. When diluting into aqueous cell culture media, ensure the final concentration of the organic solvent is low (typically <0.1%) and non-toxic to the cells. 3. Vortex thoroughly during dilution to prevent precipitation.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on acarbose that may be relevant for designing experiments with this compound, assuming it reaches similar intracellular concentrations.

Parameter Value Context Source
In Vitro Concentration for Akt/eNOS pathway activation 1 µMIn bone marrow-derived endothelial progenitor cells (BM-EPCs) cultured in high glucose.[4]
In Vitro Concentration Range for VSMC proliferation/migration inhibition 1 - 3 µMIn TNF-α-induced vascular smooth muscle cells (A7r5).[6]
IC50 for α-glucosidase inhibition 11 nMGeneral value for α-glucosidase inhibitory activity.[6]
Concentration for lysosomal glycogen storage in vivo (intraperitoneal) ~400 mg/kgIn rats, leading to lysosomal glycogen accumulation in the liver.[1]

Experimental Protocols

Protocol 1: Assessment of Akt/eNOS Signaling Pathway Modulation

This protocol is adapted from studies on acarbose's effect on endothelial progenitor cells.[4]

  • Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cell line in 6-well plates and grow to 80-90% confluency.

  • Treatment: Starve cells in serum-free media for 4-6 hours. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours). A positive control such as VEGF can be used to stimulate the Akt/eNOS pathway.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C. Use a housekeeping protein (e.g., GAPDH) as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Protocol 2: Evaluation of Lysosomal Glycogen Accumulation

This protocol is based on findings of acarbose-induced lysosomal storage.[1][2]

  • Cell Culture and Treatment: Culture hepatocytes (e.g., HepG2) or fibroblasts on glass coverslips in a 24-well plate. Treat cells with this compound (e.g., 1-10 µM) or vehicle control for 48-72 hours.

  • Lysosomal Staining:

    • Incubate live cells with a lysosomal marker such as LysoTracker Red DND-99 (50-75 nM) for 30-60 minutes at 37°C.

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Glycogen Staining:

    • Incubate cells with Periodic acid solution for 5 minutes.

    • Rinse with distilled water.

    • Incubate with Schiff's reagent for 15 minutes.

    • Wash with lukewarm tap water.

  • Imaging: Mount coverslips on slides and visualize using fluorescence microscopy. Co-localization of the glycogen signal (magenta) with the lysosomal marker (red) would indicate lysosomal glycogen storage.

Visualizations

Akt_eNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Acarbose_dodeca_acetate Acarbose Dodeca-Acetate Akt Akt Acarbose_dodeca_acetate->Akt Activates? pAkt p-Akt (Ser473) Akt->pAkt eNOS eNOS pAkt->eNOS peNOS p-eNOS (Ser1177) pAkt->peNOS Phosphorylates eNOS->peNOS NO Nitric Oxide peNOS->NO Cellular Effects (e.g., Vasodilation) Cellular Effects (e.g., Vasodilation) NO->Cellular Effects (e.g., Vasodilation)

Caption: Postulated activation of the Akt/eNOS signaling pathway by intracellular this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ERK ERK Pathway cluster_p38 p38 Pathway Acarbose_dodeca_acetate Acarbose Dodeca-Acetate MEK1 MEK1 Acarbose_dodeca_acetate->MEK1 Inhibits? MEK3 MEK3 Acarbose_dodeca_acetate->MEK3 Inhibits? ERK1_2 ERK1/2 MEK1->ERK1_2 MNK1_2 MNK1/2 ERK1_2->MNK1_2 eIF4E p-eIF4E MNK1_2->eIF4E Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis p38_MAPK p38 MAPK MEK3->p38_MAPK MK2 MK2 p38_MAPK->MK2 Inflammation Inflammation MK2->Inflammation

Caption: Potential inhibitory effects of intracellular this compound on MAPK signaling pathways.

Lysosomal_Glycogen_Storage Acarbose_dodeca_acetate Acarbose Dodeca-Acetate Lysosome Lysosome Acarbose_dodeca_acetate->Lysosome Enters Cell alpha_glucosidase Acid α-glucosidase Acarbose_dodeca_acetate->alpha_glucosidase Inhibits Cell_Membrane Cell Membrane Lysosome->alpha_glucosidase Glucose Glucose alpha_glucosidase->Glucose Hydrolysis Accumulation Glycogen Accumulation alpha_glucosidase->Accumulation Leads to Glycogen Glycogen Glycogen->alpha_glucosidase Substrate

References

Technical Support Center: Acarbose Dodeca-Acetate Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with acarbose dodeca-acetate.

Section 1: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Question Possible Cause(s) Troubleshooting Steps
Synthesis: Incomplete Acetylation 1. Insufficient amount of acetylating agent (acetic anhydride). 2. Presence of water in the reaction mixture. 3. Inadequate catalyst amount or activity. 4. Short reaction time or low temperature.1. Increase the molar excess of acetic anhydride. 2. Ensure all reagents and glassware are anhydrous. Dry acarbose under vacuum before use. 3. Use a fresh or higher loading of the catalyst (e.g., indium (III) triflate or pyridine). 4. Extend the reaction time or gently warm the reaction mixture if the starting material is stable at higher temperatures. Monitor the reaction progress by TLC or HPLC.
Synthesis: Product Degradation 1. Harsh reaction conditions (e.g., high temperature). 2. Prolonged exposure to acidic or basic conditions during workup.1. Perform the reaction at a lower temperature (e.g., 0°C to room temperature). 2. Neutralize the reaction mixture promptly and gently during workup. Use a buffered solution if necessary.
Purification: Poor Separation by Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Co-elution with byproducts.1. For the hydrophobic this compound, reversed-phase chromatography (e.g., C18 column) is generally suitable.[1] 2. Optimize the mobile phase gradient. A common mobile phase for acetylated carbohydrates is a gradient of acetonitrile in water. 3. If impurities persist, consider alternative purification techniques such as flash chromatography on silica gel.
Analysis: Broad or Tailing Peaks in HPLC 1. Column degradation. 2. Sample overload. 3. Inappropriate mobile phase pH.1. Use a new column or a guard column. Ensure the mobile phase is compatible with the column. 2. Reduce the injection volume or the sample concentration. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Handling & Storage: Product Instability/Degradation 1. Hydrolysis of acetate groups due to moisture. 2. Degradation due to exposure to oxygen.1. Acarbose and its derivatives can be hygroscopic. Store this compound in a desiccator at -20°C.[2] 2. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Section 2: Data Presentation

This section provides quantitative data relevant to acarbose and acetylated carbohydrate studies.

Table 1: HPLC Method Validation Parameters for Acarbose Analysis [3]

ParameterResult
Linearity (Correlation Coefficient, r)1.0000
Precision (RSD%)0.088%
Stability (RSD%)0.22%
Average Spiked Recovery98.49%
Recovery RSD% (n=9)0.24%

Table 2: Physicochemical Properties of this compound [2]

PropertyValue
Appearance Off-white Solid
Molecular Formula C49H67NO30
Molecular Weight 1150.04 g/mol
Solubility Soluble in Dichloromethane, Ethyl Acetate, THF
Storage Store at -20°C

Section 3: Experimental Protocols

Protocol 1: Peracetylation of Acarbose to this compound

This protocol is adapted from a general method for the peracetylation of carbohydrates using indium (III) triflate as a catalyst.[4]

Materials:

  • Acarbose

  • Acetic anhydride (Ac₂O)

  • Indium (III) triflate (In(OTf)₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Anhydrous solvents and glassware

Procedure:

  • To a round-bottom flask containing acarbose, add acetic anhydride (30 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add a catalytic amount of indium (III) triflate (0.05 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Carefully add a 10% aqueous sodium carbonate (Na₂CO₃) solution to quench the excess acetic anhydride. Stir for 1 hour.

  • Transfer the mixture to a separatory funnel and wash the organic layer twice with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound.

  • Purify the crude product by flash chromatography on silica gel or by reversed-phase HPLC.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like acarbose and its derivatives against α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Acarbose or this compound (test compound)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound (this compound) and a positive control (acarbose) in the buffer.

  • In a 96-well plate, add the enzyme solution to each well containing different concentrations of the test compound or control. Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Section 4: Mandatory Visualizations

Diagram 1: Experimental Workflow for Synthesis and Purification

G A Acarbose + Acetic Anhydride + Catalyst B Reaction at 0°C to RT A->B Mixing C Reaction Workup (Quenching, Extraction) B->C Completion D Crude this compound C->D E Purification (Chromatography) D->E F Pure this compound E->F G Analysis (HPLC, NMR, MS) F->G H Characterized Product G->H

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Signaling Pathway of Acarbose

Acarbose is primarily known for its role as an α-glucosidase inhibitor. However, recent studies have shown that it can also influence intracellular signaling pathways, such as the MAPK pathway.[5][6]

G cluster_0 Intestinal Lumen cluster_1 Brush Border Membrane cluster_2 Intracellular Signaling Carbohydrates Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Substrate Acarbose Acarbose Acarbose->Alpha_Glucosidase Inhibition MEK1 MEK1 Acarbose->MEK1 Inhibits age-related increase MEK3 MEK3 Acarbose->MEK3 Inhibits age-related increase Monosaccharides Monosaccharides Alpha_Glucosidase->Monosaccharides Hydrolysis ERK1_2 ERK1/2 MEK1->ERK1_2 MNK1_2 MNK1/2 ERK1_2->MNK1_2 eIF4E p-eIF4E MNK1_2->eIF4E Translation Translation eIF4E->Translation Cap-dependent p38_MAPK p38 MAPK MEK3->p38_MAPK MK2 MK2 p38_MAPK->MK2 Inflammation Inflammation MK2->Inflammation Bloodstream Bloodstream Monosaccharides->Bloodstream Absorption

Caption: Acarbose mechanism of action and its effect on the MAPK signaling pathway.

References

Validation & Comparative

Acarbose vs. Acarbose Dodeca-acetate: A Comparative Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of acarbose and its synthetic intermediate, acarbose dodeca-acetate. The focus is on their roles as alpha-glucosidase and alpha-amylase inhibitors, key targets in the management of type 2 diabetes.

Introduction

Comparative Analysis of Biological Activity

Acarbose exerts its therapeutic effect by competitively and reversibly inhibiting alpha-glucosidase enzymes in the brush border of the small intestine and pancreatic alpha-amylase in the intestinal lumen.[1][3] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the postprandial rise in blood glucose levels.[2]

Currently, there is no available experimental data in the scientific literature detailing the biological activity of this compound, including its potential inhibitory effects on alpha-glucosidase and alpha-amylase. As a fully acetylated derivative, it is hypothesized that the acetyl groups may render the molecule inactive as a direct inhibitor, as the hydroxyl groups of acarbose are crucial for its interaction with the active sites of the target enzymes. However, without experimental validation, this remains a supposition.

Data Presentation

The following table summarizes the known inhibitory activity of acarbose against alpha-glucosidase and alpha-amylase. No corresponding data is available for this compound.

CompoundTarget EnzymeIC50 ValueSource
Acarbose α-Glucosidase (yeast)Varies (µg/mL to mg/mL)[4][5]
α-Amylase (porcine pancreatic)Varies (mg/mL)N/A
This compound α-GlucosidaseNo data availableN/A
α-AmylaseNo data availableN/A

Note: IC50 values for acarbose can vary significantly depending on the specific assay conditions and the source of the enzyme.

Signaling Pathway and Experimental Workflows

The mechanism of action of acarbose does not involve a classical signaling pathway but rather a direct enzymatic inhibition. The following diagrams illustrate the mechanism of carbohydrate digestion and the inhibitory action of acarbose, as well as a typical workflow for assessing alpha-glucosidase inhibition.

cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Complex Carbohydrates Complex Carbohydrates Pancreatic α-Amylase Pancreatic α-Amylase Complex Carbohydrates->Pancreatic α-Amylase Digestion Oligosaccharides Oligosaccharides Pancreatic α-Amylase->Oligosaccharides α-Glucosidase α-Glucosidase Oligosaccharides->α-Glucosidase Hydrolysis Monosaccharides (Glucose) Monosaccharides (Glucose) α-Glucosidase->Monosaccharides (Glucose) Bloodstream Bloodstream Monosaccharides (Glucose)->Bloodstream Absorption Acarbose Acarbose Acarbose->Pancreatic α-Amylase Inhibition Acarbose->α-Glucosidase Inhibition

Caption: Mechanism of Acarbose Action.

Prepare Enzyme Solution Prepare Enzyme Solution Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Prepare Enzyme Solution->Mix Enzyme and Inhibitor Prepare Substrate Solution (e.g., pNPG) Prepare Substrate Solution (e.g., pNPG) Add Substrate Add Substrate Prepare Substrate Solution (e.g., pNPG)->Add Substrate Prepare Inhibitor Solutions (Acarbose) Prepare Inhibitor Solutions (Acarbose) Prepare Inhibitor Solutions (Acarbose)->Mix Enzyme and Inhibitor Incubate Incubate Mix Enzyme and Inhibitor->Incubate Incubate->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Absorbance->Calculate % Inhibition and IC50

Caption: α-Glucosidase Inhibition Assay Workflow.

Experimental Protocols

In Vitro Alpha-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on alpha-glucosidase activity.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose as a positive control

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of alpha-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound and acarbose in the buffer.

  • In a 96-well plate, add the enzyme solution to wells containing either the test compound, acarbose, or buffer (as a control).

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and acarbose using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Pancreatic Alpha-Amylase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on pancreatic alpha-amylase activity.

Materials:

  • Porcine pancreatic alpha-amylase

  • Starch solution (1%) as the substrate

  • Acarbose as a positive control

  • Phosphate buffer (pH 6.9)

  • Dinitrosalicylic acid (DNSA) reagent

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a solution of porcine pancreatic alpha-amylase in phosphate buffer.

  • Prepare various concentrations of the test compound and acarbose in the buffer.

  • In test tubes, pre-incubate the enzyme solution with either the test compound, acarbose, or buffer (as a control) at 37°C for a specified time (e.g., 10 minutes).

  • Add the starch solution to each tube to start the enzymatic reaction.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction by adding DNSA reagent.

  • Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.

  • Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and acarbose.

  • Determine the IC50 value.

Conclusion

Acarbose is a potent inhibitor of alpha-glucosidase and alpha-amylase, and its mechanism of action in delaying carbohydrate digestion is well-characterized. In contrast, this compound is primarily recognized as a synthetic precursor to acarbose. There is a notable absence of publicly available data on the biological activity of this compound, precluding a direct comparison with acarbose. Future research is warranted to elucidate the pharmacological properties of this acetylated derivative to fully understand its potential biological effects, if any.

References

A Comparative Analysis of Acarbose Derivatives for Alpha-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of acarbose and its derivatives as alpha-glucosidase inhibitors. The information presented is intended to support research and development efforts in the field of diabetes and metabolic disorders. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies behind these findings.

Mechanism of Action: Delaying Carbohydrate Digestion

Acarbose and its derivatives are potent inhibitors of alpha-glucosidase enzymes located in the brush border of the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By competitively and reversibly inhibiting these enzymes, acarbose derivatives delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels[1]. This mechanism is distinct from other classes of antidiabetic drugs as it does not directly impact insulin secretion or sensitivity.

The primary targets of acarbose and its analogs are enzymes such as sucrase, maltase, and glucoamylase. The inhibition of pancreatic alpha-amylase, which breaks down complex starches into oligosaccharides, is another key aspect of their action, contributing to the overall delay in glucose absorption.

Comparative Efficacy of Acarbose Derivatives

The quest for more potent and specific alpha-glucosidase inhibitors has led to the development and investigation of numerous acarbose derivatives. These can be broadly categorized into analogs of acarbose itself and other synthetic compounds identified as potent inhibitors.

Established Derivatives: Voglibose and Miglitol

Voglibose and miglitol are well-studied alpha-glucosidase inhibitors often compared with acarbose. Clinical studies have shown that while all three are effective in reducing postprandial hyperglycemia and HbA1c levels, there are nuances in their efficacy and side effect profiles.

Some studies suggest that voglibose may have a better safety profile with fewer gastrointestinal side effects compared to acarbose, although its efficacy in reducing postprandial glucose might be slightly less[2]. Miglitol, a 1-deoxynojirimycin derivative, is structurally similar to glucose and is readily absorbed, which may contribute to systemic effects beyond the gut[3].

Novel Synthetic Derivatives

Recent research has focused on synthesizing novel derivatives with enhanced inhibitory activity. These include compounds from various chemical classes, often exhibiting significantly lower IC50 values than acarbose, indicating higher potency.

Table 1: Comparative in vitro α-Glucosidase Inhibitory Activity (IC50) of Acarbose and its Derivatives

Compound/DerivativeChemical ClassIC50 (µM)Source Organism of α-GlucosidaseReference
Acarbose (Standard) Pseudo-oligosaccharide0.258 - 750Saccharomyces cerevisiae, Porcine[4][5]
Voglibose Valienamine derivative---
Miglitol 1-Deoxynojirimycin derivative---
N-alkyl-deoxynojirimycin derivative (Compound 43) Iminosugar30.0Saccharomyces cerevisiae[6]
1,2,3-Triazole-quinazolinone derivative (Compound 8d) Heterocyclic1.72Saccharomyces cerevisiae & Human[7]
Biscoumarin derivative (Compound 18) Coumarin0.62-[8]
Indolo[1,2-b]isoquinoline derivative (Compound 11) Alkaloid3.44-[9]
Benzimidazole-thioquinoline derivative (Compound 6j) Heterocyclic28.0-[5]
8-bromoquercetin Flavonoid9.2-[10]

Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the substrate used.

Table 2: Comparative in vitro α-Amylase Inhibitory Activity (IC50) of Acarbose and its Derivatives

Compound/DerivativeIC50 (µg/mL)Source Organism of α-AmylaseReference
Acarbose (Standard) 83.33Porcine Pancreatic[11]
Nigella sativa acetone fraction (SA2) Comparable to AcarbosePancreatic[12][13]

Downstream Signaling Pathways

While the primary mechanism of acarbose is the inhibition of digestive enzymes, emerging research suggests potential downstream effects. One study has indicated that acarbose may accelerate wound healing in diabetic mice through the activation of the Akt/eNOS signaling pathway, leading to increased nitric oxide (NO) production and improved endothelial progenitor cell function. This suggests that the benefits of acarbose may extend beyond glycemic control.

Signaling_Pathway Acarbose Acarbose Akt Akt Acarbose->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces EPC_function Improved Endothelial Progenitor Cell Function NO->EPC_function Angiogenesis Angiogenesis EPC_function->Angiogenesis Wound_Healing Wound Healing Angiogenesis->Wound_Healing

Figure 1: Proposed downstream signaling pathway of acarbose in wound healing.

Experimental Protocols

In vitro α-Glucosidase Inhibition Assay

This assay is fundamental to determining the inhibitory potential of acarbose derivatives. The following is a generalized protocol based on commonly used methods[6].

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (acarbose derivatives)

  • Acarbose (as a positive control)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add a specific volume of the test compound or acarbose solution to the wells.

  • Add the α-glucosidase enzyme solution to each well and incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate again at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Experimental_Workflow_Alpha_Glucosidase cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compounds Prepare Test Compounds and Acarbose Solutions add_compounds Add Compounds/Acarbose to 96-well Plate prep_compounds->add_compounds prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase and Incubate prep_enzyme->add_enzyme prep_substrate Prepare pNPG Substrate Solution add_substrate Add pNPG and Incubate prep_substrate->add_substrate add_compounds->add_enzyme add_enzyme->add_substrate stop_reaction Stop Reaction with Sodium Carbonate add_substrate->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Figure 2: Workflow for the in vitro α-glucosidase inhibition assay.

In vitro α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the breakdown of starch by α-amylase. The dinitrosalicylic acid (DNS) method is commonly employed.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch solution (1%)

  • Phosphate buffer (pH 6.9)

  • Test compounds (acarbose derivatives)

  • Acarbose (as a positive control)

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and acarbose.

  • Mix the test compound or acarbose solution with the α-amylase solution and incubate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).

  • Add the starch solution to initiate the enzymatic reaction and incubate for a defined period (e.g., 3-10 minutes).

  • Stop the reaction by adding the DNS reagent.

  • Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • The percentage of inhibition is calculated using a similar formula as for the α-glucosidase assay.

  • The IC50 value is determined from a dose-response curve.

Experimental_Workflow_Alpha_Amylase cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compounds Prepare Test Compounds and Acarbose mix_enzyme_inhibitor Mix Enzyme and Inhibitor, Incubate prep_compounds->mix_enzyme_inhibitor prep_enzyme Prepare α-Amylase Solution prep_enzyme->mix_enzyme_inhibitor prep_substrate Prepare Starch Solution add_starch Add Starch and Incubate prep_substrate->add_starch prep_dns Prepare DNS Reagent add_dns Add DNS Reagent to Stop Reaction prep_dns->add_dns mix_enzyme_inhibitor->add_starch add_starch->add_dns boil_mixture Boil Mixture for Color Development add_dns->boil_mixture measure_absorbance Measure Absorbance at 540 nm boil_mixture->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Figure 3: Workflow for the in vitro α-amylase inhibition assay using the DNS method.

Conclusion

The development of acarbose derivatives has opened new avenues for the management of type 2 diabetes. While established derivatives like voglibose and miglitol offer alternatives to acarbose with varying efficacy and safety profiles, the landscape of novel synthetic derivatives is rapidly expanding. The significantly lower IC50 values of many new compounds highlight the potential for developing more potent α-glucosidase inhibitors. Furthermore, the discovery of potential downstream signaling effects of acarbose suggests that the therapeutic benefits of this class of drugs may be more extensive than previously understood. Continued research into the structure-activity relationships and in vivo efficacy of these novel derivatives is crucial for translating these promising in vitro results into clinically effective therapies.

References

Navigating the Path from Lab to Clinic: A Comparative Guide to In Vitro and In Vivo Correlation for Acarbose and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in drug development is establishing a predictive relationship between in vitro properties and in vivo performance, known as the in vitro-in vivo correlation (IVIVC). This guide explores the framework for developing an IVIVC for the alpha-glucosidase inhibitor acarbose, and by extension, its derivatives like acarbose dodeca-acetate. While specific experimental data for this compound is not publicly available, this guide provides a comprehensive roadmap for researchers and drug developers by detailing the necessary experimental protocols and data presentation based on the well-established knowledge of the parent compound, acarbose.

The development of an IVIVC is a key objective in pharmaceutical sciences, aiming to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies. For a drug like acarbose, which acts locally in the gastrointestinal tract and has very low systemic absorption, establishing a meaningful IVIVC presents unique challenges.[1][2][3] Acarbose's therapeutic effect is not dependent on its plasma concentration but on its ability to inhibit alpha-glucosidase enzymes in the small intestine.[1][2][3]

In Vitro Dissolution Studies: The First Step in IVIVC

In vitro dissolution testing is a fundamental quality control tool and a prerequisite for IVIVC development. The goal is to characterize the release of the active pharmaceutical ingredient (API) from its dosage form under controlled laboratory conditions.

Experimental Protocol: In Vitro Dissolution of Acarbose Tablets

A standard in vitro dissolution study for acarbose tablets would typically involve the following steps:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

  • Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer pH 6.8, is used to simulate the conditions of the small intestine.

  • Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.

  • Paddle Speed: The paddle is rotated at a specified speed, for example, 75 RPM.

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

  • Sample Analysis: The concentration of acarbose in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.

The following table summarizes the kind of quantitative data that would be collected in such a study.

Time (minutes)% Acarbose Dissolved (Formulation A)% Acarbose Dissolved (Formulation B)
53540
106065
157580
208590
309598
4598100
60100100

In Vivo Evaluation: Correlating to Clinical Efficacy

For a locally acting drug like acarbose, in vivo evaluation focuses on its pharmacodynamic effect rather than traditional pharmacokinetic parameters like plasma concentration. The primary pharmacodynamic endpoint is the reduction of postprandial glucose levels.

Experimental Protocol: In Vivo Pharmacodynamic Study of Acarbose

A typical clinical study to assess the in vivo performance of acarbose would be designed as follows:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study is a robust design.

  • Subjects: Healthy volunteers or patients with type 2 diabetes mellitus are recruited.

  • Procedure:

    • After an overnight fast, subjects are administered the acarbose formulation or a placebo.

    • This is immediately followed by a standardized carbohydrate-rich meal or a sucrose solution.

    • Blood samples are collected at baseline and at various time points post-meal (e.g., 30, 60, 90, 120, 180, and 240 minutes).

  • Analysis: Plasma glucose concentrations are measured for each blood sample.

  • Pharmacodynamic Parameters: The key parameters calculated are the maximum reduction in postprandial glucose excursion (ΔGmax) and the area under the curve of the change in glucose concentration over time (AUCΔG).

The following table illustrates the type of data that would be generated.

Time (minutes)Mean Plasma Glucose (Placebo) (mg/dL)Mean Plasma Glucose (Acarbose) (mg/dL)
0 (Fasting)9090
30140110
60180130
90160120
120130100
18010095
2409090

Establishing the In Vitro-In Vivo Correlation

The core of an IVIVC is to establish a mathematical model that relates the in vitro dissolution data to the in vivo pharmacodynamic response. For acarbose, this would involve correlating the rate and extent of drug dissolution to the reduction in postprandial glucose levels.

A Level A IVIVC, the most informative type, aims for a point-to-point correlation between the in vitro dissolution profile and the in vivo response. This is achieved by deconvolution of the in vivo data to obtain the in vivo dissolution profile, which is then compared to the in vitro dissolution profile.

Visualizing the Process and Mechanism

To better understand the experimental workflows and the mechanism of action of acarbose, the following diagrams are provided.

G cluster_invitro In Vitro Dissolution Workflow cluster_invivo In Vivo Pharmacodynamic Workflow cluster_ivivc IVIVC Development invitro_start Start: Acarbose Formulation dissolution Dissolution Apparatus (USP 2) invitro_start->dissolution sampling Timed Sampling dissolution->sampling analysis HPLC Analysis sampling->analysis profile Dissolution Profile analysis->profile correlation Correlate In Vitro Profile with In Vivo Response profile->correlation invivo_start Start: Human Subject dosing Administer Acarbose + Meal invivo_start->dosing blood_sampling Timed Blood Sampling dosing->blood_sampling glucose_measurement Plasma Glucose Measurement blood_sampling->glucose_measurement pd_analysis Pharmacodynamic Analysis glucose_measurement->pd_analysis pd_analysis->correlation

Figure 1: Experimental workflow for establishing an IVIVC.

G cluster_lumen Intestinal Lumen cluster_enterocyte Brush Border of Enterocyte carbs Complex Carbohydrates (e.g., Starch, Sucrose) alpha_glucosidase Alpha-Glucosidase Enzymes carbs->alpha_glucosidase Digestion acarbose Acarbose acarbose->alpha_glucosidase Inhibition glucose Glucose Absorption alpha_glucosidase->glucose Monosaccharide Production bloodstream Bloodstream glucose->bloodstream

Figure 2: Mechanism of action of acarbose in the small intestine.

Conclusion and Future Directions for this compound

While this guide provides a framework for establishing an IVIVC for acarbose and its derivatives, it is imperative that specific studies are conducted for this compound. As a prodrug or a modified version of acarbose, its dissolution characteristics and in vivo behavior may differ significantly from the parent compound. Future research should focus on generating the necessary in vitro and in vivo data for this compound to enable a direct comparison with acarbose and to establish a meaningful IVIVC. This will be crucial for its development, ensuring product quality, and potentially streamlining regulatory approval processes.

References

Comparative Guide to the Reproducibility of Acarbose Dodeca-acetate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methodologies for the synthesis and characterization of acarbose dodeca-acetate, a key intermediate in the synthesis of the anti-diabetic drug acarbose. The reproducibility of chemical experiments is paramount in drug development and scientific research. This document aims to equip researchers with the necessary details to replicate and compare different approaches to the preparation and analysis of this important compound.

Introduction to Acarbose and its Peracetylated Intermediate

Acarbose is a pseudo-oligosaccharide that acts as an alpha-glucosidase inhibitor, delaying the digestion of carbohydrates and thus reducing postprandial blood glucose levels.[1] Its complex structure, featuring multiple hydroxyl groups, necessitates the use of protecting groups during chemical synthesis and modification. Peracetylation, the process of converting all hydroxyl groups to acetate esters, is a common strategy to create a more soluble and reactive intermediate, this compound. The molecular formula of this compound is C49H67NO30, and its molecular weight is 1150.04 g/mol .

Synthesis of this compound: A Comparison of Protocols

The reproducibility of the synthesis of this compound is highly dependent on the chosen methodology. Two common approaches are the use of acetic anhydride with a base catalyst and the use of a Lewis acid catalyst.

Table 1: Comparison of Synthetic Protocols for this compound

ParameterProtocol 1: Acetic Anhydride/PyridineProtocol 2: Indium(III) Triflate Catalyzed
Reagents Acarbose, Acetic Anhydride, PyridineAcarbose, Acetic Anhydride, Indium(III) Triflate (In(OTf)3)
Solvent PyridineAcetic Anhydride (neat)
Catalyst Pyridine (acts as base and solvent)In(OTf)3 (Lewis acid)
Reaction Time Typically several hours to overnightGenerally shorter, around 1-3 hours
Temperature Room temperature to mild heating (e.g., 70°C)0°C to room temperature
Work-up Aqueous work-up to remove pyridine and excess anhydride, followed by extractionAqueous work-up to hydrolyze excess anhydride, followed by extraction
Purification Silica gel column chromatographySilica gel column chromatography
Reported Yield Variable, generally moderate to goodOften high yielding
Advantages Well-established, readily available reagentsMilder conditions, avoids the use of noxious pyridine, potentially higher yields
Disadvantages Use of toxic and unpleasant pyridine, longer reaction timesCatalyst cost, requires anhydrous conditions for optimal performance
Experimental Protocols

Protocol 1: Peracetylation using Acetic Anhydride and Pyridine

This is a classical and widely used method for the acetylation of polyhydroxylated compounds.

Methodology:

  • Dissolve acarbose in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise with stirring. The molar excess of acetic anhydride should be at least equivalent to the number of hydroxyl groups (12) plus an additional amount to drive the reaction to completion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by the slow addition of methanol.

  • Remove the solvents under reduced pressure. Co-evaporation with toluene can aid in the removal of residual pyridine.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO3 (to remove excess acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Indium(III) Triflate Catalyzed Peracetylation

This method offers a milder and often more efficient alternative to the traditional pyridine-based procedure.

Methodology:

  • To a suspension of acarbose in acetic anhydride (which acts as both reagent and solvent), add a catalytic amount of In(OTf)3 (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Carefully add a 10% aqueous solution of sodium carbonate to hydrolyze the unreacted acetic anhydride. Stir for 1 hour.

  • Separate the organic layer, wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Characterization of this compound

To ensure the successful and reproducible synthesis of this compound, thorough characterization is essential. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Characterization Data for this compound

TechniqueExpected Observations
¹H NMR Complex multiplet signals in the range of 1.9-2.2 ppm corresponding to the methyl protons of the twelve acetate groups. A downfield shift of the sugar ring protons compared to unprotected acarbose.
¹³C NMR Signals around 20-21 ppm for the methyl carbons of the acetate groups and around 170 ppm for the carbonyl carbons of the acetate groups. The sugar ring carbons will also show characteristic shifts.
ESI-MS A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 1150.04 or a sodium adduct [M+Na]⁺ at m/z 1172.02.

Alternative Strategies and Reproducibility Considerations

While peracetylation is a common strategy, other protecting groups can be employed in acarbose synthesis. The choice of protecting group can significantly impact the reproducibility and outcome of subsequent reactions.

Alternative Protecting Groups:

  • Silyl ethers (e.g., TBDMS, TIPS): These can offer selective protection of hydroxyl groups and are generally stable under a variety of reaction conditions.[4][5] Their introduction and removal are typically high-yielding.

  • Benzyl ethers (Bn): Stable to a wide range of reagents and can be removed by hydrogenolysis.

  • Enzymatic Acylation: Lipases can be used to selectively acylate carbohydrates, offering a high degree of regioselectivity under mild conditions.[6]

The reproducibility of these alternative methods will depend on the specific enzyme or reagents used and the precise reaction conditions. A thorough investigation and optimization of these conditions are necessary for each specific application.

Workflow and Pathway Diagrams

To visualize the experimental processes and the context of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_characterization Characterization acarbose Acarbose reaction Peracetylation Reaction acarbose->reaction reagents Acetylation Reagents (e.g., Ac₂O/Pyridine or Ac₂O/In(OTf)₃) reagents->reaction workup Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms acarbose_synthesis_pathway acarbose Acarbose (Multiple -OH groups) protection Protection Step (Peracetylation) acarbose->protection intermediate This compound (-OH groups protected) protection->intermediate modification Further Chemical Modification intermediate->modification deprotection Deprotection Step modification->deprotection final_product Modified Acarbose Derivative deprotection->final_product

References

Acarbose as a Positive Control in Alpha-Glucosidase Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents for managing type 2 diabetes, the inhibition of α-glucosidase enzymes presents a key strategy. This enzyme class, located in the brush border of the small intestine, is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By impeding this process, α-glucosidase inhibitors can effectively delay carbohydrate digestion and mitigate postprandial hyperglycemia. Acarbose, a potent α-glucosidase inhibitor, is widely employed as a positive control in screening assays designed to identify new inhibitory compounds. This guide provides a comprehensive comparison of acarbose with its alternatives, supported by experimental data and detailed protocols. It is important to note that while "acarbose dodeca-acetate" is a term that may be encountered, it refers to a peracetylated intermediate in the chemical synthesis of acarbose and is not the biologically active form used in enzymatic assays. The focus of this guide is therefore on acarbose itself.

Mechanism of Action of Alpha-Glucosidase Inhibitors

Acarbose and other α-glucosidase inhibitors function through competitive and reversible inhibition of α-glucosidase enzymes in the small intestine. These enzymes, including sucrase, maltase, and glycoamylase, are responsible for hydrolyzing complex carbohydrates into simpler sugars like glucose. By binding to the active site of these enzymes, the inhibitors prevent the breakdown of carbohydrates, thereby delaying glucose absorption and reducing the sharp increase in blood glucose levels after a meal.

Mechanism of Alpha-Glucosidase Inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_absorption Bloodstream Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion Alpha-Glucosidase Alpha-Glucosidase Disaccharides->Alpha-Glucosidase Substrate Binding Glucose Absorption Glucose Absorption Alpha-Glucosidase->Glucose Absorption Hydrolysis Acarbose Acarbose Acarbose->Alpha-Glucosidase Competitive Inhibition

Caption: Competitive inhibition of α-glucosidase by acarbose.

Comparative Performance of Alpha-Glucosidase Inhibitors

The efficacy of α-glucosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for acarbose and its common synthetic and natural alternatives. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the source of the α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae or rat intestine) and the substrate used (e.g., p-nitrophenyl-α-D-glucopyranoside - pNPG).

InhibitorTypeEnzyme SourceSubstrateIC50 (µM)Reference(s)
Acarbose Synthetic Saccharomyces cerevisiaepNPG29.81 ± 1.31[1]
Saccharomyces cerevisiaepNPG409[2]
Rat Intestinal Acetone PowderSucrose1.8
Miglitol Synthetic Saccharomyces cerevisiaepNPG-
Voglibose Synthetic Saccharomyces cerevisiaepNPG-
Luteolin Natural (Flavonoid)Saccharomyces cerevisiaepNPG8.6 ± 0.3[3]
Quercetin Natural (Flavonoid)Saccharomyces cerevisiaepNPG29.47 ± 3.36[1]
Akebonoic acid Natural (Triterpenoid)Saccharomyces cerevisiaepNPG9[2]
Isoscutellarein-8-O-β-D-glucopyranoside Natural (Flavonoid)Not SpecifiedNot Specified1.40 µg/mL[4]
Chrysophyllum cainito extract Natural (Plant Extract)Not SpecifiedNot Specified0.0012 mg/mL[4]

Experimental Protocol: In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the α-glucosidase inhibitory activity of a test compound using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. Acarbose is used as the positive control.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)

  • Acarbose (positive control)

  • Test compound

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

    • Prepare a stock solution of acarbose (e.g., 1 mg/mL) in phosphate buffer. Further serial dilutions should be made to obtain a range of concentrations for IC50 determination.

    • Dissolve the test compound in DMSO to prepare a stock solution. Further dilutions should be made in phosphate buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution or acarbose solution to the respective wells. For the control well (100% enzyme activity), add 10 µL of phosphate buffer. For the blank well, add 10 µL of phosphate buffer.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 100 µL of the sodium carbonate solution to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula:

      % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      Where:

      • Abs_control is the absorbance of the control well (enzyme + substrate).

      • Abs_sample is the absorbance of the well with the test compound or acarbose.

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.

Experimental Workflow for Alpha-Glucosidase Inhibition Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Reagents into 96-well Plate Dispense Reagents into 96-well Plate Prepare Reagents->Dispense Reagents into 96-well Plate Pre-incubation (37°C, 10 min) Pre-incubation (37°C, 10 min) Dispense Reagents into 96-well Plate->Pre-incubation (37°C, 10 min) Add Substrate (pNPG) Add Substrate (pNPG) Pre-incubation (37°C, 10 min)->Add Substrate (pNPG) Incubation (37°C, 20 min) Incubation (37°C, 20 min) Add Substrate (pNPG)->Incubation (37°C, 20 min) Stop Reaction (Na2CO3) Stop Reaction (Na2CO3) Incubation (37°C, 20 min)->Stop Reaction (Na2CO3) Measure Absorbance (405 nm) Measure Absorbance (405 nm) Stop Reaction (Na2CO3)->Measure Absorbance (405 nm) Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Absorbance (405 nm)->Calculate % Inhibition and IC50 End End Calculate % Inhibition and IC50->End

References

A Comprehensive Guide to Negative Controls for Acarbose Dodeca-acetate Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of appropriate negative controls for use in studies involving acarbose dodeca-acetate. Given that this compound is a synthetic intermediate of the well-characterized α-glucosidase inhibitor, acarbose, this guide draws upon the extensive experimental data available for acarbose to establish a robust framework for designing rigorous and well-controlled experiments.[1][2] The principles and methodologies outlined herein are directly applicable to the study of this compound, particularly in the context of its potential effects on carbohydrate metabolism.

Understanding the Mechanism of Action: The Basis for Control Selection

Acarbose exerts its therapeutic effect by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[3][4][5] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, acarbose delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[3][4][5] The selection of appropriate negative controls is therefore critical to specifically attribute any observed effects to the inhibitory action of the test compound, such as acarbose or its derivatives.

Recommended Negative Controls

The choice of a negative control is pivotal for the unambiguous interpretation of experimental results. Below is a comparison of suitable negative controls for both in vitro and in vivo studies of this compound.

Control Type Description Advantages Disadvantages
Vehicle Control The solvent or carrier used to dissolve or suspend the test compound (e.g., water, DMSO, saline).Essential for ruling out effects of the delivery medium. Simple and universally applicable.Does not control for potential non-specific effects of the molecular structure of the test compound.
Placebo Control An inert substance that is identical in appearance to the active treatment. Primarily used in clinical and animal studies.Gold standard in clinical trials for controlling for the psychological and physiological effects of treatment administration.May not be suitable for in vitro mechanistic studies.
Inactive Structural Analog A molecule with a chemical structure highly similar to the active compound but lacking the specific functional groups required for biological activity.Provides the most rigorous control for the specificity of the observed effects, ruling out off-target effects related to the general chemical scaffold.A commercially available, confirmed inactive analog of acarbose is not readily documented. Synthesis may be required.
This compound (Activity Dependent) As a synthetic precursor, its own biological activity as an α-glucosidase inhibitor is not well-documented. If found to be inactive, it could serve as a high-fidelity negative control for acarbose.Structurally very similar to acarbose.Biological activity is currently unconfirmed. If active, it cannot be used as a negative control.

Quantitative Data Comparison

The following tables summarize quantitative data from studies on acarbose, illustrating the expected outcomes when comparing the active drug to a placebo or vehicle control.

Table 1: In Vitro α-Glucosidase Inhibition
Compound Concentration Enzyme Source % Inhibition IC50 Value
AcarboseVariousSaccharomyces cerevisiaeConcentration-dependent~5.15 - 5.8 µg/mL[6][7]
Vehicle (e.g., DMSO/Buffer)N/ASaccharomyces cerevisiae0%Not Applicable
Table 2: In Vivo Efficacy in Clinical Trials (Type 2 Diabetes Patients)
Parameter Treatment Group Baseline (Mean ± SD) Change from Baseline (Mean ± SD)
HbA1c (%) Acarbose (100 mg t.i.d.)7.9% (IQR: 6.7-9.5)-0.5% (in patients remaining on therapy)[8]
Placebo7.9% (IQR: 6.7-9.5)-0.2% (intention to treat)[8]
Fasting Plasma Glucose (mmol/L) AcarboseNot specified-0.9 mmol/L (p=0.0440)[9]
PlaceboNot specifiedNot specified
Postprandial Plasma Glucose (mmol/L) AcarboseNot specifiedSignificant reduction in glucose Cmax (-2.6 mmol/L, p=0.0001)[9]
PlaceboNot specifiedNot specified

Note: Data is compiled from multiple studies and presented to illustrate the comparative effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for key experiments in the study of α-glucosidase inhibitors.

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the α-glucosidase enzyme.

  • Preparation of Reagents:

    • α-glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

    • Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.

    • Test compound (this compound) and control (acarbose, vehicle) solutions at various concentrations.

    • Stop solution: Sodium carbonate (Na₂CO₃).

  • Assay Procedure:

    • Add the enzyme solution to a 96-well plate.

    • Add the test compound or control solutions to the respective wells and pre-incubate.

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Animal Study: Oral Glucose Tolerance Test (OGTT)

This study evaluates the effect of a compound on blood glucose levels after a glucose challenge in an animal model.

  • Animal Model:

    • Use a suitable animal model for diabetes research, such as streptozotocin-induced diabetic rats or db/db mice.

  • Experimental Groups:

    • Vehicle control group (e.g., saline or water).

    • This compound treated group.

    • Positive control group (acarbose).

  • Procedure:

    • Fast the animals overnight.

    • Administer the vehicle, this compound, or acarbose orally.

    • After a set time (e.g., 30 minutes), administer a glucose solution orally or via intraperitoneal injection.

    • Collect blood samples from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure the blood glucose concentration in each sample.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for each group.

    • Calculate the area under the curve (AUC) for the glucose-time profile for each group to quantify the overall glycemic response.

    • Compare the AUC and peak glucose levels between the treatment and control groups using appropriate statistical tests.

Visualizing Pathways and Workflows

Diagrams are essential for a clear understanding of complex biological processes and experimental designs.

Signaling_Pathway Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Substrate Glucose (Absorption) Glucose (Absorption) α-Glucosidase->Glucose (Absorption) Hydrolysis This compound This compound This compound->α-Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Prepare Reagents Prepare Reagents Assay Plate Setup Test Compound Positive Control (Acarbose) Negative Control (Vehicle) Prepare Reagents->Assay Plate Setup Enzyme Reaction Enzyme Reaction Assay Plate Setup->Enzyme Reaction Absorbance Reading Absorbance Reading Enzyme Reaction->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination Group Assignment Vehicle Control Test Compound Positive Control (Acarbose) IC50 Determination->Group Assignment Lead Compound Selection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Group Assignment Compound Administration Compound Administration Group Assignment->Compound Administration Glucose Challenge (OGTT) Glucose Challenge (OGTT) Compound Administration->Glucose Challenge (OGTT) Blood Glucose Monitoring Blood Glucose Monitoring Glucose Challenge (OGTT)->Blood Glucose Monitoring Data Analysis (AUC) Data Analysis (AUC) Blood Glucose Monitoring->Data Analysis (AUC)

Caption: Workflow for inhibitor screening.

References

Comparative Analysis of Acarbose Dodeca-acetate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of acarbose dodeca-acetate. Due to the limited availability of direct experimental data for this compound, this guide extrapolates information from its parent compound, acarbose, a well-characterized alpha-glucosidase inhibitor. This compound is an intermediate in the synthesis of acarbose.[1] The addition of twelve acetate groups significantly alters the physicochemical properties of the molecule, likely increasing its lipophilicity, which may influence its interaction with biological targets.

Executive Summary

Acarbose is a complex oligosaccharide that competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine and pancreatic alpha-amylase.[1][2] This inhibition delays the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2] While the primary targets of acarbose are well-established, its broader interactions and the potential cross-reactivity of its derivatives like this compound are less understood. This guide explores the known biological targets of acarbose, potential off-target interactions, and compares its activity with other relevant compounds. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into the cross-reactivity of acarbose derivatives.

Data Presentation: Acarbose Inhibition Profile

The following table summarizes the known inhibitory activity of acarbose against its primary targets. Data for this compound is not currently available in published literature.

Target EnzymeSubstrateIC50 of AcarboseSpeciesReference
α-Glucosidasep-nitrophenyl-α-D-glucopyranosideVaries by source (e.g., 193.37 µg/mL)Saccharomyces cerevisiae[3]
Pancreatic α-AmylaseStarchVaries by assay conditionsPorcine/Human[2][4]
SucraseSucrosePotent inhibitorIntestinal mucosa[2]
MaltaseMaltosePotent inhibitorIntestinal mucosa[2]
GlucoamylaseStarchPotent inhibitorIntestinal mucosa[2][4]
IsomaltaseIsomaltosePotent inhibitorIntestinal mucosa[2][4]

Note: The inhibitory potency of acarbose can vary significantly depending on the enzyme source and assay conditions.

Potential Cross-Reactivity and Off-Target Effects of Acarbose

While primarily targeting carbohydrate-digesting enzymes, acarbose has been associated with other biological effects, which may suggest potential cross-reactivity or downstream consequences of its primary mechanism of action.

Potential Off-Target Effect/InteractionObservationImplication for Cross-ReactivityReference
Hepatotoxicity (rare) Elevated liver enzymes have been reported in some patients, particularly at higher doses.[5]This could suggest interaction with hepatic enzymes or transporters, although the mechanism is not well-defined.[5]
Drug Interactions Acarbose can decrease the bioavailability of digoxin and may interact with other medications.[1]This points to potential interactions with drug-metabolizing enzymes or transporters.[1]
Cardiovascular Effects Some studies suggest acarbose may have favorable effects on cardiovascular risk factors beyond glycemic control.This could be an indirect effect of improved glycemic control or suggest interactions with pathways involved in cardiovascular function.[6]
Alteration of Gut Microbiome By altering carbohydrate digestion, acarbose can impact the composition and metabolism of the gut microbiota.This is a secondary effect of its primary mechanism but represents a significant biological interaction.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method to assess the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Test compound (e.g., acarbose, this compound)

  • Acarbose (as a positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound and acarbose in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution to each well.

  • Add 50 µL of α-glucosidase solution (in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percent inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Experimental Workflow for Assessing Cross-Reactivity

The following diagram outlines a potential workflow for investigating the cross-reactivity of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_primary Primary Target Assays cluster_secondary Cross-Reactivity Screening cluster_invivo In Vivo Studies Synthesis Synthesis & Purification of this compound Alpha_Glucosidase α-Glucosidase Inhibition Assay Synthesis->Alpha_Glucosidase Alpha_Amylase α-Amylase Inhibition Assay Synthesis->Alpha_Amylase Enzyme_Panel Broader Enzyme Panel (e.g., other glycosidases, kinases) Alpha_Glucosidase->Enzyme_Panel Alpha_Amylase->Enzyme_Panel Receptor_Binding Receptor Binding Assays Enzyme_Panel->Receptor_Binding Cell_Based Cell-Based Assays (e.g., cytotoxicity, signaling) Receptor_Binding->Cell_Based PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based->PK_PD Tox Toxicology Studies PK_PD->Tox

Caption: Workflow for investigating this compound cross-reactivity.

Signaling Pathways

Acarbose Mechanism of Action in the Intestine

The primary mechanism of action of acarbose is the inhibition of enzymes responsible for carbohydrate digestion in the small intestine.

acarbose_moa cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_absorption Absorption Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Enzymes (Sucrase, Maltase, etc.) Carbohydrates->Alpha_Glucosidase Digestion Acarbose Acarbose Acarbose->Alpha_Glucosidase Inhibition Glucose Glucose Absorption Alpha_Glucosidase->Glucose Produces Bloodstream Bloodstream Glucose->Bloodstream

Caption: Acarbose inhibits α-glucosidases, reducing glucose absorption.

Conclusion

While direct experimental data on the cross-reactivity of this compound is lacking, its structural relationship to acarbose provides a starting point for investigation. The increased lipophilicity of the dodeca-acetate derivative may lead to a different pharmacological profile, including altered absorption, distribution, and potential for off-target interactions. The experimental protocols and workflows outlined in this guide offer a framework for researchers to systematically evaluate the cross-reactivity of this and other acarbose derivatives. Future studies are essential to delineate the specific biological activities of this compound and its potential as a therapeutic agent or research tool.

References

A Comparative Benchmarking Guide to α-Glucosidase and α-Amylase Inhibitors: Acarbose Dodeca-acetate in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in the digestive system responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, primarily glucose.[1][2] Inhibition of these enzymes is a well-established therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. By delaying carbohydrate digestion, these inhibitors effectively blunt the sharp increase in blood glucose levels after a meal.[3] Acarbose, a complex oligosaccharide, is a widely used inhibitor of both α-amylase and α-glucosidases.[4][5] Acarbose dodeca-acetate is a synthetic intermediate of acarbose, and while its specific inhibitory activities have not been extensively reported, understanding the performance of acarbose provides a crucial baseline for its potential efficacy.

Comparative Inhibitory Potency

The inhibitory activities of acarbose, voglibose, and miglitol against α-glucosidase and α-amylase have been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The tables below summarize the reported IC50 values for these compounds. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and assay methodology.

Table 1: Comparative IC50 Values for α-Glucosidase Inhibition

InhibitorIC50 (µM)Enzyme SourceNotes
Acarbose11 nM (0.011 µM)Not specifiedPotent inhibitor.
Acarbose0.28 mg/mL (~434 µM)[3]Not specifiedIC50 can vary significantly based on assay conditions.
Acarbose328 ± 7 µMNot specified
Voglibose70 nM (0.07 µM)[6]Lysosomal α-glucosidaseHighly potent inhibitor.
MiglitolNot specifiedNot specifiedData not consistently reported in µM.

Table 2: Comparative IC50 Values for α-Amylase Inhibition

InhibitorIC50 (µg/mL)IC50 (µM)Enzyme SourceNotes
Acarbose52.2[7]~80.8Porcine pancreatic
Acarbose0.258 mg/mL (~399 µM)[3]~399Not specified
Acarbose13.47 µM[8]13.47Porcine pancreatic
VogliboseNot specifiedNot specifiedPrimarily an α-glucosidase inhibitor with weaker α-amylase activity.
MiglitolNot specifiedNot specifiedPrimarily an α-glucosidase inhibitor with negligible α-amylase activity.

Note on this compound: As of the latest literature review, specific IC50 values for this compound against α-glucosidase and α-amylase are not available. This compound is known as an intermediate in the synthesis of acarbose. The acetylation of the hydroxyl groups in acarbose may alter its binding affinity to the active sites of α-glucosidase and α-amylase. Further experimental studies are required to determine the precise inhibitory profile of this compound.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided.

carbohydrate_digestion_inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Complex Carbohydrates Complex Carbohydrates Pancreatic α-Amylase Pancreatic α-Amylase Complex Carbohydrates->Pancreatic α-Amylase Digestion Oligosaccharides Oligosaccharides Pancreatic α-Amylase->Oligosaccharides α-Glucosidases α-Glucosidases Oligosaccharides->α-Glucosidases Hydrolysis Glucose Glucose Acarbose Acarbose Acarbose->Pancreatic α-Amylase Inhibition α-Glucosidases->Glucose Glucose Transporter Glucose Transporter Glucose->Glucose Transporter Absorption Bloodstream Bloodstream Acarbose_Voglibose_Miglitol Acarbose, Voglibose, Miglitol Acarbose_Voglibose_Miglitol->α-Glucosidases Inhibition Glucose Transporter->Bloodstream

Figure 1: Mechanism of α-amylase and α-glucosidase inhibition in the small intestine.

The diagram above illustrates the sequential breakdown of complex carbohydrates. Pancreatic α-amylase in the intestinal lumen first digests complex carbohydrates into smaller oligosaccharides. These are then further hydrolyzed by α-glucosidases at the brush border of enterocytes into glucose, which is subsequently absorbed into the bloodstream.[2][9] Acarbose inhibits both α-amylase and α-glucosidases, while voglibose and miglitol are more selective for α-glucosidases.[4]

experimental_workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis Enzyme_Solution Prepare Enzyme Solution (α-glucosidase or α-amylase) Pre-incubation Pre-incubate Enzyme with Inhibitor Enzyme_Solution->Pre-incubation Substrate_Solution Prepare Substrate Solution (e.g., pNPG for α-glucosidase, Starch for α-amylase) Reaction_Initiation Initiate Reaction by adding Substrate Substrate_Solution->Reaction_Initiation Inhibitor_Solutions Prepare Inhibitor Solutions (this compound, Acarbose, etc.) Inhibitor_Solutions->Pre-incubation Pre-incubation->Reaction_Initiation Incubation Incubate at controlled temperature and time Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Measure_Product Measure Product Formation (e.g., p-nitrophenol at 405 nm, reducing sugars via DNS method) Reaction_Termination->Measure_Product Calculate_Inhibition Calculate % Inhibition Measure_Product->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: General experimental workflow for in vitro enzyme inhibition assays.

The workflow diagram outlines the typical steps involved in determining the inhibitory activity of compounds like this compound. This process involves preparing the necessary reagents, performing the enzymatic reaction in the presence and absence of the inhibitor, and then quantifying the extent of inhibition to calculate the IC50 value.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for α-glucosidase and α-amylase inhibition assays.

α-Glucosidase Inhibition Assay Protocol

This protocol is adapted from standard colorimetric assays using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 6.8.

    • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer to a final concentration of 1.0 U/mL.

    • Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., this compound, acarbose) in phosphate buffer.

    • Stopping Reagent: 0.1 M Sodium Carbonate (Na2CO3).

  • Assay Procedure:

    • Add 50 µL of the inhibitor solution to a 96-well microplate.

    • Add 50 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the stopping reagent.

  • Detection and Calculation:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the reaction without the inhibitor and Abs_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay Protocol

This protocol is based on the dinitrosalicylic acid (DNS) method, which measures the amount of reducing sugars produced from starch hydrolysis.

  • Reagent Preparation:

    • Phosphate Buffer: 20 mM, pH 6.9, containing 6.7 mM NaCl.

    • α-Amylase Solution: Dissolve porcine pancreatic α-amylase in phosphate buffer to a final concentration of 0.5 mg/mL.

    • Substrate Solution: Prepare a 1% (w/v) soluble starch solution in phosphate buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in phosphate buffer.

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of distilled water. Add 30 g of sodium potassium tartrate and dilute to a final volume of 100 mL with distilled water.

  • Assay Procedure:

    • Add 200 µL of the inhibitor solution to a test tube.

    • Add 200 µL of the α-amylase solution and pre-incubate at 37°C for 20 minutes.

    • Add 200 µL of the starch solution to initiate the reaction.

    • Incubate the mixture at 37°C for 15 minutes.

    • Stop the reaction by adding 400 µL of the DNS reagent.

  • Detection and Calculation:

    • Boil the tubes for 10 minutes in a water bath.

    • Cool the tubes to room temperature and add 4 mL of distilled water.

    • Measure the absorbance at 540 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.

Conclusion

This guide provides a comparative overview of acarbose and other key α-glucosidase and α-amylase inhibitors. While quantitative data for this compound remains to be experimentally determined, the information presented on its parent compound, acarbose, offers a valuable benchmark. The provided experimental protocols and pathway diagrams serve as a resource for researchers in the field of diabetes and metabolic diseases, facilitating further investigation into novel inhibitory compounds. Future research should focus on elucidating the specific inhibitory profile of this compound to fully understand its therapeutic potential.

References

Acarbose vs. Voglibose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two prominent alpha-glucosidase inhibitors, this guide provides a comparative overview of acarbose and voglibose for researchers, scientists, and drug development professionals. The following sections detail their mechanism of action, comparative efficacy, safety profiles, and the experimental protocols used to evaluate their activity.

Introduction

Acarbose and voglibose are oral anti-diabetic drugs belonging to the class of alpha-glucosidase inhibitors. They play a crucial role in the management of type 2 diabetes mellitus by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia. While both drugs share a common mechanism, differences in their clinical efficacy and tolerability profiles warrant a detailed comparison to inform research and drug development efforts. It is important to note that while the initial query mentioned "acarbose dodeca-acetate," this is an intermediate in the synthesis of acarbose. This guide will focus on the active pharmaceutical ingredient, acarbose, for a clinically relevant comparison with voglibose.

Mechanism of Action

Both acarbose and voglibose act as competitive and reversible inhibitors of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including sucrase, maltase, and glucoamylase, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, acarbose and voglibose delay carbohydrate digestion, leading to a slower and more gradual rise in post-meal blood glucose levels.[1][2] This mechanism of action does not stimulate insulin secretion, thus minimizing the risk of hypoglycemia when used as monotherapy.

Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase Enzymes (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose Absorption into Bloodstream AlphaGlucosidase->Glucose Breakdown Inhibitor Acarbose / Voglibose Inhibitor->AlphaGlucosidase Inhibition

Caption: Mechanism of action of alpha-glucosidase inhibitors.

Comparative Efficacy

Clinical studies have demonstrated the efficacy of both acarbose and voglibose in improving glycemic control in patients with type 2 diabetes. The primary endpoints in these studies are typically the reduction in glycosylated hemoglobin (HbA1c) and postprandial blood glucose (PPBG) levels.

Table 1: Comparison of Clinical Efficacy

ParameterAcarboseVogliboseKey Findings
HbA1c Reduction Significant reductions observed. In one study, a decrease from 8.43% to 7.71% was noted over 24 weeks.[1]Significant reductions observed. In the same study, a decrease from 8.38% to 7.68% was noted over 24 weeks.[1]Both drugs demonstrate comparable efficacy in lowering HbA1c levels.[1][3]
Postprandial Blood Glucose (PPBG) Reduction Significant reduction in 1-hour and 2-hour PPBG.[2]Significant reduction in 1-hour PPBG.[2]Acarbose may have a slight advantage in reducing 2-hour PPBG levels compared to voglibose.[2]
Fasting Blood Glucose (FBG) No significant reduction in some studies.[2]No significant reduction in some studies.[2]Both drugs primarily target postprandial hyperglycemia with minimal impact on fasting glucose levels.[2]

Comparative Safety and Tolerability

The most common adverse effects associated with alpha-glucosidase inhibitors are gastrointestinal in nature, resulting from the fermentation of undigested carbohydrates in the colon.

Table 2: Comparison of Common Adverse Events

Adverse EventAcarboseVogliboseKey Findings
Flatulence Reported in up to 90% of patients in some studies.[2]Reported in up to 56.7% of patients in the same study.[2]Voglibose is generally associated with a lower incidence of flatulence compared to acarbose.[2]
Abdominal Distention Reported in up to 16.7% of patients.[2]Reported in up to 10% of patients.[2]Voglibose tends to have a better gastrointestinal tolerability profile.[2]
Diarrhea A common side effect.A common side effect.The incidence of diarrhea is generally comparable between the two drugs.[4]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental for determining the inhibitory potential of compounds like acarbose and voglibose.

Objective: To measure the in vitro inhibitory effect of acarbose and voglibose on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose and Voglibose standard solutions

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate reader

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of acarbose and voglibose in the desired concentration range.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the test compound solution (acarbose or voglibose) or phosphate buffer (for control).

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

A1 Prepare Reagents (Enzyme, Substrate, Inhibitors) B1 Add Inhibitor/Buffer to Plate A1->B1 C1 Add α-Glucosidase Solution B1->C1 D1 Pre-incubate at 37°C C1->D1 E1 Add pNPG Substrate D1->E1 F1 Incubate at 37°C E1->F1 G1 Stop Reaction with Na₂CO₃ F1->G1 H1 Measure Absorbance at 405 nm G1->H1 I1 Calculate % Inhibition and IC₅₀ H1->I1

References

Navigating the Analytical Landscape for Acarbose Dodeca-Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of acarbose dodeca-acetate, a notable challenge arises from the scarcity of specifically validated analytical methods for this fully acetylated derivative of acarbose. this compound serves as a key intermediate in the synthesis of the anti-diabetic drug acarbose.[1] As a fully acetylated oligosaccharide, its analytical behavior differs significantly from its parent compound, acarbose, primarily due to the absence of free hydroxyl groups and a lack of a strong chromophore.

This guide provides a comparative overview of established analytical techniques for acarbose and other oligosaccharides that can be adapted and optimized for the quantitative and qualitative analysis of this compound. The presented methodologies, supported by experimental data from related compounds, offer a robust starting point for developing and validating analytical methods tailored to this specific molecule.

Comparison of Adaptable Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance of several techniques applied to the analysis of acarbose and related oligosaccharides, which can be extrapolated for this compound.

Table 1: Performance Characteristics of Chromatographic Methods for Acarbose

ParameterHPLC-UVHPLC-CADHPAEC-PAD
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, universal detection based on charged aerosol particles.Separation based on anion exchange of carbohydrates at high pH, electrochemical detection.
**Linearity (R²) **>0.999>0.999Not explicitly stated, but high sensitivity is noted.
Limit of Detection (LOD) ~0.17 µg/mL (for a related compound)LOQ of 0.20% concentration level reported.0.2-0.3 pmol for standard oligosaccharides.[2]
Limit of Quantification (LOQ) ~0.50 µg/mL (for a related compound)--
Precision (%RSD) <2%<1%Analyte-specific response drop needs consideration.[3]
Accuracy (% Recovery) 98-101%Not explicitly statedNot explicitly stated
Primary Application Quantification of acarbose and its impurities with UV-active moieties.Universal detection for compounds lacking a chromophore, suitable for impurity profiling.[4]High-sensitivity analysis of complex mixtures of oligo- and polysaccharides.[5]

Table 2: Performance Characteristics of Spectroscopic and Electrophoretic Methods for Acarbose

ParameterATR-FTIR SpectroscopyCapillary Zone Electrophoresis (CZE)
Principle Quantification based on infrared absorption of functional groups.Separation based on charge-to-size ratio in an electric field.
**Linearity (R²) **>0.997>0.998
Limit of Detection (LOD) 0.004% w/w[6]≤ 0.277 µg/mL (for related compounds)[7]
Limit of Quantification (LOQ) 0.012% w/w[6]≤ 0.315 µg/mL (for related compounds)[7]
Precision (%RSD) <2%[6]≤ 5%[7]
Accuracy (% Recovery) ~107%[6]98.21–104.81% (for related compounds)[7]
Primary Application Rapid, simple quantification in solid dosage forms without sample extraction.[6]Separation of acarbose and its impurities, including anomers.[8]

In-Depth Method Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For a non-UV-absorbing compound like this compound, the choice of detector is critical.

  • HPLC with UV Detection: While standard for acarbose analysis at low wavelengths (~210 nm), its utility for the fully acetylated form is limited due to the lack of a significant chromophore.[4] Derivatization would be necessary to introduce a UV-active moiety, adding complexity to the sample preparation.

  • HPLC with Charged Aerosol Detection (CAD): This universal detection method is highly suitable for this compound.[4] CAD offers a response proportional to the mass of the analyte, irrespective of its optical properties. It is an excellent alternative to UV detection for impurity profiling and quantification of compounds that lack a chromophore.[4][9]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the analysis of carbohydrates.[10] It provides high-resolution separation and sensitive detection of oligosaccharides without the need for derivatization.[5] While highly effective for polar, ionizable compounds, the reduced polarity of this compound may require significant mobile phase optimization.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy offers a rapid and straightforward method for the quantification of active ingredients in solid forms.[6] This technique could be adapted for the analysis of this compound in bulk powder or solid formulations, leveraging the characteristic infrared absorption bands of the acetyl groups. A key advantage is the minimal sample preparation required.[6]

Capillary Zone Electrophoresis (CZE) separates molecules based on their electrophoretic mobility. For neutral compounds like this compound, modifications such as micellar electrokinetic chromatography (MEKC) would be necessary. CZE can be a high-efficiency separation technique, particularly for resolving closely related impurities.[11]

Experimental Protocols (Adaptable for this compound)

The following protocols for acarbose analysis serve as a foundation for developing a method for this compound. Note: Significant optimization of the mobile phase, gradient, and column chemistry will be required to achieve adequate retention and separation of the less polar this compound.

HPLC with Charged Aerosol Detection (HPLC-CAD)

This method is recommended as the most direct approach for analyzing this compound due to the universal detection principle of CAD.

  • Instrumentation: UHPLC system with a Charged Aerosol Detector.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended to provide retention for the relatively polar acetylated oligosaccharide. An amide-based HILIC column (e.g., 100 x 2.1 mm, 2.6 µm) is a good starting point.[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow gradient should be optimized. A starting point could be a linear gradient from 80% B to 70% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.[4]

  • Injection Volume: 1-5 µL.

  • CAD Settings:

    • Evaporation Temperature: 35-50 °C (to be optimized).

    • Nebulizer Gas: Nitrogen at 35 psi.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm filter before injection.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

While challenging due to the non-ionic nature of the analyte, this method could be explored if high sensitivity is required. Deacetylation to acarbose would be a more conventional approach for HPAEC-PAD.

  • Instrumentation: Ion chromatography system with a pulsed amperometric detector equipped with a gold working electrode.

  • Column: Anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac series).

  • Mobile Phase A: Water.

  • Mobile Phase B: 200 mM Sodium Hydroxide.

  • Mobile Phase C: 1 M Sodium Acetate.

  • Gradient: A gradient of sodium hydroxide and sodium acetate will be necessary. The exact conditions will require significant optimization.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 °C.

  • PAD Settings: Standard quadruple-potential waveform for carbohydrates.

  • Sample Preparation: Dissolve the sample in deionized water. A deacetylation step may be required to generate hydroxyl groups for interaction with the anion-exchange column.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This method is suitable for the rapid quantification of this compound in solid form.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Spectral Range: 4000 - 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Average of 16 scans per spectrum.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the finely ground this compound powder onto the ATR crystal and apply consistent pressure.

    • Record the spectrum.

    • Identify a unique and well-resolved absorption band corresponding to the acetyl groups (e.g., C=O stretch around 1740 cm⁻¹ or C-O stretch around 1230 cm⁻¹).

    • Create a calibration curve by mixing known concentrations of this compound with an IR-transparent matrix like potassium bromide (KBr).[6]

    • Quantify unknown samples by measuring the peak height or area of the selected band and interpolating from the calibration curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the typical workflows for HPLC-based analysis and a decision-making pathway for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Acarbose Dodeca-Acetate Sample dissolve Dissolution (e.g., ACN/H2O) start->dissolve filter Filtration (0.22 µm) dissolve->filter hplc HPLC System (Pump, Autosampler, Column Oven) filter->hplc column HILIC Column hplc->column detector Charged Aerosol Detector (CAD) column->detector chromatogram Generate Chromatogram detector->chromatogram quantify Peak Integration & Quantification chromatogram->quantify report Final Report quantify->report Method_Selection start Analytical Goal for This compound? quant_bulk Quantification in Bulk/Solid Form? start->quant_bulk  Simple Quantification impurity Impurity Profiling & Quantification in Solution? start->impurity  Detailed Analysis high_sens High-Sensitivity Oligosaccharide Screening? start->high_sens  Trace Analysis quant_bulk->impurity ftir ATR-FTIR (Rapid, Minimal Prep) quant_bulk->ftir Yes impurity->high_sens hplccad HPLC-CAD (Universal, Robust) impurity->hplccad Yes hpaecpad HPAEC-PAD (High Sensitivity, Requires Optimization) high_sens->hpaecpad Yes

References

peer-reviewed studies on acarbose dodeca-acetate efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Acarbose Performance Against Alternative Therapies Supported by Experimental Data

This guide provides a comprehensive comparison of the efficacy of acarbose with other therapeutic alternatives in the management of type 2 diabetes mellitus. The information is compiled from peer-reviewed studies and is intended for researchers, scientists, and drug development professionals.

Acarbose is an alpha-glucosidase inhibitor that competitively and reversibly inhibits pancreatic alpha-amylase and intestinal brush border alpha-glucosidases.[1] This action delays the digestion of complex carbohydrates, subsequently slowing glucose absorption and reducing postprandial blood glucose spikes.[1] While the prodrug "acarbose dodeca-acetate" is an intermediate in the chemical synthesis of acarbose, it is acarbose itself that is the active pharmacological agent.

Comparative Efficacy of Acarbose

The following tables summarize the quantitative data from various clinical trials, comparing the efficacy of acarbose as a monotherapy and in combination with other antidiabetic agents.

Table 1: Acarbose Monotherapy vs. Other Oral Antidiabetic Agents

ComparatorKey Efficacy ParameterAcarboseComparatorStudy Duration
MetforminHbA1c Reduction-1.11%-1.12%48 weeks
Body Weight Change-2.52 kg-1.89 kg48 weeks
GlibenclamideFasting Blood Glucose Reduction-1.4 mmol/L-1.6 mmol/LNot Specified
1-hour Postprandial Blood Glucose Reduction-2.2 mmol/L-1.9 mmol/LNot Specified
HbA1c Reduction-1.1%-0.9%Not Specified
GliclazideFasting Blood Glucose Reduction9.8 to 7.8 mmol/L9.6 to 7.6 mmol/L24 weeks
Postprandial Blood Glucose Reduction14.1 to 10.4 mmol/L12.9 to 10.7 mmol/L24 weeks
VogliboseChange in HbA1cSignificant decreaseTendency to decrease8 weeks
Postprandial Glucose ReductionSignificant improvementSignificant improvement8 weeks

Table 2: Acarbose as Add-on Therapy

CombinationKey Efficacy ParameterAcarbose + Base TherapyPlacebo + Base TherapyStudy Duration
Acarbose + SulfonylureasHbA1c Reduction-0.9%-0.13%24 weeks
1-hour Postprandial Blood Glucose Reduction-2.84 mmol/L-0.28 mmol/L24 weeks
Acarbose + InsulinNet Reduction in HbA1c-0.4%-12 months

Experimental Protocols

Below are the methodologies for some of the key experiments cited in the comparison tables.

1. Acarbose vs. Metformin in Chinese Patients with Type 2 Diabetes

  • Study Design: A 48-week, multicenter, randomized, open-label, parallel-group study.

  • Participants: 784 Chinese patients with type 2 diabetes mellitus.

  • Intervention: Patients were randomized to receive either acarbose (100 mg three times daily) or metformin (1,500 mg once daily).

  • Primary Outcome Measures: Change in HbA1c from baseline to week 48.

  • Secondary Outcome Measures: Changes in fasting plasma glucose, 2-hour postprandial plasma glucose, and body weight.

2. Acarbose vs. Voglibose in Type 2 Diabetic Patients

  • Study Design: A 12-week, randomized, placebo-controlled, double-blind study.

  • Participants: 53 patients with type 2 diabetes.

  • Intervention: Patients were randomized into two groups: an acarbose group (n=24) and a voglibose group (n=29). The study included a 4-week observation period followed by an 8-week treatment period.

  • Outcome Measures: Serum glucose, insulin, fructosamine, HbA1c, cholesterol, and triglycerides were measured. The incidence of adverse events was also recorded.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Acarbose

Acarbose exerts its therapeutic effect by inhibiting enzymes in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This localized action in the gastrointestinal tract minimizes systemic side effects.

Complex_Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase Alpha-Glucosidase Enzymes (in Small Intestine) Complex_Carbohydrates->Alpha_Glucosidase Digestion Monosaccharides Monosaccharides (Glucose) Alpha_Glucosidase->Monosaccharides Breakdown Acarbose Acarbose Acarbose->Alpha_Glucosidase Inhibits Absorption Glucose Absorption into Bloodstream Monosaccharides->Absorption Blood_Glucose Postprandial Blood Glucose Absorption->Blood_Glucose Increases

Caption: Mechanism of Acarbose in delaying carbohydrate digestion.

Typical Clinical Trial Workflow for Acarbose Efficacy

The evaluation of acarbose efficacy typically follows a structured clinical trial protocol to ensure robust and unbiased results.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Acarbose_Group Acarbose Treatment Group Randomization->Acarbose_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Treatment_Period Treatment Period (e.g., 12-48 weeks) Acarbose_Group->Treatment_Period Control_Group->Treatment_Period Data_Collection Data Collection (HbA1c, Glucose, etc.) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Efficacy and Safety Results Statistical_Analysis->Results

Caption: Standard workflow for an acarbose clinical trial.

References

Meta-Analysis of Acarbose Research for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Acarbose vs. Acarbose Dodeca-acetate

Initial searches reveal that "this compound" is not a widely researched compound in the context of clinical or metabolic studies. It is described as a synthetic intermediate of acarbose. Therefore, this guide will focus on the extensive body of research available for its parent compound, acarbose , a well-established alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][2]

Executive Summary

Acarbose is an oral anti-diabetic agent that delays the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels.[3][4][5] Meta-analyses of numerous randomized controlled trials (RCTs) have established its efficacy in improving glycemic control, both as a monotherapy and in combination with other anti-diabetic drugs.[6][7][8] Its primary mechanism of action is the competitive and reversible inhibition of intestinal alpha-glucosidase enzymes.[1][4][9] While effective, its use is often associated with gastrointestinal side effects.[3][5] This guide provides a comparative meta-analysis of acarbose, summarizing key quantitative data, experimental protocols, and its comparison with therapeutic alternatives.

Quantitative Data Summary: A Meta-Analytical Perspective

The following tables summarize the key efficacy and safety data for acarbose derived from meta-analyses of randomized controlled trials.

Table 1: Efficacy of Acarbose Monotherapy vs. Placebo

Outcome MeasureDosageWeighted Mean Difference (WMD) / Effect Size95% Confidence Interval (CI)Key Findings
HbA1c Reduction (%) 75-600 mg/day-0.67%-0.85% to -0.50%Acarbose significantly reduces HbA1c compared to placebo.[10] A dose-dependent effect is observed, with greater reductions at higher doses.[10]
Fasting Blood Sugar (FBS) Not specifiedSignificant Decrease (p=0.018)Not specifiedPooled analysis of 92 effect sizes showed a significant reduction in FBS.[6]
Postprandial Glucose (PPG) Not specifiedReduction of ~2.7-3.4 mmol/LNot specifiedAcarbose specifically targets and reduces post-meal glucose spikes.[11]
HOMA-IR Not specifiedSignificant Decrease (p<0.001)Not specifiedIndicates improvement in insulin resistance.[6]
Body Weight Not specifiedReduction of ~0.9 kgNot specifiedAcarbose is associated with modest weight reduction.[11]

Table 2: Acarbose in Combination Therapy

CombinationOutcome MeasureWeighted Mean Difference (WMD)95% Confidence Interval (CI)Key Findings
Acarbose + Insulin vs. Insulin Monotherapy HbA1c Reduction (%)-0.62%-0.94% to -0.29%Adding acarbose to insulin therapy significantly improves glycemic control without increasing hypoglycemia risk.[8]
Acarbose + Insulin vs. Insulin Monotherapy Fasting Blood Glucose (FBG)-0.73 mmol/L-1.30 to -0.17 mmol/LThe combination leads to a greater reduction in fasting blood glucose.[8]

Table 3: Comparative Efficacy of Acarbose

ComparisonOutcome MeasureWeighted Mean Difference (WMD)95% Confidence Interval (CI)Key Findings
Acarbose vs. Metformin HbA1c Reduction (%)-0.01%-0.26% to 0.24%Direct comparison shows no significant difference in glucose-lowering effect.[10]
Acarbose vs. Sulphonylureas HbA1c Reduction (%)+0.16%-0.07% to 0.38%Acarbose is slightly less effective at reducing HbA1c than sulphonylureas, though the difference is not statistically significant.[10]
Acarbose vs. Voglibose Glycemic ControlNo significant differenceNot specifiedBoth drugs show similar efficacy in glycemic control.
Acarbose vs. Voglibose Adverse EventsHigher incidence with acarboseNot specifiedVoglibose may be better tolerated.

Experimental Protocols

Typical Randomized Controlled Trial (RCT) Protocol for Acarbose

A common study design to evaluate the efficacy and safety of acarbose involves a multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Adults with type 2 diabetes mellitus, often with inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite diet and exercise, are recruited.

  • Intervention: Patients are randomized to receive either acarbose or a matching placebo. The dosage is typically initiated at 25 mg three times daily and titrated up to a maximum of 100 mg three times daily, based on efficacy and tolerability.[12]

  • Duration: Study durations often range from 24 weeks to over a year to assess long-term efficacy and safety.[13]

  • Primary Outcome Measures: The primary endpoint is usually the change in HbA1c from baseline to the end of the study.

  • Secondary Outcome Measures: These often include changes in fasting and postprandial plasma glucose, insulin levels, body weight, and lipid profiles.[14]

  • Safety Assessment: Adverse events, particularly gastrointestinal symptoms like flatulence and diarrhea, are systematically recorded.[5] Laboratory parameters, including liver enzymes, are also monitored.[5]

Visualizations: Signaling Pathways and Workflows

Mechanism of Action of Acarbose

Acarbose exerts its effect locally in the small intestine. It is a potent, competitive inhibitor of alpha-glucosidase enzymes located in the brush border of the intestinal wall. These enzymes are crucial for the breakdown of complex carbohydrates (starches, disaccharides) into absorbable monosaccharides like glucose. By inhibiting these enzymes, acarbose delays carbohydrate digestion and absorption, leading to a slower and smaller rise in postprandial blood glucose.[3][4][9]

Acarbose_Mechanism cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_absorption Absorption Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase Alpha-Glucosidase Enzymes Carbohydrates->Alpha_Glucosidase Digestion Monosaccharides Monosaccharides (Glucose) Alpha_Glucosidase->Monosaccharides Bloodstream Bloodstream Monosaccharides->Bloodstream Absorption Acarbose Acarbose Acarbose->Alpha_Glucosidase Inhibition

Caption: Mechanism of Acarbose Action in the Small Intestine.

Experimental Workflow for a Clinical Trial

The diagram below illustrates a typical workflow for a randomized controlled trial evaluating acarbose.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis A Patient Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Baseline Assessment (HbA1c, FBG, PPG) B->C D Randomization C->D E1 Acarbose Group (Dose Titration) D->E1 E2 Placebo Group D->E2 F Regular Follow-up Visits (Adverse Event Monitoring) E1->F E2->F G End-of-Study Assessment (Primary & Secondary Outcomes) F->G H Data Analysis (Statistical Comparison) G->H

Caption: Standard Workflow of an Acarbose Clinical Trial.

Comparison with Alternatives

Acarbose is primarily used to manage postprandial hyperglycemia.[5] Several other drug classes are also available for this indication.

Table 4: Acarbose vs. Alternative Therapies for Postprandial Hyperglycemia

Drug ClassExamplesMechanism of ActionKey AdvantagesKey Disadvantages
Alpha-Glucosidase Inhibitors Acarbose , Voglibose, MiglitolDelay carbohydrate absorption in the intestine.[15][16]Low risk of hypoglycemia as monotherapy; potential cardiovascular benefits.[5][7]High incidence of gastrointestinal side effects (flatulence, diarrhea).[5]
Meglitinides Repaglinide, NateglinideStimulate rapid, short-acting insulin secretion.[17][18]Fast onset of action, targets meal-related glucose spikes.[17]Risk of hypoglycemia, requires multiple daily doses with meals.[18]
DPP-4 Inhibitors Sitagliptin, Saxagliptin, LinagliptinIncrease incretin levels (GLP-1, GIP), which enhances glucose-dependent insulin secretion.Generally well-tolerated, weight-neutral, low risk of hypoglycemia.Less potent HbA1c reduction compared to some other classes.
GLP-1 Receptor Agonists Liraglutide, Semaglutide, DulaglutideMimic the action of GLP-1, slowing gastric emptying and promoting insulin secretion.[18]Significant HbA1c reduction, promotes weight loss, cardiovascular benefits.[19]Injectable administration, gastrointestinal side effects (nausea).[19]
SGLT2 Inhibitors Canagliflozin, Dapagliflozin, EmpagliflozinInhibit glucose reabsorption in the kidneys, increasing urinary glucose excretion.Oral administration, promotes weight loss, blood pressure reduction, cardiovascular and renal benefits.Risk of genitourinary infections, euglycemic ketoacidosis (rare).
Metformin MetforminPrimarily decreases hepatic glucose production and improves insulin sensitivity.[20][21]First-line therapy for type 2 diabetes, well-established safety profile, low cost, potential weight neutrality or modest loss.[21]Gastrointestinal side effects, risk of lactic acidosis (rare), contraindicated in severe renal impairment.[21]

This guide provides a meta-analytical overview of acarbose research, offering a comparative framework for researchers and drug development professionals. The data consistently supports the efficacy of acarbose in managing type 2 diabetes, particularly in controlling postprandial hyperglycemia, while also highlighting its distinct side-effect profile and positioning relative to other therapeutic options.

References

Safety Operating Guide

Navigating the Safe Disposal of Acarbose Dodeca-acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Acarbose Dodeca-acetate, an intermediate in the synthesis of the anti-diabetic drug Acarbose, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, drawing on safety data for Acarbose and general principles of pharmaceutical waste management.

Key Safety and Disposal Information

ParameterInformationCitation
Hazard Classification Harmful if swallowed.[1]
Environmental Hazards Not classified as hazardous to the aquatic environment.[2][3]
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
Prohibited Disposal Methods Do not discharge into drains or sewer systems.[2][3][4]
Spill Cleanup Sweep up spilled material, and place it in a suitable, closed container for disposal.[5][6]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, and a lab coat are recommended, especially when handling spills or compromised containers.[1][5]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound, adhering to general laboratory safety and regulatory guidelines for pharmaceutical waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify the waste as non-hazardous pharmaceutical waste, unless it is mixed with a listed hazardous substance.

  • Segregate: Keep this compound waste separate from other chemical waste streams to ensure proper disposal.

2. Packaging and Labeling:

  • Container: Place the waste in a well-sealed, chemically compatible container to prevent leaks or spills.

  • Labeling: Clearly label the container with "this compound Waste" and include the date of accumulation.

3. Storage:

  • Location: Store the waste container in a designated, secure area away from incompatible materials.

  • Conditions: Keep the storage area cool and dry.

4. Disposal:

  • Engage a Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed chemical waste disposal company.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.

  • Final Disposal Method: The waste will likely be transported to a licensed facility for incineration, which is the recommended method for pharmaceutical waste.[5][7][8]

5. Spill Management:

  • Personal Protective Equipment: In the event of a spill, immediately don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: Prevent the spread of the powder.

  • Cleanup: Carefully sweep the solid material into a designated waste container.[5][6] Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your EHS office.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Acarbose Dodeca-acetate Waste B Is it mixed with hazardous waste? A->B C Segregate as Non-Hazardous Pharmaceutical Waste B->C No D Segregate as Hazardous Waste B->D Yes E Package in a sealed, compatible container C->E D->E F Label container clearly E->F G Store in a designated secure area F->G H Contact EHS for licensed disposal G->H I Complete waste disposal documentation H->I J Incineration at a licensed facility I->J

This compound Disposal Workflow

Disclaimer: This guide is intended for informational purposes and is based on the available safety data for Acarbose and general pharmaceutical waste disposal regulations. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current local, state, and federal regulations before handling and disposing of any chemical waste.

References

Essential Safety and Logistical Information for Handling Acarbose Dodeca-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling protocols for Acarbose Dodeca-acetate were found in the available resources. The following guidance is based on the safety information for the parent compound, Acarbose, and general safety principles for handling acetylated active pharmaceutical ingredients. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new chemical.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommended personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound powder, appropriate PPE is crucial to minimize exposure. The following table summarizes the recommended PPE based on the potential hazards associated with fine chemical powders and acetylated compounds.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[1]
Skin Protection Wear a lab coat or fire/flame resistant and impervious clothing.[1] Handle with chemically impermeable gloves that have been inspected prior to use.[1] Wash and dry hands thoroughly after handling.
Respiratory Protection If engineering controls are insufficient or if dust formation is likely, use a full-face particle respirator (type N100 (US) or P3 (EN 143) respirator cartridges).[2]

Quantitative Safety Data (for Acarbose)

The following data is for the parent compound, Acarbose, as no specific data for this compound was available. This information is provided for general reference and may not fully represent the toxicological profile of the dodeca-acetate derivative.

ParameterValueSpecies
Oral LD50 > 24,000 mg/kgRat
Oral LD50 > 24,000 mg/kgMouse
Subcutaneous LD50 > 12 g/kgRat

Experimental Workflow for Handling this compound

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh Compound in Ventilated Enclosure prep_ppe->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_exp Perform Experiment prep_dissolve->handle_exp Proceed to Experiment handle_transfer Transfer Solutions Carefully handle_exp->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate After Experiment Completion cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.